molecular formula C46H59N7O10 B8116141 DBCO-PEG4-Propionic-Val-Cit-PAB

DBCO-PEG4-Propionic-Val-Cit-PAB

货号: B8116141
分子量: 870.0 g/mol
InChI 键: XBZPASAZKMZZJP-SEAIMCLSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DBCO-PEG4-Propionic-Val-Cit-PAB is a useful research compound. Its molecular formula is C46H59N7O10 and its molecular weight is 870.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H59N7O10/c1-32(2)43(45(59)51-38(11-7-22-49-46(47)60)44(58)50-37-17-13-33(31-54)14-18-37)52-41(56)21-24-61-26-28-63-29-27-62-25-23-48-40(55)19-20-42(57)53-30-36-10-4-3-8-34(36)15-16-35-9-5-6-12-39(35)53/h3-6,8-10,12-14,17-18,32,38,43,54H,7,11,19-31H2,1-2H3,(H,48,55)(H,50,58)(H,51,59)(H,52,56)(H3,47,49,60)/t38-,43-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZPASAZKMZZJP-SEAIMCLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H59N7O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

870.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architectural Blueprint of a Precision ADC Linker: A Technical Guide to DBCO-PEG4-Propionic-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone in the sophisticated design of modern Antibody-Drug Conjugates (ADCs), the DBCO-PEG4-Propionic-Val-Cit-PAB linker represents a significant advancement in targeted cancer therapy. This in-depth technical guide serves to elucidate the complex structure of this linker, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its individual components, their synergistic functions, and the underlying mechanisms that enable precise and potent payload delivery.

Core Structural Components and Physicochemical Properties

The this compound linker is a meticulously engineered molecule comprised of several key functional units, each with a distinct role in the overall efficacy of an ADC. Its modular design ensures stability in circulation, controlled drug release, and optimal pharmacokinetic properties.

PropertyDataSource(s)
Molecular Formula C₄₆H₅₉N₇O₁₀[1]
Molecular Weight 870 g/mol [1]
Purity Typically ≥95%[2]
Solubility Soluble in organic solvents such as DMSO and DMF[2]
Storage Conditions Recommended at -20°C, protected from light and moisture[2]

The structure can be systematically deconstructed into the following key components:

  • Dibenzocyclooctyne (DBCO): This strained alkyne is the bioorthogonal "handle" of the linker.[2] It facilitates a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, enabling the covalent attachment of the linker to an azide-modified antibody with high efficiency and specificity under mild, aqueous conditions.[1][3] This "click chemistry" approach is highly valued for its biocompatibility, avoiding the use of a cytotoxic copper catalyst.

  • Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol spacer is a hydrophilic component that confers several advantages to the ADC.[2] It enhances the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance.[2] The PEG4 linker can also favorably influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.

  • Propionic Acid: This functional group serves as the attachment point for the subsequent components of the linker, providing a stable linkage to the Val-Cit dipeptide.

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is a critical element for the controlled release of the cytotoxic payload.[2] It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[2] The stability of the Val-Cit linker in systemic circulation, where Cathepsin B activity is low, is a key feature that prevents premature drug release.

  • p-Aminobenzylcarbamate (PAB): The PAB unit functions as a "self-immolative" spacer.[2] Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction. This process ensures the release of the cytotoxic payload in its unmodified and fully active form.

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The intricate structure of the this compound linker dictates a precise sequence of events that culminates in the targeted destruction of cancer cells.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Antigen Tumor-Associated Antigen ADC->Antigen 1. Targeting & Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Figure 1: ADC Internalization and Payload Release Pathway.

The process begins with the ADC circulating in the bloodstream, where the stable linker protects the payload from premature release. Upon reaching the tumor site, the antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and high concentrations of proteases, including Cathepsin B.

Linker_Cleavage ValCit_PAB Val-Cit-PAB-Payload CathepsinB Cathepsin B ValCit_PAB->CathepsinB Cleaved_Linker Val-Cit + p-Aminobenzyl Alcohol-Payload CathepsinB->Cleaved_Linker Enzymatic Cleavage Self_Immolation 1,6-Elimination (Self-Immolation) Cleaved_Linker->Self_Immolation Active_Payload Active Payload Self_Immolation->Active_Payload Byproduct Aza-Quinone Methide Self_Immolation->Byproduct

Figure 2: Cathepsin B-Mediated Cleavage and Self-Immolation of the PAB Spacer.

Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the PAB group of the linker. This enzymatic cleavage initiates the self-immolation of the PAB spacer, which rapidly decomposes to release the active cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or inducing DNA damage, ultimately leading to apoptosis.

Experimental Protocols

The synthesis and application of the this compound linker in ADC development involve a series of well-defined experimental procedures.

Representative Synthesis of the Linker Core

While a detailed, proprietary synthesis protocol for the complete linker is not publicly available, a representative multi-step synthesis can be conceptualized based on established methods for its constituent parts. This would typically involve:

  • Synthesis of the Val-Cit-PAB moiety: This can be achieved through peptide coupling reactions, for instance, by coupling Fmoc-Val-OH to citrulline, followed by coupling to p-aminobenzyl alcohol and subsequent deprotection.

  • Conjugation of DBCO-PEG4-Propionic Acid: The DBCO-PEG4-Propionic Acid can be synthesized and then activated (e.g., as an NHS ester) to react with the free amine of the Val-Cit-PAB intermediate, forming a stable amide bond.

General Protocol for ADC Conjugation

The following is a generalized workflow for the conjugation of an azide-modified antibody with the this compound linker and a payload.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Modification cluster_conjugation SPAAC Conjugation cluster_purification Purification & Characterization Linker DBCO-PEG4-Propionic- Val-Cit-PAB Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Payload Cytotoxic Payload (with reactive group) Payload->Linker_Payload Conjugation DBCO-Azide Click Reaction Linker_Payload->Conjugation Antibody Monoclonal Antibody Azide_Modification Introduce Azide (B81097) Group Antibody->Azide_Modification Azide_Antibody Azide-Modified Antibody Azide_Modification->Azide_Antibody Azide_Antibody->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., DAR) Purification->Characterization

Figure 3: General Experimental Workflow for ADC Synthesis.
  • Preparation of the Linker-Payload Conjugate: The this compound linker is first conjugated to the desired cytotoxic payload through a suitable chemical reaction, typically targeting a reactive group on the payload molecule.

  • Antibody Modification: An azide group is introduced onto the monoclonal antibody. This can be achieved through various methods, such as modifying lysine (B10760008) residues or through site-specific engineering of the antibody.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified antibody is then reacted with the DBCO-containing linker-payload conjugate. The reaction is typically carried out in a biocompatible buffer (e.g., PBS) at or near physiological pH. The DBCO and azide groups react specifically and efficiently to form a stable triazole linkage, yielding the final ADC.

  • Purification and Characterization: The resulting ADC is purified to remove any unreacted linker-payload and other impurities. Techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly employed. The purified ADC is then characterized to determine key quality attributes, including the drug-to-antibody ratio (DAR).

Conclusion

The this compound linker is a highly sophisticated and versatile tool in the development of next-generation antibody-drug conjugates. Its multi-component structure is rationally designed to provide a stable, soluble, and precisely cleavable linkage between a targeting antibody and a potent cytotoxic payload. A thorough understanding of its structure and mechanism of action is paramount for researchers and scientists dedicated to advancing the field of targeted cancer therapy.

References

The Pivotal Role of the P-Aminobenzyl Spacer in Drug Release from Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic agents. The linker, which connects these two components, is a critical determinant of an ADC's success, governing its stability in circulation and the efficiency of payload release within the target cell. Among the most pivotal innovations in linker technology is the p-aminobenzyl (PAB) spacer, a self-immolative unit that ensures controlled and efficient drug liberation. This guide provides an in-depth exploration of the PAB spacer's function, mechanism, and the experimental methodologies used for its evaluation.

The Core Function: Self-Immolation for Controlled Release

The primary role of the PAB spacer is to act as a stable bridge between the antibody and the drug, ensuring the payload remains inactive and attached until it reaches its target.[1] Its design facilitates a triggered, rapid, and irreversible decomposition—a process termed "self-immolation"—but only after a specific enzymatic cleavage event occurs inside the target cancer cell.[1][2] This controlled release is fundamental to widening the therapeutic window by maximizing drug delivery to the tumor while minimizing systemic exposure and off-target toxicity.[1]

The PAB spacer is most commonly employed in conjunction with an enzymatically cleavable trigger, such as the dipeptide valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like cathepsin B.[3][4] This enzyme is highly expressed in the lysosomal compartments of tumor cells.[5]

Mechanism of Drug Release: A Step-by-Step Cascade

The release of the cytotoxic drug from an ADC containing a Val-Cit-PAB linker is a well-orchestrated cascade of events that begins after the ADC is internalized by the target cancer cell.

  • Internalization: The ADC binds to a specific antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis.[1]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle rich in degradative enzymes and with an acidic environment.[6][7]

  • Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond of the citrulline residue in the Val-Cit dipeptide linker.[2] This initial cleavage is the trigger for the subsequent self-immolation process.

  • Self-Immolation: The cleavage of the dipeptide unmasks a free aniline (B41778) nitrogen on the PAB spacer. This triggers a spontaneous 1,6-elimination reaction.[3][6] The electron-donating aniline nitrogen initiates an electronic cascade that results in the fragmentation of the spacer.

  • Payload Liberation: The 1,6-elimination leads to the formation of an unstable intermediate, an azaquinone methide, and the release of carbon dioxide.[2][8] This process ultimately liberates the cytotoxic payload in its fully active, unmodified form, allowing it to exert its cell-killing effect.[1]

ADC Internalization and PAB-Mediated Drug Release Pathway

Quantitative Impact of the PAB Spacer

The inclusion of a PAB spacer within an ADC linker has a quantifiable impact on its stability, release kinetics, and overall potency. The Val-Cit-PAB linker system is designed for high plasma stability, which is crucial for minimizing premature drug release and associated toxicities.[4] However, its stability can be influenced by species-specific enzymes; for instance, the Val-Cit-PAB linker has shown relative instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), a factor to consider in preclinical model selection.[9][10]

ParameterLinker TypeConditionResultReference
Plasma Stability Mc-Val-Cit-PABMouse PlasmaRelatively unstable due to Ces1c activity.[9][10]
Plasma Stability Mc-Val-Cit-PABHuman PlasmaGenerally stable, contributing to a favorable safety profile.[4][10]
Plasma Half-Life Mc-Val-Cit-PABMice6.0 days[4]
Plasma Half-Life Mc-Val-Cit-PABMonkey9.6 days[4]
Drug Release Val-Cit-PAB-PayloadLysosomal LysatesEfficient and rapid release of the free drug following enzymatic cleavage.[8]
In Vitro Potency (IC50) ADC with Val-Cit-PABTarget Cancer CellsPicomolar to low nanomolar range, demonstrating potent cell-killing activity.[11][12]
Aggregation Val-Cit-PAB linked ADCsFormulationCan show up to 80% aggregation, a potential manufacturing challenge.[3]

Detailed Experimental Protocols

Robust experimental validation is essential to characterize the performance of an ADC with a PAB spacer. Below are outlines of key methodologies.

Objective: To confirm that drug release is specifically triggered by cathepsin B and to determine the kinetics of cleavage.

Methodology:

  • Reagents and Materials: ADC construct, recombinant human cathepsin B, assay buffer (e.g., 50 mM sodium citrate, pH 5.0, with DTT as a reducing agent), quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Procedure: a. Incubate the ADC at a defined concentration (e.g., 10 µM) in the assay buffer. b. Initiate the reaction by adding a predetermined amount of cathepsin B. c. Incubate the reaction mixture at 37°C. d. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and immediately quench them with the quenching solution to stop the enzymatic reaction. e. As a negative control, run a parallel reaction without cathepsin B.

  • Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the intact ADC, the cleaved linker-payload intermediate, and the released free payload.

  • Data Interpretation: Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.

Objective: To assess the stability of the ADC linker in plasma to predict its behavior in systemic circulation.

Methodology:

  • Reagents and Materials: ADC construct, human plasma, phosphate-buffered saline (PBS), Protein A or G affinity chromatography beads.

  • Procedure: a. Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in human plasma at 37°C. b. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). c. Immediately freeze the samples at -80°C until analysis. d. To analyze, thaw the plasma samples and capture the ADC using Protein A or G beads.[5] e. Wash the beads to remove non-specifically bound plasma proteins. f. Elute the ADC from the beads.

  • Analysis: Analyze the eluted ADC using LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage and premature drug release.

  • Data Interpretation: Calculate the percentage of intact ADC remaining over time to determine the plasma half-life of the conjugate.[5]

Objective: To measure the potency of the ADC against antigen-positive cancer cells.

Methodology:

  • Reagents and Materials: Antigen-positive and antigen-negative cancer cell lines, cell culture medium, ADC construct, unconjugated antibody (negative control), free drug (positive control), cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure: a. Plate the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.[5] c. Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-96 hours). d. Add the cell viability reagent and measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions.

  • Analysis: Normalize the viability data to untreated control cells and plot the percentage of cell viability against the logarithm of the ADC concentration.

  • Data Interpretation: Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of ADC required to inhibit cell growth by 50%.

Generalized Experimental Workflow for ADC Evaluation

Conclusion

The p-aminobenzyl (PAB) self-immolative spacer is a cornerstone of modern ADC design, enabling the development of highly effective and safer cancer therapeutics.[1] Its ability to provide a stable linkage in circulation while undergoing rapid and complete fragmentation following a specific enzymatic trigger within cancer cells is key to its success.[1][6] By ensuring that the potent cytotoxic payload is released in its unmodified, active form precisely at the site of action, the PAB spacer significantly enhances the therapeutic index of ADCs. A thorough understanding of its mechanism and the application of rigorous experimental protocols for its evaluation are critical for the continued development of next-generation targeted cancer therapies.

References

An In-Depth Technical Guide to DBCO-PEG4-Propionic-Val-Cit-PAB for ADC Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the DBCO-PEG4-Propionic-Val-Cit-PAB linker, a cornerstone technology in the development of modern Antibody-Drug Conjugates (ADCs). We will delve into its core components, mechanism of action, and provide detailed experimental protocols for its application and evaluation.

Introduction to the this compound Linker

The this compound linker is a sophisticated chemical entity designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb) with high precision and stability. Its multi-component structure ensures that the ADC remains intact in systemic circulation, minimizing off-target toxicity, and facilitates the specific release of the payload within target cancer cells.

The linker is composed of several key functional units:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly efficient and bioorthogonal conjugation to an azide-modified antibody under mild, aqueous conditions, preventing potential damage to the antibody's structure and function.

  • Polyethylene Glycol (PEG4): A tetra-ethylene glycol spacer that enhances the hydrophilicity and solubility of the linker and the resulting ADC. This can help to prevent aggregation, improve pharmacokinetics, and reduce steric hindrance during the conjugation process.

  • Propionic Acid: This component provides a stable connection point for the subsequent parts of the linker.

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that serves as a specific cleavage site for lysosomal proteases, most notably Cathepsin B. Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, making the Val-Cit linker a highly tumor-selective release mechanism.

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the cytotoxic payload in its unmodified, fully active form.

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC equipped with a this compound linker is contingent on a precise sequence of events, beginning with the ADC's journey through the bloodstream to its final destination within a cancer cell.

ADC_Mechanism_of_Action Circulation 1. Systemic Circulation (ADC is stable) Binding 2. Binding to Target Antigen on Cancer Cell Circulation->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome 4. Trafficking to Early Endosome Internalization->Endosome Lysosome 5. Fusion with Lysosome (Acidic pH, Cathepsin B) Endosome->Lysosome Cleavage 6. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Cathepsin B SelfImmolation 7. PAB Self-Immolation Cleavage->SelfImmolation DrugRelease 8. Payload Release SelfImmolation->DrugRelease Apoptosis 9. Induction of Apoptosis DrugRelease->Apoptosis

ADC Mechanism of Action Pathway
  • Systemic Circulation: The ADC circulates in the bloodstream, where the linker is designed to be stable at physiological pH, preventing premature release of the cytotoxic payload.

  • Antigen Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized vesicle, containing the ADC, is trafficked through the endosomal pathway and eventually fuses with a lysosome.

  • Enzymatic Cleavage: The acidic environment of the lysosome and the presence of active proteases, such as Cathepsin B, facilitate the cleavage of the Val-Cit dipeptide bond in the linker.[1][2]

  • Self-Immolation: The cleavage of the Val-Cit moiety triggers the self-immolative cascade of the PAB spacer.[3] This electronic cascade results in the release of the payload.

  • Payload Release and Action: The unmodified, active cytotoxic drug is released into the cytoplasm of the cancer cell, where it can exert its cell-killing effect, for example, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.[4]

Quantitative Data and Performance Metrics

The performance of an ADC is evaluated by several key parameters. Below is a summary of typical data for ADCs utilizing Val-Cit linkers. It is important to note that direct comparisons can be challenging as performance is highly dependent on the specific antibody, payload, and experimental conditions.

ParameterTypical Values/ObservationsSignificance
Drug-to-Antibody Ratio (DAR) 2 - 8The number of drug molecules per antibody. A higher DAR can increase potency but may also lead to aggregation and faster clearance.[5]
Plasma Stability Generally stable in human plasma; less stable in mouse plasma due to carboxylesterase 1c (Ces1c) activity.[3][6][7]High plasma stability is crucial to minimize off-target toxicity and ensure the ADC reaches the tumor intact.
In Vitro Cytotoxicity (IC50) Low nanomolar to picomolar rangeIndicates the concentration of ADC required to inhibit the growth of 50% of cancer cells in culture. A lower IC50 value signifies higher potency.[5][8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of an ADC using the this compound linker.

Antibody-Drug Conjugation via SPAAC

This protocol describes the two-stage process of creating the ADC: first, modifying the antibody with an azide (B81097) group, and second, conjugating the DBCO-linker-payload to the azide-modified antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester for antibody modification

  • This compound-payload

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Protocol:

  • Antibody Modification with Azide:

    • Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution (typically 1-5 mg/mL in PBS).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess, unreacted azide linker by purification using a desalting column or through dialysis against PBS.

  • Conjugation of DBCO-Linker-Payload:

    • Dissolve the this compound-payload in DMSO to a stock concentration of 10 mM.

    • Add the DBCO-linker-payload solution to the azide-modified antibody at a molar ratio of 3-5 fold excess of the linker-payload.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

    • Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization of the ADC:

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC or LC-MS.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells in culture and is used to determine the IC50 value.[10][11]

Materials:

  • Target cancer cell line (antigen-positive)

  • Non-target cell line (antigen-negative, as a control)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the target and non-target cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a no-treatment control.

    • Incubate the plates for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value, which is the concentration of ADC that results in 50% cell viability, using a suitable software package (e.g., GraphPad Prism).

Cathepsin B Cleavage Assay

This assay confirms that the Val-Cit linker is susceptible to cleavage by Cathepsin B, leading to drug release.[1][4]

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 25 mM MES, 1 mM DTT, pH 5.0)

  • Quenching solution (e.g., 2% formic acid)

  • HPLC system with a reverse-phase column

Protocol:

  • Enzyme Activation:

    • Activate Cathepsin B by incubating it in the assay buffer containing DTT for 15-30 minutes at 37°C.

  • Cleavage Reaction:

    • In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 1 µM) with the pre-warmed assay buffer.

    • Initiate the reaction by adding the activated Cathepsin B (e.g., to a final concentration of 20 nM).

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC to separate and quantify the released payload from the intact ADC.

    • The amount of released payload over time is used to determine the cleavage rate.

Visualizing Experimental and Logical Workflows

The development and evaluation of an ADC using the this compound linker follows a logical progression of experiments.

Experimental_Workflow cluster_invitro In Vitro Assays Start Start: ADC Design Synthesis 1. Synthesis of DBCO-Linker-Payload Start->Synthesis Conjugation 3. ADC Conjugation (SPAAC) Synthesis->Conjugation Ab_Mod 2. Antibody Modification (Azide Installation) Ab_Mod->Conjugation Purification 4. ADC Purification (SEC/HIC) Conjugation->Purification Characterization 5. Characterization (DAR, Purity) Purification->Characterization InVitro 6. In Vitro Evaluation Characterization->InVitro InVivo 7. In Vivo Evaluation InVitro->InVivo Cytotoxicity Cytotoxicity Assay (IC50) Cleavage_Assay Cleavage Assay (Cathepsin B) Stability_Assay Plasma Stability End End: Lead Candidate InVivo->End

General Experimental Workflow for ADC Development

Conclusion

The this compound linker represents a highly engineered and versatile tool for the construction of advanced Antibody-Drug Conjugates. Its modular design, incorporating a bioorthogonal conjugation handle, a hydrophilic spacer, and a tumor-specific cleavage mechanism, addresses many of the challenges in ADC development. By understanding its components and mechanism of action, and by applying rigorous experimental evaluation, researchers can leverage this technology to create potent and highly targeted cancer therapeutics.

References

An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of targeted therapeutics in oncology, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of an ADC. Cleavable linkers are designed to be stable in systemic circulation and undergo selective scission to release the cytotoxic payload in the tumor microenvironment or within the target cancer cell. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing systemic toxicity.[1][2][3]

This technical guide provides a comprehensive overview of the core principles, mechanisms of action, and experimental evaluation of cleavable linkers for ADCs. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the design and optimization of next-generation ADCs.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are primarily categorized based on their mechanism of cleavage, which is triggered by specific physiological conditions or enzymes prevalent in the tumor microenvironment or within cancer cells. The three main classes of cleavable linkers are pH-sensitive, enzyme-cleavable, and glutathione-sensitive linkers.[4]

pH-Sensitive (Acid-Labile) Linkers

These linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) following ADC internalization.[][6]

  • Hydrazone Linkers: This is the most common type of pH-sensitive linker. The hydrazone bond is formed between a ketone or aldehyde on one component and a hydrazine (B178648) derivative on the other. In the acidic intracellular compartments, the hydrazone bond is hydrolyzed, leading to the release of the payload.[7]

Enzyme-Cleavable Linkers

These linkers incorporate a peptide sequence that is recognized and cleaved by specific enzymes, such as proteases, that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[8]

  • Dipeptide Linkers (e.g., Valine-Citrulline): The valine-citrulline (Val-Cit) linker is the most widely used enzyme-cleavable linker.[4] It is recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[8][9] The cleavage occurs between the citrulline residue and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC), which then rapidly decomposes to release the unmodified payload.[8]

Glutathione-Sensitive (Disulfide) Linkers

These linkers exploit the significant difference in the concentration of glutathione (B108866) (GSH), a reducing agent, between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[]

  • Disulfide Bonds: The linker contains a disulfide bond that is stable in the bloodstream. Upon internalization of the ADC into the tumor cell, the high intracellular concentration of glutathione reduces the disulfide bond, leading to the cleavage of the linker and release of the payload.[11][12][13]

Quantitative Data on Cleavable Linkers

The choice of a cleavable linker has a profound impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data for different types of cleavable linkers.

Table 1: Plasma Stability of Cleavable Linkers
Linker TypeSpecific Linker ExampleADC ConstructPlasma SourceStability Metric (Half-life)Reference
pH-Sensitive HydrazoneAnti-CD33-CalicheamicinHuman~2-3 days[2]
Enzyme-Cleavable Valine-Citrulline (vc)Trastuzumab-vc-MMAEHuman>200 hours[14]
Enzyme-Cleavable Glutamic acid-Valine-Citrulline (EVCit)Trastuzumab-EVCit-MMAEMouse>168 hours[15]
Glutathione-Sensitive SPDB (disulfide)Anti-CanAg-SPDB-DM4Human~100 hours[2]

Note: Plasma stability can vary significantly depending on the specific antibody, payload, and experimental conditions.

Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers
Linker TypeSpecific Linker ExampleADC ConstructCell LineIC50 (ng/mL)Reference
pH-Sensitive HydrazoneAnti-CD22-CalicheamicinRAMOS (B-cell lymphoma)<1[3]
Enzyme-Cleavable Valine-Citrulline (vc)Anti-CD30-vc-MMAEKarpas 299 (Anaplastic large-cell lymphoma)~10[3]
Enzyme-Cleavable Valine-Alanine (va)Anti-CD19-va-MMAFRAMOS (B-cell lymphoma)~1[3]
Glutathione-Sensitive SPP (disulfide)Anti-Her2-SPP-DM1SK-BR-3 (Breast cancer)~30[3]

IC50 values are highly dependent on the target antigen expression levels of the cell line and the specific payload used.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of ADCs with different cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay by LC-MS

This assay evaluates the stability of the ADC and quantifies the premature release of the payload in plasma.

Materials:

  • Test ADC

  • Control ADC (with a stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Protein A or G magnetic beads

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).[16]

  • ADC Capture: At each time point, capture the ADC from the plasma sample using Protein A or G magnetic beads.

  • Washing: Wash the beads to remove non-specifically bound plasma proteins.

  • Elution and Reduction (for DAR analysis): Elute the ADC from the beads and reduce the interchain disulfide bonds to separate the heavy and light chains.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.[1][17]

  • Payload Quantification (for free payload analysis): Alternatively, after incubation, precipitate the plasma proteins and analyze the supernatant by LC-MS/MS to quantify the amount of released free payload.

Protocol 2: In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Test ADC, unconjugated antibody, and free payload

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) or CellTiter-Glo® reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[18][19]

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (typically 72-96 hours).[3]

  • Viability Assessment (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.[19]

  • Viability Assessment (CellTiter-Glo®):

    • Add CellTiter-Glo® reagent to each well.

    • Measure the luminescence.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 3: ADC Internalization and Payload Release Assay using Fluorescence Microscopy

This assay visualizes the internalization of the ADC and the subsequent release of the payload within the cell.

Materials:

  • Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

  • Target cancer cells

  • Lysosomal marker (e.g., LysoTracker Red)

  • Nuclear stain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.

  • Treatment: Treat the cells with the fluorescently labeled ADC for various time points (e.g., 1, 4, 24 hours).[21][22]

  • Staining: In the final hour of incubation, add the lysosomal marker. After incubation, fix and permeabilize the cells, and then stain with a nuclear stain.

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Analyze the images to assess the co-localization of the fluorescent ADC signal with the lysosomal marker, indicating internalization and trafficking to the lysosome. The diffusion of a fluorescent payload signal away from the lysosomes can indicate payload release.[23][24]

Visualizing ADC Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the mechanism of action and evaluation of ADCs with cleavable linkers.

ADC Internalization and Lysosomal Trafficking Pathway

ADC_Internalization_Pathway ADC_ext ADC in Circulation Binding Binding ADC_ext->Binding Receptor Target Antigen on Cancer Cell Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Early_Endosome Early Endosome (pH 6.0-6.5) Internalization->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Target_Action Payload Binds to Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Target_Action Apoptosis Apoptosis Target_Action->Apoptosis VC_PABC_Cleavage ADC Antibody-Linker-Payload (Val-Cit-PABC-Drug) Cleavage Proteolytic Cleavage ADC->Cleavage CathepsinB Cathepsin B (in Lysosome) CathepsinB->Cleavage Intermediate Unstable Intermediate (p-aminobenzyl alcohol-Drug) Cleavage->Intermediate Self_Immolation 1,6-Self-Immolation Intermediate->Self_Immolation Products Released Payload (Drug) + CO2 + Aromatic Spacer Self_Immolation->Products Hydrazone_Cleavage ADC Antibody-Linker-Payload (Hydrazone Bond) Hydrolysis Hydrolysis ADC->Hydrolysis Acidic_pH Acidic pH (Endosome/Lysosome) Acidic_pH->Hydrolysis Products Released Payload + Linker Remnant Hydrolysis->Products Disulfide_Cleavage ADC Antibody-Linker-Payload (Disulfide Bond) Reduction Reduction ADC->Reduction GSH Glutathione (GSH) (High Intracellular Conc.) GSH->Reduction Products Released Payload + Linker Remnant Reduction->Products ADC_Evaluation_Workflow Start ADC Candidate Selection Stability In Vitro Plasma Stability Assay (LC-MS) Start->Stability Internalization Internalization Assay (Fluorescence Microscopy) Start->Internalization Cytotoxicity In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo) Start->Cytotoxicity InVivo In Vivo Efficacy Study (Xenograft Model) Stability->InVivo Internalization->InVivo Cytotoxicity->InVivo End Lead Candidate InVivo->End

References

function of the PEG4 spacer in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of the PEG4 Spacer in Bioconjugation

Introduction

In the intricate field of bioconjugation, the covalent linking of two molecules, where at least one is a biomolecule, has become a cornerstone for the development of advanced therapeutics, diagnostics, and research tools.[1] Central to the success of these complex constructs is the chemical linker that joins the molecular entities. The choice of this linker is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate.[2][3] Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers have gained prominence for their unique and advantageous properties.[1][4]

This technical guide focuses specifically on the discrete PEG4 spacer—a chain composed of four ethylene (B1197577) glycol units. Its defined length, hydrophilicity, and flexibility provide a unique combination of properties that address common challenges in the development of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][5]

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms that enhance their physicochemical and biological properties.

Enhanced Hydrophilicity and Solubility

A primary function of the PEG4 spacer is to increase the hydrophilicity of the bioconjugate.[1][3][6] Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic.[2] This poor water solubility can lead to aggregation of the conjugate, which can diminish efficacy and elevate the risk of an immune response.[2] The hydrophilic ethylene glycol units of the PEG4 spacer improve the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and handling.[2][5] The amphiphilic nature of PEG, being soluble in both water and a range of organic solvents, facilitates the conjugation process itself, which often involves both hydrophilic biologics and hydrophobic small molecules.[6]

Reduced Immunogenicity and Enhanced Stability

The PEG component of a linker can create a protective hydration shell around the bioconjugate.[2] This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, reducing the likelihood of an undesired immune response.[1][2][7] This hydration layer also serves to protect the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[1][2] This increased stability is crucial for maintaining the structural integrity and therapeutic activity of the bioconjugate until it reaches its target.

Improved Pharmacokinetics

By increasing hydrophilicity and stability, the PEG4 spacer contributes to improved pharmacokinetic properties.[1][2] PEGylation is a well-established strategy to extend the in-vivo half-life of therapeutic molecules.[4][8][] The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance rate, allowing it to circulate in the body for a longer duration.[6][10] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[2]

Optimal Spacing and Reduced Steric Hindrance

The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[2] This spacing is vital for preserving the biological activity of a protein or antibody by preventing the attached payload from sterically hindering its binding site.[2][3] It also ensures that the payload remains accessible to its target once the bioconjugate has reached its destination.[2] The flexible nature of the PEG chain further contributes to minimizing steric hindrance.[1]

Applications in Bioconjugation

The versatile properties of the PEG4 spacer have made it a valuable component in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADC design, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker is a critical component influencing the ADC's stability and efficacy.[3] PEG4 linkers are incorporated to mitigate the challenges posed by hydrophobic payloads.[3] They enhance the solubility of the ADC, prevent aggregation, and can contribute to achieving a higher drug-to-antibody ratio (DAR) without compromising stability.[6][11]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its degradation.[12][13] The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the efficacy of the PROTAC.[13] PEG linkers are a cornerstone of PROTAC design, providing a balance of flexibility and hydrophilicity.[13] This addresses the challenge of the often large and lipophilic nature of PROTACs, which can result in poor solubility and cell permeability.[13] The PEG spacer can also act as an "entropic spring," increasing the probability of the two ligands simultaneously occupying their respective binding pockets.[]

Quantitative Data Presentation

The inclusion and length of a PEG spacer have a quantifiable impact on the properties of a bioconjugate. The following tables summarize typical effects observed.

Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties

PropertyShort PEG Spacer (e.g., PEG4)Long PEG Spacer (e.g., PEG24)Rationale
Solubility Significant ImprovementHigh ImprovementThe hydrophilic nature of PEG enhances the solubility of hydrophobic payloads.[6]
Aggregation Reduced AggregationSignificantly Reduced AggregationPEG spacers provide steric hindrance and a hydration shell, preventing intermolecular hydrophobic interactions.[3]
In Vivo Half-Life Moderate IncreaseSignificant IncreaseLonger PEG chains lead to a larger hydrodynamic radius, which reduces renal clearance.[3][6]
Tumor Penetration Generally FavorableMay be ImpededVery long PEG chains can increase the overall size of the ADC, potentially hindering its penetration into solid tumors.[3]
Binding Affinity Minimal to Moderate ImpactPotential for Greater ImpactWhile providing necessary spacing, excessively long linkers could introduce too much flexibility or interfere with binding.[2]

Table 2: Influence of PEGylation on Physicochemical and Pharmacokinetic Parameters

ParameterEffect of PEGylationReference
Hydrodynamic Radius Increased[3][6]
Aqueous Solubility Increased[1][2][4]
Immunogenicity Reduced[1][2][4][7]
Enzymatic Degradation Reduced[1][2]
Circulation Half-Life Increased[2][4][]
Renal Clearance Decreased[6][15]

Experimental Protocols

Detailed methodologies are essential for the successful application of PEG4 spacers in bioconjugation and for the characterization of the resulting conjugates.

Protocol 1: General N-Hydroxysuccinimide (NHS) Ester-Mediated PEGylation of Proteins

This protocol describes the conjugation of an NHS-activated PEG4 spacer to primary amines (e.g., lysine (B10760008) residues) on a protein.

  • Protein Preparation: The protein solution should be exchanged into an amine-free buffer (e.g., PBS, pH 7.2-8.0) using dialysis or a desalting column. The protein concentration should be adjusted to 1-10 mg/mL.

  • Reagent Preparation: Dissolve the NHS-PEG4-linker in a dry, aprotic solvent like DMSO or DMF immediately before use.

  • Conjugation Reaction: Add the dissolved PEG linker to the protein solution at a specific molar excess (typically 5- to 20-fold). The reaction is usually carried out at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove unreacted PEG linker and byproducts from the PEGylated protein using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[8]

Protocol 2: Maleimide-Mediated PEGylation of Thiol-Containing Biomolecules

This protocol is for the site-specific conjugation of a maleimide-activated PEG4 spacer to a free sulfhydryl group (cysteine residue) on a protein or peptide.

  • Biomolecule Preparation: If the protein's cysteine residues are in a disulfide bond, they must first be reduced using a reagent like DTT or TCEP, followed by removal of the reducing agent. The reaction should be performed in a buffer at pH 6.5-7.5 (e.g., phosphate (B84403) buffer containing EDTA).

  • Reagent Preparation: Dissolve the Maleimide-PEG4-linker in a suitable solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add the PEG-maleimide solution to the thiol-containing biomolecule at a 1.5- to 20-fold molar excess. The reaction proceeds at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide (B117702) groups by adding a free thiol-containing compound like free cysteine or ß-mercaptoethanol.[2]

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted materials.[2]

Protocol 3: Characterization of PEGylated Bioconjugates using Size-Exclusion Chromatography (SEC)

SEC is a common method to assess the purity and aggregation state of a bioconjugate.[3][8]

  • Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[3]

  • System Preparation: Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS) at a defined flow rate.

  • Sample Analysis: Inject a known concentration of the purified bioconjugate onto the column.

  • Data Acquisition: Monitor the column eluate using a UV detector at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger size.[8]

  • Analysis: Integrate the peak areas of the chromatogram to determine the percentage of monomer, aggregate, and fragment in the sample.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the function and application of PEG4 spacers in bioconjugation.

Core_Functions_of_PEG4_Spacer cluster_Bioconjugate Bioconjugate cluster_Functions Core Functions Biomolecule Biomolecule (e.g., Antibody) PEG4 PEG4 Spacer Biomolecule->PEG4 Payload Payload (e.g., Drug) PEG4->Payload Solubility Increases Solubility PEG4->Solubility Stability Enhances Stability PEG4->Stability PK Improves Pharmacokinetics PEG4->PK Spacing Provides Optimal Spacing PEG4->Spacing

Caption: Core functions of the PEG4 spacer in a bioconjugate.

ADC_Development_Workflow Ab Antibody Selection Conjugation Conjugation (e.g., Thiol-Maleimide) Ab->Conjugation Payload Payload Selection Linker Linker Design (PEG4-based) Payload->Linker Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization InVitro In Vitro Testing (Binding, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (PK, Efficacy) InVitro->InVivo

Caption: A typical workflow for ADC development using a PEG4 spacer.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule POI_Ligand POI Ligand PEG_Linker PEG Linker POI_Ligand->PEG_Linker POI Protein of Interest (POI) POI_Ligand->POI binds E3_Ligand E3 Ligase Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 recruits PEG_Linker->E3_Ligand Proteasome Proteasome POI->Proteasome Degraded by E3->POI Ubiquitinates Ub Ubiquitin

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large and critical role in the success of a bioconjugate.[2] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[2][4] Its application in advanced therapeutic modalities like ADCs and PROTACs underscores its importance. A thorough understanding of its functions, coupled with robust experimental protocols for its implementation and characterization, is essential for researchers, scientists, and drug development professionals aiming to create the next generation of targeted therapeutics and research tools.

References

An In-depth Technical Guide to the Synthesis of DBCO-PEG4-Propionic-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a feasible synthetic pathway for DBCO-PEG4-Propionic-Val-Cit-PAB, a heterobifunctional linker critical in the development of antibody-drug conjugates (ADCs). The synthesis involves a multi-step process, including peptide synthesis, linker conjugation, and purification. This document outlines the chemical pathway, detailed experimental protocols, and expected analytical characterization.

Introduction

This compound is a sophisticated ADC linker designed for high stability in circulation and controlled release of a cytotoxic payload within the target cell. It incorporates several key functional elements:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation to azide-modified molecules in complex biological environments.

  • Polyethylene Glycol (PEG) Spacer: A hydrophilic PEG4 linker enhances solubility in aqueous media, reduces aggregation of conjugates, and provides spatial separation between the conjugated molecules.

  • Propionic Acid: This functional group, after activation, allows for the stable amide bond formation with the Val-Cit-PAB moiety.

  • Valine-Citrulline (Val-Cit) Dipeptide: This peptide sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1]

  • p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the active payload.[1]

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of the Dipeptide-Spacer Moiety (Fmoc-Val-Cit-PAB-OH): This involves the sequential coupling of L-citrulline and L-valine, followed by the attachment of the p-aminobenzyl alcohol spacer. An improved methodology that avoids epimerization is adopted for this crucial step.[2]

  • Synthesis of the DBCO-PEG4-Propionic Acid Moiety: This component can be synthesized from commercially available precursors.

  • Final Conjugation and Deprotection: This stage involves the deprotection of the Fmoc group from the dipeptide-spacer, followed by the amide coupling with the activated DBCO-PEG4-Propionic acid to yield the final product.

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis of Fmoc-Val-Cit-PAB-OH cluster_1 Final Conjugation Fmoc-Cit-OH Fmoc-Cit-OH HATU_DIPEA HATU, DIPEA, DMF Fmoc-Cit-OH->HATU_DIPEA PAB-OH p-Aminobenzyl alcohol PAB-OH->HATU_DIPEA Fmoc-Cit-PAB-OH Fmoc-Cit-PAB-OH HATU_DIPEA->Fmoc-Cit-PAB-OH Piperidine (B6355638) Piperidine, DMF Fmoc-Cit-PAB-OH->Piperidine H2N-Cit-PAB-OH H2N-Cit-PAB-OH Piperidine->H2N-Cit-PAB-OH DIPEA_DMF DIPEA, DMF H2N-Cit-PAB-OH->DIPEA_DMF Fmoc-Val-OSu Fmoc-Val-OSu Fmoc-Val-OSu->DIPEA_DMF Fmoc-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH DIPEA_DMF->Fmoc-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH_2 Fmoc-Val-Cit-PAB-OH Piperidine_2 Piperidine, DMF Fmoc-Val-Cit-PAB-OH_2->Piperidine_2 H2N-Val-Cit-PAB-OH H2N-Val-Cit-PAB-OH Piperidine_2->H2N-Val-Cit-PAB-OH EDC_NHS EDC, NHS, DMF H2N-Val-Cit-PAB-OH->EDC_NHS DBCO-PEG4-Propionic-Acid DBCO-PEG4-Propionic Acid DBCO-PEG4-Propionic-Acid->EDC_NHS Final_Product This compound EDC_NHS->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Fmoc-Val-Cit-PAB-OH

This procedure is adapted from an improved methodology to prevent epimerization.[2]

Step 1: Synthesis of Fmoc-Cit-PAB-OH

  • Materials:

    • Fmoc-L-Citrulline

    • p-Aminobenzyl alcohol

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate (B1210297)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-L-Citrulline (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of p-aminobenzyl alcohol (1.2 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Fmoc-Cit-PAB-OH.

Step 2: Fmoc Deprotection of Fmoc-Cit-PAB-OH

  • Materials:

    • Fmoc-Cit-PAB-OH (from Step 1)

    • Piperidine

    • Anhydrous DMF

  • Procedure:

    • Dissolve Fmoc-Cit-PAB-OH (1.0 eq) in anhydrous DMF.

    • Add piperidine (5.0 eq) to the solution and stir at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Remove the solvent and excess piperidine under reduced pressure. Co-evaporate with DMF (3x) to ensure complete removal of residual piperidine. The resulting H2N-Cit-PAB-OH is used directly in the next step.

Step 3: Synthesis of Fmoc-Val-Cit-PAB-OH

  • Materials:

    • H2N-Cit-PAB-OH (from Step 2)

    • Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the crude H2N-Cit-PAB-OH in anhydrous DMF.

    • Add Fmoc-Val-OSu (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, purify the reaction mixture by preparative reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-OH as a single diastereomer.[2]

Synthesis of DBCO-PEG4-Propionic Acid

DBCO-PEG4-Propionic Acid can be obtained from commercial vendors or synthesized. A plausible synthetic route involves the reaction of a DBCO-amine with a PEG4-propionic acid derivative containing a suitable leaving group.

Final Conjugation

Step 1: Fmoc Deprotection of Fmoc-Val-Cit-PAB-OH

  • Materials:

    • Fmoc-Val-Cit-PAB-OH

    • Piperidine

    • Anhydrous DMF

  • Procedure:

    • Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF.

    • Add piperidine (5.0 eq) and stir at room temperature for 2-4 hours.

    • Remove the solvent and excess piperidine under reduced pressure to yield H2N-Val-Cit-PAB-OH, which is used without further purification.

Step 2: Coupling of DBCO-PEG4-Propionic Acid and H2N-Val-Cit-PAB-OH

  • Materials:

    • DBCO-PEG4-Propionic Acid

    • H2N-Val-Cit-PAB-OH (from Step 1)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-hydroxysuccinimide)

    • Anhydrous DMF

  • Procedure:

    • Dissolve DBCO-PEG4-Propionic Acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of H2N-Val-Cit-PAB-OH (1.1 eq) in anhydrous DMF to the activated linker solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by HPLC.

    • Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the final this compound.

Data Presentation

StepReactantsKey ReagentsSolventTypical YieldPurity (HPLC)
Fmoc-Cit-PAB-OH Synthesis Fmoc-L-Citrulline, p-Aminobenzyl alcoholHATU, DIPEADMF70-80%>95%
Fmoc Deprotection Fmoc-Cit-PAB-OHPiperidineDMFQuantitativeCrude
Fmoc-Val-Cit-PAB-OH Synthesis H2N-Cit-PAB-OH, Fmoc-Val-OSuDIPEADMF85-95%[2]>98%
Final Fmoc Deprotection Fmoc-Val-Cit-PAB-OHPiperidineDMFQuantitativeCrude
Final Coupling DBCO-PEG4-Propionic Acid, H2N-Val-Cit-PAB-OHEDC, NHSDMF60-70%>98%

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Mechanism of Action in ADCs

The this compound linker plays a crucial role in the efficacy of an ADC. The following diagram illustrates its mechanism of action upon internalization into a target tumor cell.

G cluster_0 Cellular Uptake and Payload Release ADC Antibody-Drug Conjugate (in circulation) Internalization Internalization into Lysosome ADC->Internalization Cleavage Cathepsin B Cleavage Internalization->Cleavage SelfImmolation 1,6-Elimination of PAB Spacer Cleavage->SelfImmolation PayloadRelease Active Payload Released SelfImmolation->PayloadRelease Apoptosis Cellular Apoptosis PayloadRelease->Apoptosis

Caption: Mechanism of payload release from a Val-Cit-PAB linker-based ADC.

Conclusion

The synthesis of this compound is a complex but well-defined process. By employing robust peptide coupling methodologies that preserve stereochemical integrity and efficient activation and conjugation strategies, this advanced linker can be produced with high purity. The rational design of this linker, combining a stable bioorthogonal handle, a solubilizing PEG spacer, and a highly specific enzymatic cleavage site, makes it an invaluable tool for the development of next-generation antibody-drug conjugates.

References

In-Depth Technical Guide: Solubility and Application of DBCO-PEG4-Propionic-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and handling protocols for DBCO-PEG4-Propionic-Val-Cit-PAB, a key reagent in the development of antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a sophisticated, cleavable ADC linker.[1][2] It is meticulously designed with distinct functional units that facilitate the precise construction and targeted action of ADCs. The molecule incorporates a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a protease-cleavable valine-citrulline (Val-Cit) linker connected to a p-aminobenzyl (PAB) spacer.[3] The PEG4 spacer is crucial for improving the linker's water solubility and flexibility, which can help reduce aggregation and steric hindrance during the conjugation process.[3][]

The Val-Cit dipeptide is specifically engineered to be cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomal compartments of tumor cells.[3][5] This enzymatic cleavage triggers the release of the conjugated cytotoxic drug inside the target cancer cells, thereby minimizing systemic toxicity.[3]

cluster_Molecule This compound Structure DBCO DBCO Group PEG4 PEG4 Spacer DBCO->PEG4 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Propionic Propionic Acid PEG4->Propionic Enhances Solubility & Flexibility VC Val-Cit Dipeptide Propionic->VC Linker Backbone PAB PAB Spacer VC->PAB Cathepsin B Cleavage Site Payload Payload Attachment Site PAB->Payload Self-Immolative Spacer for Drug Release

Caption: Functional components of the this compound linker.

Data Presentation: Solubility Profile

The solubility of this compound is a critical factor for its successful application in bioconjugation protocols. While precise quantitative data is not widely published, a qualitative solubility profile has been established through various supplier datasheets and related product documentation. The linker is generally soluble in common organic solvents.

SolventSolubilitySource(s)Notes
Dimethyl Sulfoxide (DMSO)Soluble[3][6][7]A common solvent for initial stock solution preparation.
Dimethylformamide (DMF)Soluble[3][6][7]An alternative to DMSO for creating stock solutions.
Dichloromethane (DCM)Soluble[6]Mentioned for a similar compound (DBCO-PEG4-Val-Cit-PAB-MMAE), suggesting potential solubility.
Aqueous Buffers (e.g., PBS)Sparingly Soluble[8]Direct dissolution in aqueous buffers is difficult.[8] It is recommended to first dissolve in a water-miscible organic solvent (like DMSO or DMF) and then dilute into the desired buffer.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the standard procedure for dissolving this compound for use in conjugation reactions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.

  • Add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Use the freshly prepared stock solution immediately for the best results. For short-term storage, keep on ice and protected from light. For longer-term storage, aliquot and store at -20°C.[3]

Protocol 2: Determination of Aqueous Solubility (General Guideline)

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Saturated solution of the compound in PBS

  • HPLC system with a C18 column and UV detector

  • 0.22 µm syringe filters

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a microcentrifuge tube.

    • Add a defined volume of PBS (e.g., 1 mL).

    • Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • Centrifuge the saturated solution to pellet the excess solid.

    • Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Analyze the filtered supernatant by HPLC with a UV detector.

  • Quantification:

    • Create a standard curve by preparing serial dilutions of a known concentration of the compound in a suitable solvent (e.g., DMSO/PBS mixture).

    • Use the standard curve to determine the concentration of the compound in the saturated PBS solution. This concentration represents the aqueous solubility.

Mandatory Visualization: Application Workflow

The primary application of this compound is in the construction of ADCs. The following workflow illustrates the key steps from bioconjugation to intracellular drug release.

cluster_Workflow Antibody-Drug Conjugate (ADC) Workflow Antibody Azide-Modified Antibody (mAb-N3) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC SPAAC 'Click' Reaction Linker DBCO-PEG4-VC-PAB -Payload Linker->ADC TargetCell Target Cancer Cell (Antigen Positive) ADC->TargetCell 1. Systemic Circulation & Targeting Endocytosis Endocytosis TargetCell->Endocytosis 2. Binding & Internalization Lysosome Lysosome (High Cathepsin B) Endocytosis->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Enzymatic Action DrugRelease Payload Release & Cell Death Cleavage->DrugRelease 5. Drug Action

Caption: Workflow of ADC creation and mechanism of action.

References

An In-depth Technical Guide to the Storage, Handling, and Application of DBCO-PEG4-Propionic-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the storage, handling, and application of DBCO-PEG4-Propionic-Val-Cit-PAB, a key reagent in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, stability, and use in experimental settings.

Introduction

This compound is a sophisticated, cleavable linker used in the synthesis of ADCs.[1][2] It is a multi-component system designed for stability in systemic circulation and precise enzymatic cleavage within target tumor cells.[3] This linker incorporates several key features: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a Cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzylcarbamate (PAB) spacer for the controlled release of a cytotoxic payload.[4][5]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

Storage Conditions

The compound should be stored under specific conditions to prevent degradation.

ParameterRecommended ConditionSource
Temperature -20°C[4][5][6][7][]
Atmosphere Store in a dry, dark place. Use under an inert atmosphere.[4]
Light Sensitivity Protect from light.[5]
Moisture Protect from moisture.[5]
Long-term Storage of Stock Solutions -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen).[9]
Handling Procedures

Adherence to proper handling procedures will ensure user safety and maintain the quality of the compound.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye protection.[10]

  • Ventilation: Handle in a well-ventilated place to avoid the formation of dust and aerosols.[10]

  • Solubility: The compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5][6][7]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. Use non-sparking tools to prevent fire caused by electrostatic discharge.[10]

  • Spillage: In case of a spill, prevent further leakage if safe to do so. Do not let the chemical enter drains. Collect the spillage and dispose of it in suitable, closed containers.[10]

Mechanism of Action

The functionality of this compound is derived from its distinct components, each with a specific role in the formation and action of an ADC.

  • DBCO Group: This group enables covalent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly efficient and occurs under mild, biocompatible conditions.[1][2][5]

  • PEG4 Spacer: The four-unit polyethylene glycol chain enhances the hydrophilicity and solubility of the linker and the resulting ADC.[5][11] It also reduces steric hindrance during the conjugation process.[5]

  • Val-Cit Dipeptide: This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3][5] This enzymatic cleavage is the trigger for drug release.

  • PAB Spacer: The p-aminobenzylcarbamate unit is a "self-immolative" spacer.[3] Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB group undergoes a 1,6-elimination reaction, which in turn releases the unmodified, active cytotoxic payload.[12]

The following diagram illustrates the workflow for creating an Antibody-Drug Conjugate using this linker.

ADC_Conjugation_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action in Target Cell Ab Azide-Modified Antibody ADC Antibody-Drug Conjugate (ADC) Ab->ADC SPAAC (Click Chemistry) Linker DBCO-PEG4-Propionic- Val-Cit-PAB-Payload Linker->ADC Internalization ADC Internalization (Endocytosis) ADC->Internalization Binds to Tumor Antigen Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Enzymatic Cleavage (Cathepsin B) Lysosome->Cleavage Release Payload Release (Self-Immolation) Cleavage->Release Effect Cytotoxic Effect Release->Effect

Caption: Workflow of ADC synthesis and its intracellular mechanism of action.

This next diagram details the specific cleavage and release mechanism of the payload.

Linker_Cleavage_Mechanism Linker_Payload Val-Cit PAB Payload Cleaved_Linker Val-Cit PAB (unstable) Payload Linker_Payload:pab->Cleaved_Linker:pab Cathepsin B Cleavage Released_Payload Active Payload Cleaved_Linker->Released_Payload 1,6-Elimination (Self-Immolation) Spacer_Fragment PAB Fragment + CO2 Cleaved_Linker->Spacer_Fragment

Caption: Enzymatic cleavage and self-immolation of the Val-Cit-PAB linker.

Experimental Protocols

The following is a representative protocol for the conjugation of an azide-modified antibody with a this compound-payload conjugate. This protocol assumes the payload has already been attached to the propionic acid group of the linker and the antibody has been functionalized with an azide (B81097) group.

Materials and Reagents
  • Azide-modified antibody in a suitable buffer (e.g., PBS pH 7.4)

  • This compound-Payload, dissolved in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filter units for buffer exchange and concentration

  • Analytical equipment (e.g., SEC-HPLC, UV-Vis spectrophotometer)

Protocol for Antibody-Linker Conjugation
  • Preparation of Reagents:

    • Prepare a stock solution of the DBCO-linker-payload in DMSO at a concentration of 1-10 mM.

    • Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in PBS, pH 7.4.

  • Conjugation Reaction:

    • Add a calculated molar excess of the DBCO-linker-payload solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the linker over the antibody.

    • Gently mix the reaction solution by pipetting or gentle vortexing.

    • Incubate the reaction at room temperature or 4°C for 2-12 hours. The optimal time and temperature should be determined empirically. Protect the reaction from light.

  • Purification of the ADC:

    • Following incubation, remove the excess, unconjugated linker-payload and DMSO by buffer exchange.

    • Use a centrifugal filter unit (with a molecular weight cutoff appropriate for the antibody, e.g., 50 kDa) to wash the ADC with PBS.

    • Repeat the washing step 3-5 times to ensure complete removal of impurities.

    • Concentrate the final ADC to the desired concentration.

  • Characterization of the ADC:

    • Determine the final protein concentration of the ADC using a UV-Vis spectrophotometer at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy (if the drug has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC-HPLC).

    • Assess the level of aggregation and purity of the ADC using Size Exclusion Chromatography (SEC-HPLC).

Safety and Disposal

  • First Aid Measures:

    • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[10]

  • Disposal:

    • Discharge into the environment must be avoided.[10]

    • Dispose of the chemical in suitable and closed containers in accordance with appropriate laws and regulations.[10]

This technical guide provides essential information for the safe and effective use of this compound in research and development. Adherence to these guidelines will help ensure the integrity of the compound and the generation of reliable experimental results.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using DBCO-PEG4-Propionic-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of the DBCO-PEG4-Propionic-Val-Cit-PAB linker in the synthesis of ADCs.

This advanced linker system offers several advantages:

  • Bioorthogonal Conjugation: The Dibenzocyclooctyne (DBCO) group allows for a highly specific and efficient copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with an azide-modified payload. This bioorthogonal reaction proceeds under mild, aqueous conditions, preserving the integrity of the antibody.[1][2]

  • Enhanced Solubility and Reduced Aggregation: The polyethylene (B3416737) glycol (PEG4) spacer is hydrophilic, which helps to improve the solubility of the final ADC and reduce the potential for aggregation, a common challenge with hydrophobic drug-linkers.[3][4]

  • Tumor-Specific Payload Release: The Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[5][6][7] This enzymatic cleavage ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing off-target toxicity.[2][8]

  • Self-Immolative Spacer: The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer. Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction to release the unmodified, fully active cytotoxic drug.[6][9]

Principle of the Method

The synthesis of an ADC using the this compound linker is a two-stage process.

  • Antibody Modification: The propionic acid group on the linker is first activated, typically to an N-hydroxysuccinimide (NHS) ester. This activated linker then reacts with the primary amines of lysine (B10760008) residues on the surface of the antibody to form a stable amide bond. This results in a DBCO-functionalized antibody.

  • Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized cytotoxic payload via a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction. This reaction is highly specific and forms a stable triazole linkage, yielding the final ADC.[3][10]

Experimental Workflow and Signaling Pathway

The overall experimental workflow for ADC synthesis and the mechanism of payload release are depicted below.

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Payload Conjugation (SPAAC) cluster_purification Step 3: Purification & Characterization Antibody Antibody Activation NHS/EDC Activation Antibody->Activation Lysine Amines DBCO_Linker DBCO-PEG4-Propionic- Val-Cit-PAB DBCO_Linker->Activation Propionic Acid DBCO_Antibody DBCO-Antibody Activation->DBCO_Antibody Amide Bond Formation ADC Antibody-Drug Conjugate DBCO_Antibody->ADC Click Chemistry Azide_Payload Azide-Payload Azide_Payload->ADC Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization

Caption: Experimental workflow for ADC synthesis.

Payload_Release_Mechanism cluster_uptake Cellular Uptake and Trafficking cluster_cleavage Payload Release ADC_Receptor ADC binds to Tumor Cell Receptor Endocytosis Receptor-Mediated Endocytosis ADC_Receptor->Endocytosis Lysosome Trafficking to Lysosome Endocytosis->Lysosome Cathepsin_B Cathepsin B Cleavage of Val-Cit Lysosome->Cathepsin_B Self_Immolation PAB Self-Immolation Cathepsin_B->Self_Immolation Active_Drug Active Drug Released Self_Immolation->Active_Drug

Caption: Mechanism of intracellular drug release.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis and characterization of ADCs using a this compound linker. These values are based on typical protocols and may require optimization for specific antibodies and payloads.

ParameterRecommended RangePurposeReference
Antibody Modification
Molar Excess of Activated Linker to Antibody5 to 20-foldTo achieve a desired degree of labeling (DOL) of DBCO on the antibody.[3][11]
Reaction Time30-60 minutes at room temperature or 2 hours on iceFor the conjugation of the activated linker to lysine residues.[6][11]
Final DMSO Concentration< 10-20% (v/v)To maintain antibody integrity during the conjugation reaction.[3][12]
Payload Conjugation (SPAAC)
Molar Excess of Azide-Payload to DBCO-Antibody1.5 to 5-foldTo drive the click chemistry reaction to completion.[3][12]
Reaction Time2-4 hours at room temperature or overnight at 4°CFor the strain-promoted alkyne-azide cycloaddition.[11][13]
ADC Characterization
Average Drug-to-Antibody Ratio (DAR)2 to 4An optimal DAR balances efficacy and potential toxicity/aggregation.[14][15]
Purity> 95%To ensure the removal of unconjugated antibody, linker, and payload.[16]

Detailed Experimental Protocols

Part I: Antibody Modification with this compound

This protocol describes the activation of the propionic acid group of the linker and its conjugation to the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns or size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[11] If the buffer contains primary amines (e.g., Tris), exchange it with PBS using a desalting column.

    • Remove any protein stabilizers like BSA if present.

  • Activation of DBCO-Linker (Preparation of NHS Ester):

    • Dissolve the this compound linker and NHS in anhydrous DMSO or DMF at a molar ratio of 1:1.2.

    • Add DCC or EDC to the solution at a molar ratio of 1:1.1 relative to the linker.[3]

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the this compound-NHS ester.[3]

  • Conjugation of Activated Linker to Antibody:

    • Add a 5 to 20-fold molar excess of the freshly prepared activated DBCO-linker solution to the antibody solution.[3][11]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10-20% (v/v) to maintain the stability of the antibody.[3][12]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[6][11]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[6]

  • Purification of DBCO-Functionalized Antibody:

    • Remove the excess unreacted DBCO-linker and quenching agent using a desalting spin column or SEC.[6]

    • The purified DBCO-functionalized antibody can be stored at -20°C for up to a month, though it is recommended to proceed to the next step as soon as possible to avoid loss of DBCO reactivity.[17]

Part II: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of an azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • Purified DBCO-functionalized antibody (from Part I)

  • Azide-functionalized cytotoxic payload

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Combine the purified DBCO-functionalized antibody with the azide-functionalized payload in a reaction buffer.

    • A 1.5 to 5-fold molar excess of the azide-payload relative to the DBCO-antibody is recommended to ensure the reaction goes to completion.[3]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[11][13] The progress of the reaction can be monitored by measuring the decrease in absorbance at 310 nm, which is characteristic of the DBCO group.[12]

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted payload and other small molecules using SEC or Hydrophobic Interaction Chromatography (HIC). HIC is particularly useful for separating ADC species with different drug-to-antibody ratios.

    • The purified ADC should be stored under appropriate conditions to maintain its stability.

Part III: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR):

  • The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.[5][15]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADCs based on the number of conjugated drug molecules, allowing for the determination of the distribution of different DAR species.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide an accurate measurement of the average DAR and the distribution of drug-loaded species.[14]

  • UV-Vis Spectrophotometry: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug, if the extinction coefficients of both are known.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the safety and efficacy of the therapeutic.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the ADC and confirm the covalent attachment of the drug-linker to the antibody.

3. In Vitro Stability:

  • The stability of the ADC can be assessed by incubating it in plasma from different species (e.g., human, mouse) at 37°C for various time points.[2][18]

  • The amount of released drug can be quantified by LC-MS to determine the linker's stability in a physiological environment.

Conclusion

The this compound linker is a versatile and effective tool for the synthesis of advanced ADCs. Its combination of bioorthogonal conjugation, a hydrophilic spacer, and a protease-cleavable, self-immolative system allows for the creation of stable and highly potent targeted therapies. The protocols and data presented in this document provide a comprehensive guide for researchers and drug developers working in the field of antibody-drug conjugates. Optimization of the described procedures for each specific antibody and payload combination is recommended to achieve the desired ADC characteristics.

References

Application Notes and Protocols for Payload Conjugation with DBCO-PEG4-Propionic-Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to target cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The linker connecting the antibody to the payload is a critical component that influences the stability, pharmacokinetics, and mechanism of action of the ADC.

This document provides a detailed protocol for the conjugation of a payload to an antibody using the DBCO-PEG4-Propionic-Val-Cit-PAB linker. This advanced linker system incorporates several key features:

  • Dibenzocyclooctyne (DBCO): Enables a copper-free "click chemistry" reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with an azide-modified antibody, offering high efficiency and biocompatibility.

  • PEG4 Spacer: A short polyethylene (B3416737) glycol chain that enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC.

  • Valine-Citrulline (Val-Cit) dipeptide: A protease-cleavable linker that is specifically recognized and cleaved by Cathepsin B, an enzyme that is often upregulated in the lysosomal compartment of tumor cells.

  • p-aminobenzyl alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the unmodified payload.

  • Propionic Acid: A terminal carboxylic acid group that allows for the covalent attachment of an amine-containing payload through a stable amide bond.

The overall strategy involves a two-stage process: first, the payload is conjugated to the propionic acid moiety of the linker. Second, the resulting DBCO-linker-payload construct is conjugated to an azide-modified antibody via SPAAC.

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Payload to this compound Linker

This protocol describes the activation of the terminal propionic acid on the linker to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a payload containing a primary amine.

Materials:

  • This compound linker

  • Amine-containing payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM, optional, for purification)

  • Diethyl ether (for precipitation)

  • Reverse-phase HPLC system for purification

  • Mass Spectrometer and NMR for characterization

Procedure:

Step 1: Activation of the Propionic Acid Group

  • Dissolve the this compound linker and NHS in anhydrous DMF or DMSO at room temperature. A typical molar ratio is 1:1.2 (linker:NHS).

  • Add DCC or EDC to the solution. A molar ratio of 1:1.1 (linker:EDC/DCC) is recommended.

  • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C. The reaction progress can be monitored by TLC or LC-MS.

Step 2: Conjugation with the Amine-Containing Payload

  • In a separate vial, dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Add the activated this compound-NHS ester solution from Step 1 to the payload solution. A molar excess of the payload (e.g., 1.5 to 2-fold) may be used to drive the reaction to completion.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture to maintain a basic pH (around 8-9).

  • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

Step 3: Purification of the DBCO-Linker-Payload Conjugate

  • Upon completion of the reaction, the crude product can be purified by reverse-phase HPLC to isolate the desired DBCO-linker-payload conjugate from unreacted starting materials and byproducts.

  • Alternatively, the product can be precipitated by adding cold diethyl ether, followed by centrifugation to collect the solid. This may require further purification.

Step 4: Characterization

  • Confirm the identity and purity of the DBCO-linker-payload conjugate using mass spectrometry (to verify the molecular weight) and NMR (to confirm the structure).

Protocol 2: Conjugation of DBCO-Linker-Payload to an Azide-Modified Antibody

This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized linker-payload and an antibody that has been pre-functionalized with azide (B81097) groups.

Materials:

  • Purified DBCO-linker-payload conjugate

  • Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • UV-Vis Spectrophotometer

  • SDS-PAGE and Mass Spectrometry for characterization

Procedure:

Step 1: Preparation of Reactants

  • Ensure the azide-modified antibody is in a suitable buffer, free of amines and azides, at a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the purified DBCO-linker-payload in DMSO or DMF.

Step 2: SPAAC "Click" Reaction

  • Add the DBCO-linker-payload stock solution to the azide-modified antibody solution. A 1.5 to 5-fold molar excess of the DBCO-linker-payload over the antibody is typically used to ensure efficient conjugation.[1] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[1]

  • Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.[1] Longer incubation times may be required for some payloads.

Step 3: Purification of the Antibody-Drug Conjugate (ADC)

  • Purify the resulting ADC from the unreacted DBCO-linker-payload and other impurities using a suitable chromatography method.[1]

    • Size-Exclusion Chromatography (SEC): Effective for removing small molecule impurities.

    • Hydrophobic Interaction Chromatography (HIC): Can separate ADC species with different drug-to-antibody ratios (DARs).

Step 4: Characterization of the Final ADC

  • Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules conjugated per antibody. This can be measured by:

    • UV-Vis Spectrophotometry: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.

    • Mass Spectrometry: Analysis of the intact or reduced ADC to determine the mass shift corresponding to the number of conjugated linker-payloads.

  • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC-HPLC.

  • Confirmation of Conjugation: Verify the successful conjugation and determine the molecular weight of the ADC using SDS-PAGE and mass spectrometry.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the conjugation protocol. These values may require optimization depending on the specific payload and antibody used.

Table 1: Payload Conjugation to Linker

ParameterRecommended ValueNotes
Activation Step
Linker:NHS Molar Ratio1:1.2
Linker:EDC/DCC Molar Ratio1:1.1
Reaction Time4-6 hours at RT or overnight at 4°CMonitor reaction progress.
SolventAnhydrous DMF or DMSO
Conjugation Step
Activated Linker:Payload Molar Ratio1:1.5 to 1:2An excess of payload can improve yield.
Reaction pH8-9Use a non-nucleophilic base like DIPEA.
Reaction Time2-4 hours at RT or overnight at 4°C
SolventAnhydrous DMF or DMSO

Table 2: DBCO-Linker-Payload Conjugation to Antibody

ParameterRecommended ValueNotes
SPAAC Reaction
DBCO-Linker-Payload:Antibody Molar Ratio1.5:1 to 5:1[1]
Antibody Concentration1-10 mg/mL
Reaction Time4-12 hours at RT or overnight at 4°C[1]
Reaction BufferAmine-free buffer (e.g., PBS, pH 7.4)
Co-solvent Concentration<10% (v/v) DMSO or DMF[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Stage 1: Payload Conjugation to Linker cluster_1 Stage 2: ADC Formation cluster_2 Purification & Characterization linker This compound activated_linker Activated Linker (NHS Ester) linker->activated_linker EDC/DCC, NHS linker_payload DBCO-Linker-Payload activated_linker->linker_payload pH 8-9 payload Amine-Payload payload->linker_payload azide_ab Azide-Modified Antibody linker_payload->azide_ab SPAAC (Click Chemistry) purification1 RP-HPLC linker_payload->purification1 adc Final ADC azide_ab->adc purification2 SEC / HIC adc->purification2 characterization1 MS, NMR purification1->characterization1 characterization2 MS, UV-Vis, SEC purification2->characterization2

Caption: Overall workflow for the two-stage conjugation process.

Payload Release Mechanism

payload_release ADC Antibody-Linker-Payload (in lysosome) Cleavage Cathepsin B Cleavage of Val-Cit ADC->Cleavage Intermediate Self-Immolation of PAB Spacer Cleavage->Intermediate Payload Released Payload (Active) Intermediate->Payload 1,6-elimination

References

Application Notes and Protocols for Site-Specific Antibody Conjugation Using DBCO-PEG4-Propionic-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody-drug conjugates (ADCs) have emerged as a promising class of targeted therapeutics, offering enhanced efficacy and improved safety profiles compared to traditional, randomly conjugated ADCs. The DBCO-PEG4-Propionic-Val-Cit-PAB linker is a sophisticated, cleavable linker designed for the precise, covalent attachment of a cytotoxic payload to a monoclonal antibody (mAb). This linker system facilitates a highly efficient and bioorthogonal conjugation strategy, ensuring a homogenous ADC product with a controlled drug-to-antibody ratio (DAR).

This document provides detailed application notes and protocols for the use of the this compound linker in the development of site-specific ADCs. It covers the principles of the technology, step-by-step experimental procedures, and methods for the characterization of the resulting ADC.

Principle of the Technology

The this compound linker is comprised of several key functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables a highly efficient and specific copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with an azide-modified antibody.[1][2] This bioorthogonal reaction proceeds under mild, physiological conditions, preserving the integrity of the antibody.

  • Polyethylene (B3416737) Glycol (PEG4) Spacer: A four-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the linker and the final ADC, which can help to reduce aggregation and improve pharmacokinetic properties.[3][4]

  • Propionic Acid Group: Provides a stable linkage between the PEG4 spacer and the Val-Cit-PAB moiety.

  • Valine-Citrulline (Val-Cit) Dipeptide: A protease-cleavable motif that is specifically recognized and cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[5][] This ensures that the cytotoxic payload is preferentially released inside the target cancer cell, minimizing off-target toxicity.[5]

  • p-Aminobenzylcarbamate (PAB) Spacer: A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the unmodified, fully active cytotoxic payload.[5]

The overall strategy for generating a site-specific ADC using this linker involves a two-step process: the site-specific introduction of an azide (B81097) group into the antibody, followed by the SPAAC reaction with the DBCO-functionalized payload.

Experimental Protocols

Protocol 1: Site-Specific Introduction of an Azide Group into the Antibody

This protocol describes a general method for introducing an azide group into an antibody using enzymatic modification with microbial transglutaminase (MTGase). This method allows for the site-specific incorporation of an azide-containing linker at glutamine residues.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-amine linker

  • Microbial transglutaminase (MTGase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Purification system (e.g., Protein A chromatography or size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Linker Addition: Add a 50-fold molar excess of the Azide-PEG-amine linker to the antibody solution.

  • Enzymatic Reaction: Initiate the reaction by adding MTGase to a final concentration of 0.1-0.5 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Purification: Purify the azide-modified antibody using Protein A chromatography or size-exclusion chromatography to remove excess linker and enzyme.

  • Characterization: Characterize the azide-modified antibody to determine the degree of labeling (DOL) using mass spectrometry.

Protocol 2: Conjugation of the DBCO-Linker to the Payload

This protocol describes the activation of the this compound linker and its conjugation to an amine-containing cytotoxic payload.

Materials:

  • This compound-NHS ester (or activate the carboxylic acid form with EDC/NHS)

  • Amine-containing cytotoxic payload

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., reversed-phase HPLC)

Procedure:

  • Payload Preparation: Dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Linker Activation (if starting from the acid):

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add a 1.2-fold molar excess of both EDC and NHS to the linker solution.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation: Add the activated DBCO-linker solution to the payload solution at a 3- to 5-fold molar excess.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification: Purify the DBCO-functionalized payload using reversed-phase HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the final step of conjugating the azide-modified antibody with the DBCO-functionalized payload.

Materials:

  • Azide-modified antibody

  • DBCO-functionalized payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: Add the DBCO-functionalized payload to the azide-modified antibody solution at a 2- to 3-fold molar excess.

  • Incubation: Incubate the reaction mixture for 12-24 hours at 4°C or for 4-8 hours at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS or SDS-PAGE.

  • Purification: Purify the final ADC using size-exclusion chromatography to remove unreacted payload and other impurities.

  • Characterization: Characterize the final ADC for DAR, purity, and aggregation.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination

The average DAR can be determined using various analytical techniques.

MethodPrincipleKey Considerations
Hydrophobic Interaction Chromatography (HIC-HPLC) Separates ADC species based on hydrophobicity. The number of conjugated drugs increases hydrophobicity.Provides a rapid assessment of DAR distribution. Must be coupled with MS for peak identification.
Reversed-Phase HPLC (RP-HPLC) Separates light and heavy chains of the reduced ADC, allowing for the determination of drug load on each chain.Can be used for both reduced and intact ADCs.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides the molecular weight of the intact ADC or its subunits, allowing for precise DAR calculation.Can be used for both intact and reduced ADCs. The most accurate method for DAR determination.[7]
In Vitro Cytotoxicity Assay

The potency of the ADC is typically evaluated using an in vitro cytotoxicity assay, such as the MTT or XTT assay.[8]

General Protocol:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at an appropriate density.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an unconjugated antibody and a free drug as controls.

  • Incubation: Incubate the plate for a defined period (e.g., 72-96 hours).

  • Viability Assay: Add MTT or XTT reagent and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

Plasma Stability Assay

The stability of the ADC in plasma is a critical parameter to assess premature drug release.

General Protocol:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis:

    • Intact ADC: Analyze the amount of intact ADC at each time point using LC-MS to determine the average DAR. A decrease in DAR indicates linker cleavage.[9]

    • Released Payload: Extract the free payload from the plasma and quantify it using LC-MS/MS.[9]

Data Presentation

Table 1: Example Parameters for SPAAC Reaction

ParameterRecommended Range
Molar Excess of DBCO-Payload1.5 to 5-fold
Reaction Temperature4°C to 25°C
Reaction Time4 to 24 hours
Final Organic Solvent Conc.< 10% (v/v)

Table 2: Example Data for ADC Characterization

ParameterADC-DBCOADC-Maleimide (Control)
Average DAR 3.83.5
Purity (SEC-HPLC) >98%>95%
Aggregation (SEC-HPLC) <2%<5%
IC₅₀ (nM) 1.52.1
Plasma Stability (% intact ADC at 72h) 92%85%

Visualizations

G cluster_0 Antibody Modification cluster_1 Payload Functionalization cluster_2 Final ADC Synthesis mAb Monoclonal Antibody (mAb) Azide_mAb Azide-Modified mAb mAb->Azide_mAb Enzymatic Conjugation AzideLinker Azide-PEG-amine Linker AzideLinker->Azide_mAb MTGase MTGase MTGase->Azide_mAb ADC Site-Specific ADC Azide_mAb->ADC SPAAC (Click Chemistry) DBCO_Linker DBCO-Linker-NHS DBCO_Payload DBCO-Functionalized Payload DBCO_Linker->DBCO_Payload Amide Bond Formation Payload Amine-Payload Payload->DBCO_Payload DBCO_Payload->ADC

Caption: Experimental workflow for site-specific ADC synthesis.

G ADC_Internalization 1. ADC Internalization via Receptor-Mediated Endocytosis Lysosomal_Trafficking 2. Trafficking to Lysosome ADC_Internalization->Lysosomal_Trafficking Enzymatic_Cleavage 3. Cathepsin B Cleavage of Val-Cit Linker Lysosomal_Trafficking->Enzymatic_Cleavage Self_Immolation 4. Self-Immolation of PAB Spacer Enzymatic_Cleavage->Self_Immolation Payload_Release 5. Release of Active Payload Self_Immolation->Payload_Release Cell_Death 6. Induction of Cell Death Payload_Release->Cell_Death

Caption: Intracellular signaling pathway of ADC-mediated cell killing.

References

Application Notes: Site-Specific Antibody-Drug Conjugates Using DBCO-PEG4-Propionic-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents.[1][2] This targeted delivery mechanism enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[3] The design of an ADC is modular, consisting of three core components: a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[2]

This document details the application of a specific linker-payload combination: DBCO-PEG4-Propionic-Val-Cit-PAB-MMAE . This advanced system is designed for creating site-specific ADCs with a stable, cleavable linker and a potent anti-tubulin payload.

  • DBCO (Dibenzocyclooctyne): Enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC).[][5] This bioorthogonal click chemistry reaction allows for the precise, covalent attachment of the linker to an azide-modified antibody, ensuring a homogenous Drug-to-Antibody Ratio (DAR).[][6]

  • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the resulting ADC.

  • Propionic-Val-Cit-PAB: This component comprises a propionic acid spacer and the Valine-Citrulline (Val-Cit) dipeptide, a well-established cleavage site for the lysosomal protease Cathepsin B.[7] Cathepsin B is often upregulated in the tumor microenvironment, ensuring payload release primarily within target cells.[] The p-aminobenzyl (PAB) group acts as a self-immolative unit, which, upon Val-Cit cleavage, efficiently releases the unmodified payload.[9]

  • MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent derived from dolastatin 10.[10] MMAE inhibits cell division by blocking tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3] Its high toxicity makes it unsuitable as a standalone drug but ideal as an ADC payload.[3][10]

The combination of site-specific conjugation via DBCO and a tumor-specific cleavage mechanism makes this linker-payload system a powerful tool for developing next-generation ADCs with improved safety and efficacy profiles.

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Antibody

For SPAAC-based conjugation, the antibody must first be functionalized with an azide (B81097) group. This can be achieved through various methods, including the genetic incorporation of an azide-containing unnatural amino acid or, more commonly, by reacting lysine (B10760008) residues with an NHS-ester-azide crosslinker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS Ester (or similar)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Reagent Preparation: Dissolve the Azido-PEG4-NHS Ester in DMSO to create a 10-20 mM stock solution immediately before use.

  • Azide Functionalization: Add a 5- to 10-fold molar excess of the Azido-PEG4-NHS Ester solution to the antibody solution.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours.

  • Purification: Remove excess, unreacted azide reagent by buffer exchange into PBS (pH 7.4) using a desalting column according to the manufacturer's instructions.

  • Characterization: Confirm the introduction of azide groups and the integrity of the antibody using mass spectrometry.

Protocol 2: Conjugation of DBCO-Linker-Payload to Azide-Modified Antibody (SPAAC)

This protocol describes the copper-free click chemistry reaction to conjugate the DBCO-linker-payload to the azide-modified antibody.[5]

Materials:

  • Azide-modified antibody (from Protocol 1)

  • This compound-MMAE (dissolved in DMSO)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation: Prepare a 5-10 mM stock solution of this compound-MMAE in high-quality, anhydrous DMSO.

  • Conjugation Reaction: Add a 1.5- to 3-fold molar excess of the DBCO-linker-payload solution to the azide-modified antibody. The final concentration of DMSO in the reaction should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at 37°C for 6 hours or at room temperature for 16-24 hours.[5] The reaction should be protected from light.

  • Purification: Purify the resulting ADC to remove unreacted linker-payload and any aggregates. Size Exclusion Chromatography (SEC) is a common method for this purpose, using PBS (pH 7.4) as the mobile phase.

  • Concentration and Storage: Pool the fractions containing the purified ADC, concentrate using an appropriate centrifugal filter unit, and store at -80°C.

Protocol 3: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the distribution of drug-loaded species.[11]

Methodology:

  • System: An HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, 20% isopropanol, pH 7.0.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.), which are more hydrophobic. Calculate the average DAR by integrating the peak areas corresponding to each species.

B. Analysis of Purity and Aggregation

Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the level of aggregation.

Methodology:

  • System: An HPLC system with a UV detector and an SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5-1.0 mL/min.

  • Analysis: The primary peak corresponds to the monomeric ADC. High molecular weight species (aggregates) will elute earlier. The percentage of monomer can be calculated from the peak area.

Protocol 4: In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated by determining its half-maximal inhibitory concentration (IC₅₀) in antigen-positive and antigen-negative cell lines.[12][13]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC, unconjugated antibody, and free MMAE

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete culture medium.

  • Incubation: Remove the old medium from the cells and add the diluted test articles. Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.[12] For MTT assays, this involves a 2-4 hour incubation followed by the addition of a solubilization solution.[12]

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • IC₅₀ Determination: Normalize the data to untreated controls to determine the percentage of cell viability. Plot the viability against the logarithm of the concentration and fit the data to a four-parameter logistic (4PL) curve to calculate the IC₅₀ value.

Quantitative Data Summary

The following tables provide representative data for ADCs constructed using a Val-Cit-MMAE linker system. Actual results will vary based on the specific antibody, cell line, and experimental conditions.

Table 1: Representative ADC Conjugation and Characterization Results

ParameterTypical ValueMethod
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0HIC-HPLC
Conjugation Efficiency>90%HIC-HPLC / Mass Spec
Monomer Purity>95%SEC-HPLC
Aggregates<5%SEC-HPLC

Table 2: Representative In Vitro Cytotoxicity Data

CompoundCell Line (Antigen-Positive)Cell Line (Antigen-Negative)
IC₅₀ (ng/mL) IC₅₀ (ng/mL)
ADC (vc-MMAE) 1 - 50>1,000
Unconjugated Antibody >1,000>1,000
Free MMAE 0.1 - 50.1 - 5

Visualizations

Experimental and Mechanistic Diagrams

ADC_Workflow cluster_prep Phase 1: Preparation cluster_conj Phase 2: Conjugation cluster_char Phase 3: Purification & Characterization mAb Monoclonal Antibody azide_mAb Azide-Modified mAb mAb->azide_mAb Lysine Amines azide_reagent Azido-NHS Ester azide_reagent->azide_mAb adc_raw Crude ADC azide_mAb->adc_raw SPAAC 'Click' Reaction dbco_linker DBCO-Linker-MMAE dbco_linker->adc_raw adc_pure Purified ADC adc_raw->adc_pure SEC Purification char DAR (HIC) Purity (SEC) Potency (Assay) adc_pure->char

Caption: High-level workflow for the synthesis and characterization of the ADC.

ADC_MoA cluster_cell Target Cancer Cell adc ADC Binding to Antigen endosome Internalization (Endosome) adc->endosome lysosome Fusion with Lysosome endosome->lysosome cleavage Cathepsin B Cleavage of Val-Cit Linker lysosome->cleavage release PAB Self- Immolation cleavage->release mmae Free MMAE Released release->mmae tubulin Tubulin Polymerization Blocked mmae->tubulin apoptosis Cell Cycle Arrest & Apoptosis tubulin->apoptosis

Caption: Mechanism of action for a Val-Cit-PAB-MMAE based antibody-drug conjugate.

References

Application Notes and Protocols for Cathepsin B-Mediated Cleavage of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for evaluating the enzymatic cleavage of valine-citrulline (Val-Cit) linkers by Cathepsin B. This process is a critical mechanism for the targeted release of therapeutic payloads from antibody-drug conjugates (ADCs) within the lysosomal compartment of cancer cells.[1][2] The protocols detailed below are designed to be robust and reproducible for screening and characterization of ADC linker stability and cleavage kinetics.

Introduction

The Val-Cit dipeptide linker is a cornerstone of modern ADC design, engineered for stability in systemic circulation and efficient cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[3][] Upon internalization of an ADC, it is trafficked to the lysosome, an acidic organelle rich in proteases.[1][5] Within this environment, Cathepsin B recognizes and hydrolyzes the amide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC).[1][] This initial cleavage triggers a cascade of spontaneous electronic rearrangements within the spacer, leading to the release of the active cytotoxic drug.[1]

Understanding the kinetics and efficiency of this cleavage is paramount for the development of effective and safe ADCs. The following protocols describe methods to quantify the rate of drug release from a Val-Cit linker-containing ADC in the presence of purified Cathepsin B and in more complex biological matrices.

Data Presentation: Comparative Cleavage of Dipeptide Linkers

While direct kinetic parameters for the cleavage of full ADCs are not extensively published, comparative studies using model substrates offer valuable insights into the efficiency of different dipeptide linkers. The following table summarizes relative fluorescence units (RFU) and percentage of cleavage for various peptide linkers when subjected to Cathepsin B, providing a baseline for comparison.

Peptide Linker SubstrateRelative Fluorescence Units (RFU) (Mean ± SD)Relative Cleavage (%)
Val-Cit-PABC-Fluorophore8500 ± 35042.5
Val-Ala-PABC-Fluorophore6200 ± 28031.0
Phe-Lys-PABC-Fluorophore7800 ± 41039.0
GPLG-PABC-Fluorophore9100 ± 45045.5
Negative Control (Inhibitor)200 ± 501.0
Data adapted from fluorometric cleavage assays.[6] The relative cleavage is normalized to the most efficiently cleaved substrate in this set.

Experimental Protocols

Two primary protocols are presented: a fluorogenic substrate cleavage assay for high-throughput screening and a direct ADC cleavage assay for detailed kinetic analysis of payload release.

Protocol 1: Fluorogenic Substrate Cleavage Assay

This high-throughput method is ideal for screening libraries of peptide linkers to identify sequences susceptible to Cathepsin B cleavage.[1] It utilizes a synthetic peptide linker conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which exhibits increased fluorescence upon cleavage from the peptide.[7]

Materials:

  • Recombinant Human Cathepsin B[6]

  • Peptide linker-AMC substrate[1]

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[6]

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[6]

  • Cathepsin B Inhibitor (e.g., CA-074) for negative control[6]

  • 96-well black, flat-bottom microplate[6]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare Assay and Activation Buffers. Thaw the Cathepsin B and peptide-AMC substrate on ice.

  • Enzyme Activation: Dilute Cathepsin B to the desired concentration in Activation Buffer and incubate for 15 minutes at room temperature to activate the enzyme.

  • Assay Plate Setup:

    • Test Wells: Add 50 µL of activated Cathepsin B solution and 50 µL of the peptide-AMC substrate solution.

    • Negative Control Wells: Pre-incubate activated Cathepsin B with an inhibitor for 15 minutes at room temperature, then add 50 µL of this mixture and 50 µL of the substrate solution.[6]

    • Blank (Substrate Only) Wells: Add 50 µL of Activation Buffer and 50 µL of the substrate solution.[6]

  • Incubation: Incubate the plate at 37°C.[1] For an endpoint assay, incubate for a fixed time (e.g., 30, 60, or 120 minutes).[6] For a kinetic assay, immediately place the plate in a fluorescence plate reader set to 37°C.

  • Fluorescence Measurement: Measure fluorescence intensity at appropriate excitation and emission wavelengths for AMC (e.g., Ex/Em = 380/460 nm). For kinetic assays, record fluorescence at regular intervals.

  • Data Analysis: Subtract the fluorescence of the blank wells from all other wells. The rate of cleavage is determined from the slope of the fluorescence versus time plot.[1]

Protocol 2: Direct ADC Cleavage Assay and Payload Release Analysis

This protocol quantifies the release of a cytotoxic payload from a full ADC in the presence of purified Cathepsin B.[1] Analysis is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the released drug.

Materials:

  • Antibody-Drug Conjugate (ADC) with Val-Cit linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Quenching Solution (e.g., cold PBS)[2]

  • LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., final concentration of 1 µM) with the pre-warmed Assay Buffer.[1]

  • Enzyme Activation: Prepare activated Cathepsin B in Activation Buffer as described in Protocol 1.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).[1]

  • Incubation: Incubate the reaction at 37°C.[1]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

  • Reaction Quenching: Immediately stop the reaction by diluting the aliquot in a cold quenching solution.[2]

  • Sample Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.[2]

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[2]

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

ADC_Internalization_and_Cleavage cluster_cell Target Cancer Cell ADC 1. ADC Binding Endosome 2. Endocytosis ADC->Endosome Internalization Lysosome 3. Lysosomal Trafficking Endosome->Lysosome Maturation Cleavage 4. Cathepsin B Cleavage Lysosome->Cleavage Fusion Release 5. Payload Release Cleavage->Release Self-immolation

Caption: ADC internalization and payload release pathway.

Cleavage_Assay_Workflow Reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate/ADC) Activation 2. Activate Cathepsin B (with DTT) Reagents->Activation Incubation 3. Incubate Enzyme and Substrate/ADC (37°C) Activation->Incubation Measurement 4. Measure Cleavage (Fluorescence or LC-MS) Incubation->Measurement Analysis 5. Data Analysis (Rate of Cleavage) Measurement->Analysis

Caption: Experimental workflow for an in vitro cleavage assay.

References

Application Notes and Protocols for Bioconjugation using DBCO-PEG4-Propionic-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the DBCO-PEG4-Propionic-Val-Cit-PAB linker for the development of antibody-drug conjugates (ADCs). This advanced linker system incorporates a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, a Cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzylcarbamate (PAB) spacer.[1][2][3] This combination allows for precise, site-specific conjugation of azide-modified payloads to antibodies and subsequent controlled drug release within the target tumor cell environment.

Mechanism of Action and Key Features

The this compound linker is engineered for optimal stability in systemic circulation and selective payload release within cancer cells.[4]

  • DBCO Group: Enables bioorthogonal conjugation to azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible copper-free click chemistry reaction.[2][3][5]

  • PEG4 Spacer: The hydrophilic PEG4 spacer enhances the solubility and flexibility of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.[6]

  • Val-Cit Dipeptide: This dipeptide sequence is specifically designed to be cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[7][8][] This enzymatic cleavage is the primary mechanism for targeted drug release.

  • PAB Self-Immolative Spacer: Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction.[10][11] This "self-immolation" ensures the release of the cytotoxic payload in its unmodified, fully active form.[11]

Data Presentation

Table 1: Recommended Molar Excess for Conjugation Reactions
ReactantMolar Excess (relative to Antibody)Notes
This compound-NHS Ester10 to 20-foldFor activation of antibody lysine (B10760008) residues.[12]
Azide-Modified Payload1.5 to 5-foldFor conjugation to DBCO-functionalized antibody.[12]
Table 2: Comparative Analysis of DAR Determination Methods
MethodPrincipleAdvantagesDisadvantages
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[13]Provides information on drug distribution under non-denaturing conditions.Lower resolution compared to LC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by chromatography and determines their precise molecular weights.[13][14]Highly accurate and detailed analysis, allowing for unambiguous DAR determination.[13]Requires more complex instrumentation and data analysis.
UV/Vis Spectroscopy Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.[13]Simple, rapid, and requires less specialized equipment.Provides an average DAR and lacks detailed information on distribution.[13]

Experimental Protocols

Protocol 1: Two-Step ADC Synthesis using this compound

This protocol outlines the synthesis of an ADC in two main stages: antibody modification with the DBCO linker and subsequent conjugation of an azide-modified payload.[12]

Part A: Antibody Modification with this compound-NHS Ester

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Linker Activation: If starting with the carboxylic acid form of the linker, activate it to an N-hydroxysuccinimide (NHS) ester. A pre-activated NHS ester is recommended for convenience.

  • Reaction Setup: Add a 10-20 fold molar excess of the this compound-NHS ester solution (dissolved in anhydrous DMSO or DMF) to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted linker using a desalting column or tangential flow filtration (TFF) with an appropriate molecular weight cut-off (e.g., 30 kDa).

  • Characterization: Determine the degree of labeling (DOL) of the DBCO-functionalized antibody using UV-Vis spectroscopy or mass spectrometry.

Part B: Conjugation of Azide-Modified Payload

  • Reaction Setup: Add the azide-modified payload to the purified DBCO-functionalized antibody solution at a 1.5 to 5-fold molar excess.[12]

  • Incubation: Incubate the reaction mixture for 4-16 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

  • Final ADC Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

This protocol provides a general method for DAR determination using Liquid Chromatography-Mass Spectrometry.[13]

  • Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 0.1-1 mg/mL) in an appropriate buffer. For analysis of light and heavy chains, the ADC can be reduced with a reducing agent like DTT.

  • LC Conditions:

    • Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 80°C.

    • Gradient: A suitable gradient to elute the ADC species (e.g., 20-60% B over 15 minutes).[13]

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Mode: Positive ion mode.

    • Mass Range: A range appropriate for the expected masses of the ADC species.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species. Calculate the average DAR by taking a weighted average of the different drug-loaded species.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.[1][7][15][16]

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][16]

  • ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free drug control. Treat the cells with the test articles for 72-96 hours.[7]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][7][16]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1][7][16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][7][16]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the half-maximal inhibitory concentration (IC₅₀).[1]

Protocol 4: In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to evaluate the cleavage of the Val-Cit linker by Cathepsin B.[17]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

    • Activate recombinant human Cathepsin B according to the manufacturer's instructions.

    • Prepare a stock solution of the ADC in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[17]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[17]

  • Reaction Quenching: Immediately quench the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload. Plot the concentration of the released payload over time to determine the cleavage rate.

Visualizations

G cluster_workflow Experimental Workflow for ADC Synthesis and Characterization A Antibody Preparation (Amine-free buffer) C Antibody Modification (DBCO-functionalized Ab) A->C B Linker Activation (DBCO-PEG4-Val-Cit-PAB-NHS) B->C D Purification (Desalting/TFF) C->D F SPAAC Conjugation (Click Chemistry) D->F E Azide-Modified Payload E->F G Purification (SEC) F->G H Final ADC G->H I Characterization (DAR, Purity, etc.) H->I G cluster_pathway Mechanism of Action of Val-Cit Linker-Based ADCs A 1. ADC binds to target antigen on cancer cell surface B 2. Receptor-Mediated Endocytosis A->B Internalization C 3. Trafficking to Lysosome B->C D 4. Cathepsin B cleaves Val-Cit Linker C->D Acidic Environment & High [Cathepsin B] E 5. PAB Spacer Self-Immolation D->E F 6. Release of Active Cytotoxic Payload E->F G 7. Induction of Apoptosis F->G G cluster_decision Logical Relationship for Linker Selection A Need for Site-Specific Conjugation? B Use Azide-DBCO Click Chemistry A->B Yes C Consider Lysine or Cysteine Conjugation (e.g., Maleimide) A->C No D Targeted Intracellular Payload Release? B->D E Use Cleavable Linker (e.g., Val-Cit) D->E Yes F Use Non-Cleavable Linker D->F No G High Tumor Expression of Cathepsin B? E->G H This compound is a suitable choice G->H Yes I Consider alternative cleavable linkers G->I No

References

Application Notes and Protocols for DBCO-PEG4-Propionic-Val-Cit-PAB in the Development of Novel Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The DBCO-PEG4-Propionic-Val-Cit-PAB linker is a sophisticated, cleavable linker designed for the site-specific conjugation of payloads to antibodies via copper-free click chemistry.

This linker is composed of several key functional units:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables covalent conjugation to azide-modified antibodies through a bioorthogonal, copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for precise, site-specific attachment of the linker-payload, leading to a more homogeneous drug-to-antibody ratio (DAR).

  • Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the linker and the resulting ADC. This can improve the pharmacokinetic properties and reduce the potential for aggregation.

  • Propionic Acid: Provides a stable attachment point for the rest of the linker components.

  • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell, minimizing off-target toxicity.[]

  • p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, spontaneously decomposes to release the unmodified, active cytotoxic drug.[]

These application notes provide an overview of the utility of the this compound linker in ADC development, along with detailed protocols for conjugation, characterization, and preclinical evaluation.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using Val-Cit-PAB-based linkers. While specific data for the exact this compound linker is not extensively published, the presented data from closely related ADCs provides valuable insights into the expected performance.

Table 1: In Vitro Cytotoxicity of a Trastuzumab-vc-MMAE ADC

Cell LineTarget AntigenIC50 (ng/mL)
SK-BR-3HER215
BT-474HER220
NCI-N87HER225
MDA-MB-231HER2 (low)>1000

Data is representative for a Trastuzumab-vc-MMAE ADC and is compiled from typical results seen in the literature. Actual IC50 values will vary depending on the specific antibody, payload, and cell line used.

Table 2: In Vivo Efficacy of a Trastuzumab-vc-MMAE ADC in a Mouse Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Trastuzumab1045
Trastuzumab-vc-MMAE585
Trastuzumab-vc-MMAE10>95

This data is illustrative of the expected efficacy for a well-characterized Trastuzumab-vc-MMAE ADC in a relevant xenograft model.

Table 3: Pharmacokinetic Parameters of a Trastuzumab-vc-MMAE ADC in Mice

AnalyteHalf-life (t½, hours)Clearance (mL/hr/kg)Volume of Distribution (Vd, L/kg)
Total Antibody1500.20.04
ADC (conjugated antibody)1200.30.05
Unconjugated MMAE251.5

Pharmacokinetic parameters are representative of ADCs utilizing a Val-Cit-MMAE linker-payload and can be influenced by the antibody, payload, and DAR.[3]

Experimental Protocols

Protocol 1: Site-Specific Antibody-Drug Conjugation using this compound-Payload

This protocol describes the two-step process for generating a site-specific ADC: 1) introduction of an azide (B81097) handle onto the antibody and 2) copper-free click chemistry with the DBCO-functionalized linker-payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-modification reagent (e.g., Azide-PEG4-NHS ester)

  • This compound-Payload (e.g., DBCO-PEG4-vc-PAB-MMAE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Azide Modification: a. Prepare the antibody at a concentration of 5-10 mg/mL in PBS. b. Dissolve the Azide-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM. c. Add a 5-10 fold molar excess of the Azide-PEG4-NHS ester to the antibody solution. d. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. e. Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes. f. Purify the azide-modified antibody using SEC or TFF to remove unreacted reagents.

  • Copper-Free Click Chemistry Conjugation: a. Dissolve the this compound-Payload in anhydrous DMSO to a stock concentration of 10 mM. b. Add a 1.5-3 fold molar excess of the DBCO-linker-payload to the azide-modified antibody. c. Incubate the reaction for 12-24 hours at 4°C with gentle mixing. d. Purify the resulting ADC using SEC or TFF to remove unreacted linker-payload and other impurities. e. Characterize the final ADC for purity, concentration, and Drug-to-Antibody Ratio (DAR).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the ADC sample onto the column.

  • Elute the different ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Calculate the average DAR by integrating the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.) and using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of all species)

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted test articles.

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and plot the dose-response curves to determine the IC50 values.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (n=8-10 per group).

  • Administer the ADC, vehicle, and controls intravenously at the desired dose and schedule.

  • Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker This compound Antibody->Linker Site-specific conjugation Payload Cytotoxic Payload Linker->Payload Stable linkage

Caption: Structure of an ADC with the this compound linker.

ADC_Workflow cluster_workflow ADC Development Workflow node_azide 1. Antibody Azide Modification node_conjugation 2. Copper-Free Click Conjugation node_azide->node_conjugation node_purification 3. ADC Purification (SEC/TFF) node_conjugation->node_purification node_characterization 4. Characterization (DAR, Purity) node_purification->node_characterization node_invitro 5. In Vitro Evaluation node_characterization->node_invitro node_invivo 6. In Vivo Evaluation node_invitro->node_invivo

Caption: Experimental workflow for the development and evaluation of ADCs.

Signaling_Pathway cluster_pathway Mechanism of Action of a Val-Cit-PAB Linker-Based ADC ADC 1. ADC binds to target antigen Internalization 2. Internalization via endocytosis ADC->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Cleavage 4. Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Release 5. PAB self-immolates, releasing payload Cleavage->Release Apoptosis 6. Payload induces cell death (apoptosis) Release->Apoptosis

Caption: Intracellular signaling pathway and mechanism of drug release.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of DBCO-PEG4-Propionic-Val-Cit-PAB Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and formulation of antibody-drug conjugates (ADCs) utilizing the DBCO-PEG4-Propionic-Val-Cit-PAB linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

A1: The this compound linker is a sophisticated chemical entity used in the construction of ADCs. It comprises several key functional components:

  • DBCO (Dibenzocyclooctyne): A reactive group that enables copper-free "click chemistry" for highly specific and efficient conjugation to azide-modified antibodies.

  • PEG4 (Polyethylene glycol, 4 units): A short, hydrophilic spacer designed to improve the solubility and pharmacokinetic properties of the resulting ADC.[1][2]

  • Propionic Acid: Provides a linkage point.

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by cathepsin B, an enzyme commonly found in the lysosomes of tumor cells, ensuring targeted drug release.

  • PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the attached cytotoxic payload in its active form.

Q2: What are the primary causes of poor solubility and aggregation of ADCs with this linker?

A2: Poor solubility and aggregation are common challenges in ADC development and can arise from several factors:

  • Hydrophobicity of the Payload: Many potent cytotoxic drugs used as ADC payloads are inherently hydrophobic. Attaching them to the antibody can create hydrophobic patches on the antibody's surface, leading to intermolecular interactions and aggregation.[][4]

  • High Drug-to-Antibody Ratio (DAR): A higher number of drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[5]

  • Linker Characteristics: While the PEG4 component enhances hydrophilicity, the overall linker-payload combination can still be hydrophobic.

  • Buffer Conditions: The pH and ionic strength of the buffer can significantly impact the solubility of the ADC. If the pH is close to the isoelectric point (pI) of the ADC, its solubility will be at its minimum.

  • Conjugation Process: Localized high concentrations of the drug-linker during the conjugation reaction can lead to precipitation. The use of organic co-solvents, while necessary for dissolving the linker, can also induce protein denaturation and aggregation if not carefully controlled.

Q3: In what solvents is the this compound linker and its conjugates typically soluble?

A3: The this compound linker and its derivatives are generally soluble in polar aprotic organic solvents.[6][7][8][9] Their solubility in aqueous buffers is limited.

Compound/DerivativeRecommended SolventsReported Solubility
This compoundDMSO, DMFData not always specified
DBCO-PEG4-Val-Cit-PAB-MMAEDMSO, DCM, DMFSoluble in these organic solvents
DBCO-PEG4-acetic-Val-Cit-PABDMSO100 mg/mL (with ultrasonic)[10][11]

Q4: How does the PEG4 component contribute to the solubility of the conjugate?

A4: The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC. The PEG chains form a "hydration shell" around the molecule through their interaction with water molecules, which helps to:

  • Increase the overall water solubility of the ADC.[1]

  • Mask the hydrophobicity of the payload, reducing the likelihood of aggregation.[4]

  • Improve the pharmacokinetic profile of the ADC by increasing its hydrodynamic volume, which can prolong its circulation half-life.[1]

Troubleshooting Guide: Improving Conjugate Solubility

This guide provides a systematic approach to troubleshooting and improving the solubility of your this compound conjugates.

Problem 1: Precipitation or cloudiness observed during the conjugation reaction.
Potential Cause Troubleshooting Step Detailed Explanation
Poor solubility of the drug-linker in the reaction buffer. 1. Dissolve the drug-linker in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the antibody solution. 2. Add the dissolved drug-linker to the antibody solution slowly and with gentle mixing.This prevents the drug-linker from precipitating out of solution upon contact with the aqueous buffer. Slow addition avoids localized high concentrations that can cause aggregation.
Incompatible buffer conditions. 1. Ensure the pH of the reaction buffer is optimal for both the antibody's stability and the conjugation reaction (typically pH 7.2-8.0). 2. Avoid buffers that contain primary amines (e.g., Tris) as they can compete with the intended reaction.The pH should be maintained to ensure the antibody is stable and the reactive groups are in their optimal state for conjugation.
High concentration of organic co-solvent. Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible (ideally ≤10% v/v).High concentrations of organic solvents can denature the antibody, leading to aggregation and precipitation.
Problem 2: The purified ADC conjugate shows aggregation or precipitates upon storage.
Potential Cause Troubleshooting Step Detailed Explanation
Suboptimal storage buffer. 1. Exchange the purified ADC into a formulation buffer with a pH that ensures the stability of the antibody (typically pH 6.0-7.4). 2. Include excipients such as surfactants (e.g., polysorbate 20 or 80) and/or stabilizers (e.g., sucrose, trehalose) in the storage buffer.The right buffer pH and the presence of stabilizing excipients can prevent the ADC from aggregating over time.
High Drug-to-Antibody Ratio (DAR). 1. Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. 2. Characterize the DAR of the purified ADC using techniques like HIC-HPLC or LC-MS to correlate DAR with aggregation propensity.[12]A higher DAR increases the hydrophobicity of the ADC, making it more prone to aggregation. Aiming for an optimal DAR is crucial for solubility and stability.
Residual organic solvent. Ensure complete removal of organic co-solvents used during the conjugation process through purification methods like dialysis or size-exclusion chromatography.Residual organic solvents can destabilize the ADC during storage.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing the this compound Drug-Linker
  • Reagent Preparation:

    • Allow the lyophilized this compound drug-linker to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Prepare a stock solution of the drug-linker in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at a concentration of 10-20 mM.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Addition to Reaction Mixture:

    • For the conjugation reaction, add the required volume of the drug-linker stock solution to the antibody solution dropwise while gently stirring.

    • Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v) to maintain the integrity of the antibody.

Protocol 2: Formulation Screening for Improved ADC Solubility
  • Buffer Preparation:

    • Prepare a panel of formulation buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4) and different buffer systems (e.g., phosphate, histidine).

  • Excipient Addition:

    • To aliquots of the purified ADC in the different buffers, add various excipients to test their effect on solubility and stability.

      • Surfactants: Polysorbate 20 or Polysorbate 80 (e.g., at 0.01-0.1% w/v).

      • Sugars: Sucrose or Trehalose (e.g., at 5-10% w/v).

      • Amino Acids: Arginine or Glycine (e.g., at 100-250 mM).

  • Solubility and Stability Assessment:

    • Incubate the different formulations at various temperatures (e.g., 4°C, 25°C, 40°C) for a set period.

    • At different time points, assess the samples for:

      • Visual inspection: Check for precipitation or turbidity.

      • Size-Exclusion Chromatography (SEC): To quantify the percentage of monomer, aggregate, and fragment.

      • Dynamic Light Scattering (DLS): To measure the size distribution of particles in the solution.

Visualizations

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Antibody Azide-Modified Antibody Conjugation Copper-Free Click Chemistry Antibody->Conjugation DrugLinker DBCO-PEG4-Val-Cit-PAB -Payload Solvent DMSO or DMF DrugLinker->Solvent Dissolve Solvent->Conjugation Add dropwise Purification Size-Exclusion Chromatography Conjugation->Purification FinalADC Purified ADC Purification->FinalADC Characterization HIC / LC-MS / SEC FinalADC->Characterization Troubleshooting_Solubility Start Solubility Issue (Precipitation/Aggregation) Check_DAR Is DAR > 4? Start->Check_DAR Optimize_DAR Optimize Conjugation to Lower DAR Check_DAR->Optimize_DAR Yes Check_Buffer Is Buffer pH Optimal? Check_DAR->Check_Buffer No Optimize_DAR->Check_Buffer Adjust_Buffer Screen Buffers (pH, Excipients) Check_Buffer->Adjust_Buffer No Check_Solvent Is Organic Solvent Concentration > 10%? Check_Buffer->Check_Solvent Yes Adjust_Buffer->Check_Solvent Reduce_Solvent Minimize Co-solvent During Conjugation Check_Solvent->Reduce_Solvent Yes Final_Solution Soluble Conjugate Check_Solvent->Final_Solution No Reduce_Solvent->Final_Solution

References

common problems with DBCO click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DBCO Click Chemistry

This guide provides troubleshooting advice and answers to frequently asked questions regarding copper-free click chemistry reactions involving DBCO (Dibenzocyclooctyne) reagents. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a DBCO-azide click chemistry reaction?

The reaction between a DBCO-functionalized molecule and an azide-functionalized molecule is a type of copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne (B158145) in the DBCO molecule allows the reaction to proceed efficiently at physiological temperatures and in the absence of a cytotoxic copper catalyst. The azide (B81097) and the alkyne react to form a stable triazole linkage.

DBCO_Mechanism cluster_reactants Reactants cluster_product Product DBCO Molecule 1 (DBCO-functionalized) Reaction + DBCO->Reaction Strain-Promoted Cycloaddition Azide Molecule 2 (Azide-functionalized) Triazole Stable Triazole Linkage (Covalently Linked Molecules) Reaction->Triazole Forms

Caption: Mechanism of DBCO-Azide Strain-Promoted Cycloaddition.

Troubleshooting Common Problems

Q2: I am observing very low or no product yield. What are the common causes and how can I fix it?

Low product yield is one of the most common issues. The cause can often be traced to reagent quality, reaction setup, or reaction conditions.

Low_Yield_Troubleshooting cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_solubility Solubility Issues cluster_quenching Quenching/Side Reactions Start Problem: Low or No Product Yield CheckReagents Step 1: Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Step 2: Assess Reaction Conditions CheckReagents->CheckConditions If reagents are OK Purity Is DBCO reagent fresh? (Degrades over time) CheckReagents->Purity CheckSolubility Step 3: Evaluate Reactant Solubility CheckConditions->CheckSolubility If conditions are OK Time Is reaction time sufficient? (Can range from 1-24h) CheckConditions->Time CheckQuenching Step 4: Check for Quenching/Side Reactions CheckSolubility->CheckQuenching If solubility is OK Precipitate Is there visible precipitate? CheckSolubility->Precipitate Result Improved Yield CheckQuenching->Result If no quenchers present Thiols Are free thiols present? (e.g., DTT, BME) CheckQuenching->Thiols Stoichiometry Is Azide:DBCO ratio correct? (Typically 1:1 to 3:1) Temp Is temperature optimal? (4°C to 37°C) pH Is pH appropriate? (Typically pH 7-8.5) Solvent Is the solvent system appropriate? (e.g., add DMSO, DMF)

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Potential Cause Recommended Action
Degraded DBCO Reagent Use a fresh vial of the DBCO reagent. DBCO compounds can degrade upon exposure to air and light over time. Store aliquots under argon or nitrogen at -20°C or -80°C.
Incorrect Stoichiometry Ensure the stoichiometry is correct. Often, a slight excess of one reagent (e.g., 1.5-2 fold of the azide-containing molecule) can drive the reaction to completion.
Suboptimal Reaction Time/Temp Reaction kinetics can be slow. Increase the reaction time (e.g., from 2 hours to overnight) or temperature (e.g., from 4°C to 25°C or 37°C). Monitor progress by LC-MS or another suitable analytical method.
Poor Reagent Solubility If reactants are not fully dissolved, the reaction will be inefficient. Add a water-miscible organic co-solvent like DMSO or DMF (up to 10-20% v/v) to improve solubility.
Presence of Thiols DBCO reagents can react with free thiols (e.g., from DTT or BME). If possible, remove these reducing agents before starting the click reaction using a desalting column.
Incorrect pH The optimal pH for most DBCO-azide reactions is between 7 and 8.5. Ensure your buffer system maintains this pH throughout the reaction.
Q3: My DBCO-labeled protein (or molecule) is showing poor solubility. What can I do?

Hydrophobicity of the DBCO moiety can sometimes lead to aggregation and precipitation, especially after labeling proteins.

  • Use a PEGylated DBCO Reagent: Incorporating a polyethylene (B3416737) glycol (PEG) spacer into the DBCO reagent (e.g., DBCO-PEG4-NHS Ester) significantly increases the hydrophilicity of the final conjugate, improving its solubility and reducing aggregation.

  • Optimize Labeling Ratio: A high degree of labeling can increase overall hydrophobicity. Reduce the molar excess of the DBCO reagent used during the labeling step to achieve a lower, more soluble degree of labeling.

  • Add Solubilizing Excipients: Consider including mild, non-ionic detergents (e.g., Tween-20, Polysorbate 80) or other excipients like arginine in your final buffer to help keep the conjugate in solution.

Q4: How can I purify my final product after the click reaction?

The purification method depends on the nature of your molecules. Since copper-free click chemistry does not require a catalyst, purification is primarily focused on removing unreacted starting materials.

Purification Method Best For Description
Size Exclusion Chromatography (SEC) Purifying large biomolecules (proteins, antibodies) from small molecule reagents (excess DBCO/azide).Separates molecules based on size. The larger, conjugated product elutes before the smaller, unreacted reagents.
Reverse Phase HPLC (RP-HPLC) Purifying peptides and small molecules.Separates based on hydrophobicity. Can provide very high purity. Requires method development to find the optimal gradient.
Dialysis / Ultrafiltration Purifying large biomolecules from small molecule reagents.Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to retain the large conjugate while allowing small, unreacted molecules to diffuse out.
Affinity Chromatography Purifying tagged molecules (e.g., His-tag, Biotin).If one of the reactants has an affinity tag, it can be used to capture the final conjugate and wash away excess unlabeled reactant.

Experimental Protocols

General Protocol for Labeling a Protein with a DBCO-NHS Ester followed by Click Reaction

This protocol describes a two-step process: 1) Labeling a protein's primary amines with a DBCO-NHS ester, and 2) Reacting the DBCO-labeled protein with an azide-functionalized molecule.

Caption: Two-step workflow for protein labeling and click chemistry.

  • Buffer Preparation: Prepare your protein in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the NHS ester reaction.

  • Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in a dry, water-miscible solvent like DMSO or DMF to create a 10-20 mM stock solution.

  • Reaction: Add a 5- to 20-fold molar excess of the DBCO-NHS ester stock solution to your protein solution. The optimal ratio should be determined empirically for your specific protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Purification: Remove the unreacted DBCO-NHS ester using a desalting column or size-exclusion chromatography (SEC) equilibrated with the desired buffer for the next step.

  • Reaction Setup: To the purified DBCO-labeled protein, add the azide-functionalized molecule. A 2- to 10-fold molar excess of the azide molecule over the protein is typically recommended.

  • Incubation: Incubate the reaction mixture for 2 to 24 hours. The optimal time and temperature depend on the reactants and their concentrations. For many systems, incubation overnight at 4°C or for 2-4 hours at 37°C works well.

  • Final Purification: Purify the final conjugate to remove any unreacted azide-molecule using an appropriate method as described in the purification table above (e.g., SEC, dialysis).

  • Characterization: Confirm the successful conjugation using methods such as SDS-PAGE (which should show a band shift), mass spectrometry (to confirm the mass increase), or functional assays.

Technical Support Center: Optimizing DBCO-PEG4-Propionic-Val-Cit-PAB Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for DBCO-PEG4-Propionic-Val-Cit-PAB conjugation. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: Each part of this linker has a specific function in creating a stable and effective antibody-drug conjugate (ADC):

  • DBCO (Dibenzocyclooctyne): This is a cyclooctyne (B158145) group that enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. It reacts with an azide-modified molecule to form a stable triazole linkage.[1][2][3][4]

  • PEG4 (Polyethylene Glycol, 4 units): The PEG spacer increases the hydrophilicity of the linker. This is crucial for improving the solubility of the final ADC and reducing aggregation that can be caused by hydrophobic drug molecules.[5][6]

  • Propionic Acid: This component provides a stable linkage between the PEG spacer and the peptide linker.

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is designed to be specifically cleaved by Cathepsin B, an enzyme that is highly active within the lysosomes of tumor cells.[7] This ensures that the cytotoxic payload is released preferentially inside the target cells.[8][9]

  • PAB (p-aminobenzylcarbamate): This is a self-immolative spacer that, after the cleavage of the Val-Cit linker by Cathepsin B, releases the conjugated drug in its active form.

Q2: What are the critical pre-conjugation considerations I should be aware of?

A2: Before starting your conjugation, ensure the following:

  • Buffer Composition: Your antibody buffer should be free of primary amines (e.g., Tris, glycine) and sodium azide (B81097).[10][11] Primary amines will compete with the antibody for reaction with NHS esters, and sodium azide will react with the DBCO group.[11][12] A suitable buffer is Phosphate Buffered Saline (PBS) at pH ~7.4.[13]

  • Antibody Purity and Concentration: It is important to remove additives like BSA and gelatin from your antibody solution. The antibody should be concentrated to a suitable level, typically between 1-10 mg/mL.[11][12]

  • Reagent Preparation: Prepare a fresh stock solution of your DBCO-linker in an anhydrous organic solvent like DMSO or DMF immediately before use.[11] DBCO-NHS esters are sensitive to moisture and can hydrolyze, which would render them inactive.[10]

Q3: How can I determine the degree of labeling (DOL) of my DBCO-functionalized antibody?

A3: The degree of labeling, which is the number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and around 309-310 nm (for the DBCO group).[10][12] The ratio of these absorbances, along with the extinction coefficients of the antibody and the DBCO moiety, can be used to calculate the DOL.

Troubleshooting Guide

Below are common problems encountered during this compound conjugation, along with their possible causes and solutions.

Problem Possible Causes Solutions & Optimization Strategies
Low or No Conjugation Efficiency Steric Hindrance: The bulky nature of the antibody and the linker may physically prevent the DBCO and azide groups from reacting.[10]- Use a linker with a longer PEG spacer to increase the distance between the antibody and the DBCO group, providing more flexibility.[10]
Reagent Degradation: The DBCO-NHS ester may have been hydrolyzed due to moisture.[10]- Prepare fresh solutions of the DBCO-linker in anhydrous DMSO or DMF immediately before use.[11] Store the solid reagent at -20°C, protected from moisture.[11]
Suboptimal Molar Ratio: An incorrect ratio of DBCO-linker to the azide-containing molecule can limit the reaction.[10]- For conjugating a DBCO-molecule to an azide-containing protein, a 1.5 - 3 fold molar excess of the DBCO-conjugate is a good starting point.[14] For labeling an antibody with a DBCO-NHS ester, a 20-30 fold molar excess is often used.[11][12]
Inappropriate Buffer Conditions: The presence of primary amines or sodium azide in the buffer can interfere with the reaction.[10][11]- Ensure your buffer is free of primary amines and sodium azide.[11] Dialyze your antibody into a suitable buffer like PBS before conjugation.[11]
Insufficient Incubation Time/Temperature: The reaction may not have had enough time to proceed to completion.- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5][15] Reactions can also be performed at 37°C to increase the reaction rate.[16]
Low Recovery of Conjugated Antibody Aggregation and Precipitation: The hydrophobicity of the DBCO group and the payload can lead to antibody aggregation and precipitation, especially at high drug-to-antibody ratios (DARs).[5][8][17]- The PEG4 spacer in the linker helps to mitigate this, but if aggregation is still an issue, consider using a linker with a longer PEG chain.[5] - Optimize the molar ratio of the DBCO-linker to the antibody to achieve a lower DAR.[5][17] - Ensure the final concentration of organic solvent (DMSO/DMF) in the reaction mixture is kept low, ideally below 20%.[5][11]
Non-specific Binding: The conjugated antibody may be binding to the purification column or membrane.[5]- Screen different purification resins and membranes to find one with minimal non-specific binding.[5] Adjust the pH and ionic strength of the purification buffers.[5]
Premature Drug Release Linker Instability: The Val-Cit linker can be susceptible to cleavage by enzymes other than Cathepsin B, such as carboxylesterases and human neutrophil elastase, leading to off-target toxicity.[8][17][18]- While the Val-Cit linker is widely used, for certain applications, exploring alternative cleavable linkers or site-specific conjugation strategies might be necessary to improve stability.

Experimental Protocols & Methodologies

General Protocol for Antibody-DBCO Conjugation

This protocol outlines the steps for conjugating a DBCO-NHS ester to an antibody.

  • Antibody Preparation:

    • Dialyze the antibody solution against an amine-free and azide-free buffer (e.g., PBS, pH 7.4) to remove any interfering substances.

    • Adjust the antibody concentration to 1-10 mg/mL.[11][12]

  • DBCO-NHS Ester Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10][11]

  • Conjugation Reaction:

    • Add a 20-30 fold molar excess of the dissolved DBCO-NHS ester to the antibody solution.[11][12]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 20% to avoid antibody precipitation.[5][11]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[5]

  • Quenching the Reaction (Optional):

    • To quench any unreacted DBCO-NHS ester, you can add a quenching agent like Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.[5]

  • Purification:

    • Remove the excess, unreacted DBCO-linker using size-exclusion chromatography (SEC) or dialysis.[5]

General Protocol for SPAAC "Click" Reaction

This protocol describes the copper-free click reaction between a DBCO-functionalized antibody and an azide-containing molecule.

  • Prepare Reactants:

    • Have your purified DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve your azide-containing molecule in a compatible solvent.

  • Click Reaction:

    • Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule.[11][15]

    • Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature.[15][16]

  • Purification:

    • Purify the final antibody-drug conjugate using methods like SEC, HIC (Hydrophobic Interaction Chromatography), or AIEX (Anion Exchange Chromatography) to remove any unreacted components and to separate different DAR species.[19][20]

  • Analysis:

    • Analyze the purified ADC using SDS-PAGE to confirm conjugation and assess purity.[21]

    • Characterize the final product using techniques like HPLC and mass spectrometry to determine the DAR and confirm the identity of the conjugate.[19]

Visualizations

experimental_workflow Experimental Workflow for ADC Synthesis cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange, Concentration) dbco_conjugation DBCO-NHS Ester Conjugation (to Antibody Lysines) antibody_prep->dbco_conjugation linker_prep DBCO-Linker-NHS Ester Preparation (Fresh in DMSO/DMF) linker_prep->dbco_conjugation purify_dbco_ab Purification of DBCO-Antibody dbco_conjugation->purify_dbco_ab click_reaction SPAAC Click Reaction (with Azide-Payload) purify_dbco_ab->click_reaction purify_adc Final ADC Purification (SEC, HIC, or AIEX) click_reaction->purify_adc analysis ADC Characterization (SDS-PAGE, HPLC, MS, DOL) purify_adc->analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield start Low Conjugation Yield check_reagents Are DBCO-linker and Azide-payload fresh and active? start->check_reagents check_buffer Is the reaction buffer free of amines and azides? check_reagents->check_buffer Yes solution_reagents Use fresh, properly stored reagents. Prepare solutions immediately before use. check_reagents->solution_reagents No check_ratio Is the molar ratio of reactants optimized? check_buffer->check_ratio Yes solution_buffer Perform buffer exchange into an appropriate buffer (e.g., PBS). check_buffer->solution_buffer No check_conditions Are incubation time and temperature sufficient? check_ratio->check_conditions Yes solution_ratio Titrate the molar excess of one reactant to find the optimum. check_ratio->solution_ratio No check_sterics Is steric hindrance a potential issue? check_conditions->check_sterics Yes solution_conditions Increase incubation time or temperature. check_conditions->solution_conditions No solution_sterics Use a linker with a longer PEG spacer. check_sterics->solution_sterics Yes

Caption: Troubleshooting logic for low conjugation yield.

signaling_pathway Mechanism of Action for a Val-Cit-PAB Linker ADC adc Antibody-Drug Conjugate (in circulation) binding ADC binds to antigen on tumor cell surface adc->binding internalization Internalization via endocytosis binding->internalization lysosome Trafficking to the lysosome internalization->lysosome cleavage Cathepsin B cleaves the Val-Cit linker lysosome->cleavage release Self-immolation of PAB spacer and release of active drug cleavage->release apoptosis Drug induces cell apoptosis release->apoptosis

References

Technical Support Center: Troubleshooting Premature Drug Release from Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering premature drug release from Valine-Citrulline (Val-Cit) linkers in their antibody-drug conjugate (ADC) research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems associated with Val-Cit linker instability.

Issue 1: Premature Drug Release Observed in Preclinical Mouse Models

Question: My Val-Cit linked ADC is showing significant instability and premature payload release in mouse plasma, but it appears stable in human plasma. What is the likely cause and how can I troubleshoot this?

Answer:

This discrepancy is a well-documented issue and is most likely due to the activity of a specific mouse carboxylesterase.

Potential Cause: Cleavage by mouse carboxylesterase 1C (Ces1C). This enzyme is present in rodent plasma and is known to hydrolyze the Val-Cit dipeptide, leading to off-target toxicity and reduced efficacy in preclinical mouse models.[1][2][3] Human plasma does not contain this enzyme, explaining the observed stability difference.

Troubleshooting Steps:

  • Confirm Ces1C Sensitivity:

    • In Vitro Plasma Stability Assay: Conduct a comparative in vitro stability assay using mouse, rat, and human plasma. This will confirm that the instability is species-specific.

    • Control ADC: Include a control ADC with a more stable linker (e.g., a non-cleavable linker or a known Ces1C-resistant linker) to validate the assay.

  • In Vivo Confirmation:

    • Ces1C Knockout Mice: If available, perform in vivo studies using Ces1C knockout mice. A significant reduction in premature drug release in these mice compared to wild-type mice will confirm Ces1C as the culprit.[4]

  • Linker Modification Strategies:

    • Introduce a Hydrophilic Group: Modify the peptide linker by introducing a hydrophilic amino acid at the P3 position (N-terminus of valine). The addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to dramatically reduce susceptibility to Ces1C cleavage while maintaining sensitivity to the intended target enzyme, Cathepsin B.[1][5]

    • Alternative Linkers: Evaluate other linker designs that are not susceptible to Ces1C cleavage, such as triglycyl peptide linkers or exolinker designs.[6][7]

Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies

Question: I am observing neutropenia or other signs of off-target toxicity in my experiments, even with a linker that is stable in mouse plasma. What could be causing this premature drug release?

Answer:

This toxicity profile, particularly neutropenia, points towards off-target cleavage of the Val-Cit linker by an enzyme secreted by neutrophils.

Potential Cause: Cleavage by human neutrophil elastase (NE). Neutrophil elastase is a serine protease secreted by neutrophils that can cleave the peptide bond between valine and citrulline.[3] This premature release of the cytotoxic payload can lead to toxicity against neutrophils and their precursors in the bone marrow, resulting in neutropenia.[5]

Troubleshooting Steps:

  • Assess Neutrophil Elastase Sensitivity:

    • In Vitro Cleavage Assay: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor the release of the payload over time using techniques like LC-MS.

  • Linker Modification for NE Resistance:

    • Modify the P2 Position: Replace the valine residue at the P2 position with an amino acid that confers resistance to NE cleavage. For example, substituting valine with glycine (B1666218) to create a glutamic acid-glycine-citrulline (EGCit) linker has been shown to provide resistance to both Ces1C and human neutrophil elastase.[2]

Issue 3: ADC Aggregation and Poor Pharmacokinetics

Question: My ADC, which has a high drug-to-antibody ratio (DAR), is showing signs of aggregation and rapid clearance in vivo. Could the Val-Cit linker be contributing to this?

Answer:

Yes, the physicochemical properties of the linker-payload combination can significantly impact the overall properties of the ADC, leading to aggregation and poor pharmacokinetics.

Potential Cause: Increased hydrophobicity. The Val-Cit-PABC (p-aminobenzylcarbamate) linker, especially when combined with a hydrophobic payload like MMAE, increases the overall hydrophobicity of the ADC. This is particularly problematic at higher DARs, leading to an increased propensity for aggregation, which can result in faster clearance from circulation and reduced therapeutic efficacy.[4]

Troubleshooting Steps:

  • Quantify Aggregation:

    • Size Exclusion Chromatography (SEC): Use SEC to separate and quantify monomers, dimers, and higher-order aggregates in your ADC preparation.

    • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides a more accurate determination of the molecular weight and size distribution of aggregates.

  • Assess Hydrophobicity:

    • Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the relative hydrophobicity of your ADC compared to the unconjugated antibody. A significant increase in retention time indicates increased hydrophobicity.

  • Mitigation Strategies:

    • Hydrophilic Linkers: Incorporate hydrophilic elements into the linker design. Linkers containing polyethylene (B3416737) glycol (PEG) groups, or charged residues like glutamic acid (e.g., EVCit), can help to mitigate the hydrophobicity of the payload and reduce aggregation.[1]

    • Optimize DAR: If possible, aim for a lower, more homogenous DAR to reduce the overall hydrophobicity of the ADC population.

Data Summary Tables

Table 1: Comparative Stability of Val-Cit and Modified Linkers in Plasma

Linker TypeSpeciesMatrixStability MetricValueReference
Val-Cit (VCit)HumanPlasma% Intact ADC (28 days)>95%[1]
Val-Cit (VCit)MousePlasma% Payload Loss (14 days)>95%[1]
Glu-Val-Cit (EVCit)HumanPlasma% Intact ADC (28 days)~100%[1]
Glu-Val-Cit (EVCit)MousePlasma% Payload Loss (14 days)<5%[1]
Ser-Val-Cit (SVCit)MousePlasma% Payload Loss (14 days)~70%[1]
Val-Cit (VCit)MouseIn vivoHalf-life~2 days[5]
Glu-Val-Cit (EVCit)MouseIn vivoHalf-life~12 days[5]

Table 2: In Vitro Cleavage of Linkers by Cathepsin B

Linker TypeADC ConstructHalf-life (hours)Reference
Val-Cit (VCit)ADC 3a4.6[1]
Ser-Val-Cit (SVCit)ADC 3b5.4[1]
Glu-Val-Cit (EVCit)ADC 3c2.8[1]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Dilute the ADC to a final concentration of 0.1 mg/mL in pre-warmed plasma from each species in separate tubes.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately stop the reaction by precipitating plasma proteins with an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Plot the percentage of intact ADC or released payload over time to determine the stability profile.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of drug release from a Val-Cit linker-containing ADC upon incubation with purified Cathepsin B.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 2 mM DTT)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (e.g., 1 µM final concentration) in the pre-warmed assay buffer.

  • Initiate the cleavage reaction by adding activated Cathepsin B (e.g., 20 nM final concentration).

  • Incubate the reaction at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the sample to pellet precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the concentration of the released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Protocol 3: In Vitro Human Neutrophil Elastase (NE) Sensitivity Assay

Objective: To determine the susceptibility of a Val-Cit linker to cleavage by human neutrophil elastase.

Materials:

  • ADC construct (e.g., 2.66 µM in PBS)

  • Purified human neutrophil elastase (e.g., 20 µg/mL in Tris-buffered saline)

  • Tris-buffered saline (TBS), pH 7.5

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • In a microcentrifuge tube, mix the ADC solution with TBS.

  • Initiate the reaction by adding the human neutrophil elastase solution.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24 hours), take an aliquot of the reaction.

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS to quantify the amount of released payload.

Visualizations

experimental_workflow_plasma_stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis ADC ADC Sample Incubate Incubate at 37°C ADC->Incubate Plasma Human/Mouse/Rat Plasma Plasma->Incubate Timepoints Collect Aliquots (0-168h) Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Data Plot % Intact ADC vs. Time LCMS->Data

Caption: Experimental workflow for the in vitro plasma stability assay.

premature_release_troubleshooting cluster_mouse Issue in Mouse Models cluster_human Issue in Human Systems Start Premature Drug Release from Val-Cit Linker Mouse_Issue Instability in Mouse Plasma Start->Mouse_Issue Human_Issue Off-Target Toxicity (e.g., Neutropenia) Start->Human_Issue Cause_Mouse Cause: Mouse Carboxylesterase (Ces1C) Mouse_Issue->Cause_Mouse Solution_Mouse Solution: - In Vitro Plasma Assay - Ces1C KO Mice - Linker Modification (EVCit) Cause_Mouse->Solution_Mouse Cause_Human Cause: Human Neutrophil Elastase (NE) Human_Issue->Cause_Human Solution_Human Solution: - In Vitro NE Assay - Linker Modification (EGCit) Cause_Human->Solution_Human

Caption: Troubleshooting logic for premature Val-Cit linker cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit linker?

A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. Following internalization of the ADC into the target cell, it is trafficked to the lysosome. The acidic environment of the lysosome and the high concentration of Cathepsin B lead to the cleavage of the peptide bond between Citrulline and the PABC spacer. This initiates a self-immolative cascade that releases the unconjugated, active payload into the cytoplasm of the cancer cell.

Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?

A2: This is a common observation and is due to a species-specific enzyme. Mouse plasma contains carboxylesterase 1C (Ces1C), which can effectively cleave the Val-Cit dipeptide.[1][2] Humans lack this specific enzyme, which is why the linker demonstrates much higher stability in human plasma. This highlights the importance of using appropriate preclinical models and considering potential inter-species differences in metabolism when evaluating ADC stability.

Q3: Can the hydrophobicity of the Val-Cit linker and payload affect my ADC?

A3: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs). This can negatively impact the ADC's pharmacokinetics, leading to faster clearance and potentially reduced efficacy. It can also pose challenges during manufacturing and formulation.

Q4: What is the "bystander effect" and how does the Val-Cit linker contribute to it?

A4: The bystander effect refers to the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out of that cell and kill neighboring, antigen-negative cancer cells. For the bystander effect to occur, the released payload must be membrane-permeable. The Val-Cit linker, in conjunction with the PABC spacer, is designed for "traceless" release, meaning the payload is liberated in its native, unmodified form. If the native payload is membrane-permeable (like MMAE), it can induce a bystander effect, which can be advantageous for treating heterogeneous tumors.

Q5: Are there any modifications to the Val-Cit linker that can improve its performance?

A5: Yes, several modifications have been developed to address the stability and hydrophobicity issues of the standard Val-Cit linker. These include:

  • Glu-Val-Cit (EVCit): Offers improved stability in mouse plasma by resisting Ces1C cleavage.[1][5]

  • Glu-Gly-Cit (EGCit): Provides resistance to both Ces1C and human neutrophil elastase.[2]

  • Exolinkers: Repositioning the cleavable peptide can enhance stability and hydrophilicity, allowing for higher DARs with reduced aggregation.[7]

References

Technical Support Center: Preventing Aggregation of ADCs with DBCO-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) featuring DBCO-PEG4 linkers.

Troubleshooting Guides

Issue 1: Immediate Aggregation Post-Conjugation

Question: I am observing immediate precipitation or the formation of visible aggregates in my ADC solution right after the conjugation reaction with a DBCO-PEG4 linker-payload. What are the likely causes and how can I fix this?

Answer: Immediate aggregation post-conjugation is a common issue, primarily driven by an increase in the ADC's surface hydrophobicity.[1] Both the DBCO group and many cytotoxic payloads are inherently hydrophobic. When conjugated to the antibody, especially at a high drug-to-antibody ratio (DAR), these hydrophobic patches can interact, leading to aggregation.[1]

Immediate Troubleshooting Steps:

  • Review Conjugation Chemistry: The conditions used during conjugation can induce structural changes in the monoclonal antibody (mAb), enhancing aggregation. Ensure the pH of the reaction buffer is not near the isoelectric point (pI) of the antibody, as this is where its aqueous solubility is at its lowest.[2]

  • Assess Co-solvents: If you are using an organic co-solvent like DMSO to dissolve the DBCO-PEG4 linker-payload, ensure the final concentration in the reaction mixture is minimal (e.g., <10% v/v). Higher concentrations of organic solvents can promote antibody aggregation.

  • Optimize Molar Excess of Linker-Payload: Using a large molar excess of the hydrophobic linker-payload can lead to uncontrolled conjugation and increase the likelihood of aggregation. Titrate the molar ratio to find the optimal balance between conjugation efficiency and ADC solubility.

  • Consider Solid-Phase Conjugation: A highly effective method to prevent aggregation is to immobilize the antibodies on a solid support (e.g., an affinity resin) during the conjugation process. This physical separation prevents the newly hydrophobic ADCs from interacting and aggregating.[2]

G

Issue 2: Gradual Aggregation During Storage

Question: My ADC with a DBCO-PEG4 linker appears soluble initially, but I'm observing a gradual increase in aggregation during storage. What factors contribute to this instability, and what are the best practices for formulation?

Answer: Gradual aggregation during storage points to issues with the formulation and storage conditions. ADCs are sensitive to a range of environmental and processing factors.

Formulation and Storage Best Practices:

  • Optimize Buffer Conditions:

    • pH: Maintain a pH where the ADC is most stable, typically between 6.0 and 8.0, and avoid the antibody's pI.

    • Ionic Strength: Adjusting the ionic strength of the buffer with salts like NaCl can help to shield charges and reduce protein-protein interactions.

  • Use Stabilizing Excipients: The choice of excipients is critical for preventing aggregation.

    • Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thaw cycles and lyophilization.

    • Surfactants (e.g., polysorbate 20, polysorbate 80): Non-ionic surfactants are effective in preventing protein surface adsorption and aggregation.[3]

    • Amino Acids (e.g., arginine, glycine): These can act as stabilizers and reduce aggregation.

  • Control Storage Temperature: Store ADCs at the recommended temperature, typically 2-8°C for liquid formulations. Avoid repeated freeze-thaw cycles. For long-term storage, lyophilization is often the preferred method.

  • Protect from Light and Agitation: Exposure to light and physical stress from agitation can induce ADC degradation and aggregation.[1] Store ADCs in light-protected containers and handle them gently.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in ADCs with DBCO-PEG4 linkers?

A1: The primary cause of aggregation is the increased hydrophobicity of the ADC molecule after conjugation. The DBCO (dibenzocyclooctyne) moiety itself is hydrophobic, and many cytotoxic payloads are also highly hydrophobic. These exposed hydrophobic regions on the antibody surface can lead to intermolecular interactions, resulting in aggregation.[1] The PEG4 (polyethylene glycol) component of the linker is designed to be hydrophilic to counteract this effect and improve solubility.

Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?

A2: Higher DAR values generally lead to a greater propensity for aggregation.[1][4] This is because a higher DAR means more hydrophobic linker-payload molecules are attached to the antibody, increasing the overall surface hydrophobicity. For ADCs with hydrophobic payloads, a DAR of 2 to 4 is often found to be a good balance between efficacy and manufacturability, with higher DAR species (e.g., DAR6 and DAR8) showing significantly increased aggregation rates.[4][5][6]

Q3: Can the PEG4 linker itself contribute to aggregation?

A3: While the primary role of the PEG4 linker is to increase hydrophilicity and reduce aggregation, under certain conditions, the PEG chain can have some hydrophobic character and potentially contribute to non-specific interactions. However, a short chain like PEG4 is generally effective at improving solubility without introducing significant aggregation-promoting interactions.

Q4: What are the consequences of ADC aggregation?

A4: ADC aggregation can have several negative consequences:

  • Reduced Efficacy: Aggregates may have altered pharmacokinetics and biodistribution, leading to faster clearance from the bloodstream and reduced delivery to the target tumor cells.[1]

  • Increased Immunogenicity: Aggregated proteins are more likely to elicit an immune response in patients.

  • Safety Concerns: Aggregation can lead to off-target toxicity.[1]

  • Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and a shorter shelf-life.[1]

Q5: How can I detect and quantify ADC aggregation?

A5: Several analytical techniques can be used to detect and quantify ADC aggregation:

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic size.

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While primarily used for DAR analysis, it can also provide information about aggregation.

Data Presentation

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation

DAR SpeciesInitial Aggregation (%)Aggregation after 9h at 50°C (%)
Unconjugated mAb< 1~0
DAR2< 1~0
DAR4< 132
DAR6< 176

Data synthesized from a study on an interchain cysteine-based ADC with an auristatin payload. The trend of increased aggregation with higher DAR is generally applicable.[5]

Table 2: Effect of Excipients on Protein Aggregation

FormulationAggregation after 7 days at 37°C (Relative Fluorescence Units)
Glucagon without excipient (pH 9)~1800
Glucagon with 1 mM Curcumin (pH 9)~400
Glucagon with Human Serum Albumin (HSA)~600
Glucagon with Polysorbate-80~500

This table illustrates the general principle of using excipients to reduce aggregation, based on a study with glucagon. The specific effectiveness of each excipient will vary depending on the ADC.[3]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To separate and quantify ADC monomers, dimers, and higher molecular weight aggregates.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter.

  • Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions with the mobile phase.

  • Data Acquisition: Monitor the eluent at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.

  • Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.

G

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Aggregation Profile

Objective: To assess the drug-to-antibody ratio (DAR) distribution and obtain a profile of the ADC's hydrophobicity, which can be indicative of aggregation propensity.

Materials:

  • ADC sample

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Separation: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30 minutes).

  • Data Acquisition: Monitor the eluent at 280 nm. Species with higher DAR values will be more hydrophobic and elute later.

  • Data Analysis: Identify and integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). A broad or tailing peak for a specific DAR species may indicate conformational heterogeneity or aggregation.

Protocol 3: Dynamic Light Scattering (DLS) for Rapid Aggregation Assessment

Objective: To rapidly assess the size distribution and presence of aggregates in an ADC solution.

Materials:

  • ADC sample

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the desired measurement temperature.

  • Sample Preparation: Filter the ADC sample through a 0.22 µm filter directly into a clean, dust-free cuvette. Ensure the sample concentration is within the instrument's detection limits (typically >0.1 mg/mL).

  • Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the DLS measurement according to the instrument's software instructions.

  • Data Analysis: The software will generate a size distribution profile. A monomodal peak with a low polydispersity index (PDI) (<0.2) indicates a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.

G

References

Technical Support Center: DBCO-PEG4-Propionic-Val-Cit-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG4-Propionic-Val-Cit-PAB Antibody-Drug Conjugates (ADCs).

I. Troubleshooting Guides

This section addresses common stability issues encountered during the synthesis, purification, storage, and experimental use of this compound ADCs.

Observed Issue Potential Cause Recommended Action
Low Conjugation Efficiency 1. Degradation of DBCO-NHS ester: The DBCO-NHS ester is sensitive to moisture and can hydrolyze. 2. Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition can hinder the conjugation reaction. 3. Interfering substances in antibody buffer: Primary amines (e.g., Tris) or sodium azide (B81097) in the antibody solution can compete with the desired reaction.1. Prepare fresh DBCO-NHS ester solution in anhydrous DMSO or DMF immediately before use. 2. Ensure the reaction pH is between 7.2 and 8.5 for NHS ester chemistry and physiological pH (7.0-7.4) for the subsequent copper-free click reaction. Maintain a reaction temperature of 4-25°C. 3. Perform buffer exchange of the antibody solution into a non-amine-containing and azide-free buffer, such as PBS, prior to conjugation.
ADC Aggregation 1. Increased hydrophobicity: The addition of the hydrophobic DBCO-linker-payload can lead to self-association of ADC molecules.[1] 2. High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the propensity for aggregation. 3. Unfavorable buffer conditions: Incorrect pH, low salt concentration, or the presence of certain co-solvents can promote aggregation. 4. Physical stress: Freeze-thaw cycles, elevated temperatures, and agitation can induce aggregation.[2][3]1. Optimize the formulation by adding excipients such as polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose) to reduce hydrophobic interactions. The PEG4 spacer in the linker is designed to enhance hydrophilicity and reduce aggregation.[4] 2. Aim for a lower DAR during conjugation by adjusting the molar excess of the linker-payload. 3. Screen different formulation buffers to find the optimal pH and salt concentration for ADC stability. 4. Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen or lyophilized forms), avoid repeated freeze-thaw cycles, and handle the solution gently.
Premature Payload Release 1. Enzymatic cleavage of Val-Cit linker in plasma: Some species, particularly rodents, have plasma carboxylesterases that can prematurely cleave the Val-Cit linker.[5][6] 2. Instability of the DBCO-triazole linkage: While generally stable, extreme pH or prolonged exposure to certain reagents might compromise the linkage. 3. "Off-target" uptake and processing: ADC uptake by non-target cells expressing Fcγ receptors can lead to premature payload release and off-target toxicity.[7]1. For in vivo studies in mice, be aware of the potential for premature cleavage. Consider using alternative animal models or linker technologies if this is a significant issue. Human plasma is generally more stable for Val-Cit linkers.[5][6] 2. Ensure that the ADC is not exposed to harsh chemical conditions during storage or use. 3. This is an inherent characteristic of ADCs. Careful dose selection and monitoring for off-target toxicities are crucial during preclinical development.
Inconsistent Batch-to-Batch Results 1. Variability in DAR: Inconsistent DAR values between batches will lead to different efficacy and toxicity profiles. 2. Heterogeneity of the ADC: Stochastic conjugation to lysine (B10760008) residues can result in a heterogeneous mixture of ADC species with varying numbers of linker-payloads attached at different sites. 3. Degradation of stored linker or ADC: Improper storage can lead to degradation of the DBCO group or the overall ADC construct.1. Carefully control the conjugation reaction conditions, including the molar ratio of linker to antibody, reaction time, and temperature. Use analytical techniques like HIC-HPLC or Mass Spectrometry to verify the DAR of each batch.[2] 2. While some heterogeneity is expected with lysine conjugation, analytical characterization of each batch is critical to ensure consistency. Site-specific conjugation technologies can be considered for more homogeneous products. 3. Store the DBCO-linker and the final ADC under recommended conditions (e.g., -20°C or -80°C, protected from light and moisture).[8][9]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of payload release for a Val-Cit-PAB linker?

A1: The Val-Cit-PAB linker is designed for selective cleavage within the lysosome of target cells. After the ADC binds to its target antigen on the cell surface, it is internalized via endocytosis and trafficked to the lysosome. The acidic environment of the lysosome contains proteases, such as Cathepsin B, which recognize and cleave the peptide bond between the Valine (Val) and Citrulline (Cit) residues.[10][11][12] This cleavage event triggers a self-immolative cascade of the p-aminobenzylcarbamate (PAB) spacer, leading to the release of the active cytotoxic payload inside the cell.[12][13]

Q2: How does the DBCO group affect the stability of the ADC?

A2: The dibenzocyclooctyne (DBCO) group is part of a copper-free click chemistry system that forms a stable triazole linkage with an azide-modified molecule. This reaction is highly specific and bioorthogonal, meaning it does not interfere with biological processes.[14][15] The resulting triazole ring is generally very stable under physiological conditions. However, the DBCO group itself can lose reactivity over time, especially if exposed to moisture or oxidizing conditions during storage.[14]

Q3: What is the role of the PEG4 spacer in this linker?

A3: The polyethylene (B3416737) glycol (PEG) spacer, in this case with four repeating units (PEG4), serves several important functions. It increases the overall hydrophilicity of the linker-payload, which can help to mitigate aggregation caused by hydrophobic drugs.[4] The PEG spacer can also improve the pharmacokinetics of the ADC by increasing its solubility and potentially reducing its clearance rate.

Q4: What are the recommended storage conditions for a this compound ADC?

A4: The optimal storage conditions can vary depending on the specific antibody and payload. However, general recommendations are as follows:

  • Liquid Formulation: Store at 2-8°C for short-term storage. Avoid freezing unless a cryoprotectant is included in the formulation.

  • Frozen Solution: For long-term storage, flash-freeze aliquots in a suitable buffer and store at -80°C.[8][13] Avoid repeated freeze-thaw cycles.

  • Lyophilized Powder: Store at -20°C to -80°C in a desiccated environment.

Q5: Which analytical techniques are essential for assessing the stability of these ADCs?

A5: A combination of analytical methods is crucial for comprehensive stability assessment:

  • Size Exclusion Chromatography (SEC-HPLC): This is the primary method for quantifying aggregates and fragments.[11][16][17][18]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[2][3][14][19]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the ADC, determine the average DAR, and identify degradation products.[20][12]

  • In Vitro Plasma Stability Assay: This assay measures the rate of drug deconjugation in plasma from different species (e.g., human, mouse) over time.[1][10][12][21]

III. Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Thaw plasma (e.g., human, mouse) at 37°C and centrifuge to remove any precipitates.

  • Spike the ADC into the plasma at a final concentration of, for example, 100 µg/mL. Include a control sample of the ADC in a formulation buffer.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

  • To analyze the remaining intact ADC, the samples can be analyzed by an affinity capture LC-MS method. For example, use protein A magnetic beads to capture the ADC, wash away plasma proteins, and then elute the ADC for LC-MS analysis to determine the change in DAR over time.[12]

  • To quantify the released payload, precipitate the plasma proteins from an aliquot using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS to measure the concentration of the free payload.

Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC sample.

Methodology:

  • Column: Use a size exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å).[7][11]

  • Mobile Phase: A typical mobile phase is 150 mM sodium phosphate, pH 6.8. For some ADCs, the addition of a small percentage of organic solvent (e.g., 5-15% isopropanol) may be necessary to reduce hydrophobic interactions with the column stationary phase.[11]

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: Monitor the eluent at 280 nm for the protein and at the payload's specific absorbance wavelength if applicable.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection Volume: Inject 10-20 µL of the sample.

  • Data Analysis: Integrate the peak areas of the monomer and any high molecular weight species (aggregates) to calculate the percentage of aggregation.

Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis

Objective: To determine the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species.

Methodology:

  • Column: Use a HIC column suitable for ADCs (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: A high salt buffer, for example, 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: The same buffer as A but without ammonium sulfate (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 30 minutes). The more hydrophobic, higher DAR species will elute later in the gradient.

  • Flow Rate: A typical flow rate is 0.8-1.0 mL/min.

  • Detection: Monitor the eluent at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated by the weighted average of the different DAR species.[2]

IV. Visualizations

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Target Cell ADC DBCO-PEG4-Val-Cit-PAB-ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Release CellularTarget Cellular Target (e.g., Microtubules) Payload->CellularTarget 5. Target Engagement Apoptosis Apoptosis CellularTarget->Apoptosis 6. Cell Death

Caption: ADC Internalization and Payload Release Pathway.

Experimental_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Initial Characterization cluster_stability Stability Assessment Conjugation DBCO-Linker-Payload Conjugation Purification Purification (e.g., TFF, Chromatography) Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Aggregation_Analysis Aggregation (SEC) Purification->Aggregation_Analysis Purity_Analysis Purity (SDS-PAGE) Purification->Purity_Analysis Freeze_Thaw Freeze-Thaw Study DAR_Analysis->Freeze_Thaw Plasma_Stability Plasma Stability Assay Aggregation_Analysis->Plasma_Stability Thermal_Stress Thermal Stress Study Purity_Analysis->Thermal_Stress Final_ADC Characterized & Stability-Tested ADC Plasma_Stability->Final_ADC Thermal_Stress->Final_ADC Freeze_Thaw->Final_ADC

Caption: ADC Synthesis and Stability Testing Workflow.

References

Technical Support Center: Synthesis of DBCO-PEG4-Propionic-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of the DBCO-PEG4-Propionic-Val-Cit-PAB linker, a critical component in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the function of each component in the this compound linker?

A1: Each component serves a distinct purpose in this advanced ADC linker:

  • DBCO (Dibenzocyclooctyne): This is the bioorthogonal "handle" for conjugation. It reacts with azide-functionalized molecules (like antibodies) through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3][4] This method is highly efficient and avoids the use of cytotoxic copper catalysts.[3]

  • PEG4 (4-unit Polyethylene Glycol): The PEG4 spacer enhances the hydrophilicity and solubility of the linker-payload complex.[5][6][7][] This can help prevent aggregation, which is a common issue with hydrophobic drugs and linkers.[9]

  • Propionic Acid: This short aliphatic chain serves as a stable connection point, linking the DBCO-PEG moiety to the dipeptide portion of the linker.

  • Val-Cit (Valine-Citrulline): This dipeptide is a crucial part of the cleavable linker technology.[9][10] It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[7][11][] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells.[]

  • PAB (p-Aminobenzyl Group): This acts as a self-immolative spacer.[13] Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached cytotoxic drug in its unmodified, active form.[13]

Q2: What are the most critical stages in the synthesis of this linker?

A2: The most critical stages that require careful optimization and monitoring are:

  • Peptide Coupling: The formation of amide bonds, particularly coupling the Val-Cit dipeptide to the PAB spacer and subsequently coupling the DBCO-PEG4-Propionic acid, is crucial. Inefficient coupling can lead to low yields and difficult-to-remove impurities.[14]

  • Protecting Group Management: Proper use and removal of protecting groups (e.g., Fmoc for amines) are essential. Incomplete deprotection will halt the synthesis, while harsh deprotection conditions can degrade sensitive moieties like the DBCO group.

  • Purification: Each intermediate and the final product must be rigorously purified, typically using HPLC, to remove byproducts and unreacted starting materials. The hydrophobic nature of the linker can make purification challenging.[5][9]

Q3: How stable is the DBCO group throughout the synthesis?

A3: The DBCO group is generally stable under many reaction conditions, including those for peptide coupling and deprotection with piperidine (B6355638). However, it is sensitive to strong acids.[15] Standard solid-phase peptide synthesis (SPPS) cleavage cocktails containing high concentrations of trifluoroacetic acid (TFA) can cause an inactivating rearrangement of the DBCO ring.[15] Therefore, the synthesis strategy must be designed to avoid exposing the DBCO group to harsh acidic conditions.

Synthesis Workflow and Logic

The synthesis of this compound is a multi-step process. A logical pathway is essential to maximize yield and purity, particularly to avoid side reactions like epimerization at the citrulline stereocenter.[11] The diagram below illustrates a validated synthetic approach.

SynthesisWorkflow cluster_0 Peptide & Spacer Assembly cluster_1 Linker Conjugation FmocCit Fmoc-Cit-OH FmocCitPAB Fmoc-Cit-PAB-OH FmocCit->FmocCitPAB HATU/DIPEA DMF PABOH p-Aminobenzyl alcohol PABOH->FmocCitPAB CitPAB H-Cit-PAB-OH FmocCitPAB->CitPAB 20% Piperidine DMF FmocValCitPAB Fmoc-Val-Cit-PAB-OH CitPAB->FmocValCitPAB FmocVal Fmoc-Val-OSu FmocVal->FmocValCitPAB DIPEA DMF ValCitPAB H-Val-Cit-PAB-OH FmocValCitPAB->ValCitPAB 20% Piperidine DMF FinalProduct This compound ValCitPAB->FinalProduct DBCO_PEG_Acid DBCO-PEG4-Propionic Acid DBCO_PEG_Acid->FinalProduct HATU/DIPEA DMF

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

Problem 1: Low yield during the HATU coupling of Fmoc-Cit-OH to p-aminobenzyl alcohol.

  • Question: My initial peptide coupling step to form Fmoc-Cit-PAB-OH is resulting in a yield below 40%. What could be the cause?

  • Answer: Low yields in this step are often traced back to two main issues: reagent quality and base concentration.

    • Possible Cause 1: Reagent Degradation. The coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is moisture-sensitive. If it has degraded, it will not efficiently activate the carboxylic acid of Fmoc-Cit-OH.

    • Solution 1: Use fresh, anhydrous DMF as the solvent and ensure your HATU is stored in a desiccator and handled under an inert atmosphere (e.g., argon or nitrogen).

    • Possible Cause 2: Fmoc Deprotection. The base, DIPEA (N,N-Diisopropylethylamine), can cause premature deprotection of the Fmoc group if used in large excess, leading to side reactions.[11]

    • Solution 2: Use DIPEA sparingly. A molar equivalent of 1.0 to 1.5 relative to the carboxylic acid is typically sufficient to facilitate the coupling without significant Fmoc cleavage.[11]

Problem 2: Incomplete Fmoc deprotection of the dipeptide linker.

  • Question: After treating Fmoc-Val-Cit-PAB-OH with piperidine, a Kaiser test on a sample still shows a yellow/colorless result, indicating incomplete deprotection. Why is this happening?

  • Answer: Incomplete Fmoc deprotection can stall the entire synthesis. The issue could be the reagent itself or steric hindrance.

    • Possible Cause 1: Reagent Inefficiency. The standard 20% piperidine in DMF solution can degrade over time by absorbing carbon dioxide from the air, forming a carbonate that reduces its basicity and effectiveness.

    • Solution 1: Always use a freshly prepared solution of 20% piperidine in high-purity DMF for deprotection steps.

    • Possible Cause 2: Steric Hindrance/Aggregation. The peptide chain may be sterically hindered or aggregating, preventing the piperidine from accessing the Fmoc group.

    • Solution 2: Increase the reaction time for the deprotection step from the standard 20 minutes to 1-2 hours.[16] Additionally, ensure vigorous mixing or sonication during the reaction to break up potential aggregates.

Problem 3: Multiple peaks observed during HPLC purification of the final product.

  • Question: The final HPLC chromatogram of my this compound shows the main product peak but also several significant side peaks that are difficult to separate. What are these impurities?

  • Answer: The presence of multiple peaks indicates side reactions or incomplete reactions in the final coupling step.

    • Possible Cause 1: Racemization. The activation of the Val-Cit-PAB-OH intermediate can sometimes lead to epimerization (racemization) at the valine chiral center, resulting in a diastereomer that may appear as a separate, closely eluting peak on a chiral or high-resolution HPLC column.

    • Solution 1: Minimize the pre-activation time. Add the coupling reagents (HATU/DIPEA) to the reaction mixture containing both the DBCO-PEG4-Propionic acid and the H-Val-Cit-PAB-OH intermediate simultaneously, rather than pre-activating the acid component in a separate step. Perform the reaction at a reduced temperature (e.g., 0°C to room temperature).

    • Possible Cause 2: DBCO Degradation. Although robust, the DBCO group can be sensitive to certain contaminants or prolonged exposure to light. This could lead to side products.

    • Solution 2: Purify all intermediates thoroughly to remove any potentially reactive contaminants. Perform the final coupling and subsequent handling steps in low-light conditions (e.g., by wrapping the reaction vessel in aluminum foil).

    • Possible Cause 3: Incomplete Coupling. Unreacted H-Val-Cit-PAB-OH will appear as a more polar impurity in the HPLC trace.

    • Solution 3: Use a slight molar excess (1.1 to 1.2 equivalents) of the DBCO-PEG4-Propionic acid and coupling reagents to drive the reaction to completion. Monitor the reaction by LC-MS to ensure the starting amine has been fully consumed.

Quantitative Data Summary

The following tables provide typical parameters for the key synthesis steps. Note that values are estimates based on related literature and should be optimized for specific laboratory conditions.

Table 1: Typical Reaction Conditions and Yields

StepKey ReagentsSolventTime (h)Temp (°C)Expected Yield (%)
1. Fmoc-Cit-PAB-OH Synthesis Fmoc-Cit-OH, PAB-OH, HATU, DIPEADMF4-62565-80%[11]
2. Fmoc Deprotection (Cit) 20% PiperidineDMF1-225>95% (quantitative)
3. Fmoc-Val-Cit-PAB-OH Synthesis H-Cit-PAB-OH, Fmoc-Val-OSu, DIPEADMF12-162570-85%
4. Fmoc Deprotection (Val-Cit) 20% PiperidineDMF1-225>95% (quantitative)
5. Final Coupling DBCO-PEG4-Propionic Acid, HATU, DIPEADMF4-82560-75%

Table 2: Purification and Quality Control Parameters

Intermediate / ProductPurification MethodTypical Purity (by HPLC)Key Analytical Techniques
Fmoc-Cit-PAB-OH Flash Chromatography>95%LC-MS, ¹H NMR
Fmoc-Val-Cit-PAB-OH Flash Chromatography>95%LC-MS, ¹H NMR
Final Product Preparative RP-HPLC>98%LC-MS, ¹H NMR, HRMS

Experimental Protocols

Key Experiment: Synthesis of Fmoc-Val-Cit-PAB-OH (Step 3)

This protocol details the dipeptide formation, a critical step that builds the cleavable core of the linker.

  • Preparation of H-Cit-PAB-OH:

    • Dissolve Fmoc-Cit-PAB-OH (1.0 eq) in anhydrous DMF.

    • Add piperidine to create a 20% (v/v) solution.

    • Stir the reaction at room temperature for 2 hours under a nitrogen atmosphere.

    • Remove the solvent and excess piperidine under reduced pressure. Co-evaporate with toluene (B28343) (3x) to ensure all piperidine is removed.

    • The resulting crude H-Cit-PAB-OH is dried under high vacuum and used immediately in the next step.

  • Coupling Reaction:

    • Dissolve the crude H-Cit-PAB-OH (1.0 eq) in anhydrous DMF.

    • In a separate flask, dissolve Fmoc-Val-OSu (Fmoc-Valine N-hydroxysuccinimide ester) (1.1 eq) and DIPEA (1.5 eq) in anhydrous DMF.

    • Add the Fmoc-Val-OSu/DIPEA solution dropwise to the H-Cit-PAB-OH solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours) under a nitrogen atmosphere.

    • Monitor the reaction progress using LC-MS until the starting amine is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DMF.

    • Redissolve the residue in a minimal amount of dichloromethane (B109758) (DCM).

    • Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of methanol (B129727) in DCM (e.g., 2% to 10% MeOH in DCM).

    • Combine the fractions containing the pure product, concentrate under reduced pressure, and dry under high vacuum to yield Fmoc-Val-Cit-PAB-OH as a white or off-white solid.

    • Confirm the identity and purity of the product using LC-MS and ¹H NMR analysis.

References

Section 1: Frequently Asked Questions - General Properties and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DBCO-PEG4-Propionic-Val-Cit-PAB linkers. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions for challenges encountered during the use of this linker in bioconjugation and the development of Antibody-Drug Conjugates (ADCs).

Q1: What is the function of each component in the this compound linker?

A1: Each part of the linker has a specific role:

  • DBCO (Dibenzocyclooctyne): This is the "handle" for the conjugation reaction. It enables copper-free click chemistry (SPAAC) by reacting specifically with azide-functionalized molecules, such as antibodies or payloads.[1][2][3]

  • PEG4 (Polyethylene Glycol, 4 units): This hydrophilic spacer enhances the water solubility of the ADC, which is crucial when conjugating hydrophobic payloads.[4][5][6] It also provides steric hindrance to reduce aggregation and can improve the pharmacokinetic profile of the conjugate.[4]

  • Propionic Acid: This component typically forms a stable amide bond with an amine-containing payload, serving as the attachment point for the drug.

  • Val-Cit (Valine-Citrulline): This dipeptide is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[7][8][9] This allows for selective cleavage of the linker and release of the payload inside the target cell.

  • PAB (p-Aminobenzyl): This is a self-immolative spacer. Once the Val-Cit peptide is cleaved, the PAB group undergoes a spontaneous 1,6-elimination reaction to release the payload in its unmodified, active form.[10][11]

Q2: How should I store and handle the this compound linker?

A2: Proper storage is critical to maintain the reactivity of the DBCO group.

  • Long-Term Storage: The solid linker should be stored at -20°C, protected from light and moisture.[12]

  • Stock Solutions: Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF.[12] These can be stored at -20°C for short periods (days to months), but stability may decrease over time. Avoid repeated freeze-thaw cycles.[12]

  • Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment to ensure maximum reactivity.[12]

Section 2: Frequently Asked Questions - Side Reactions & Avoidance

This section details potential side reactions for each key component of the linker and provides strategies to mitigate them.

Part A: The DBCO Group

Q3: How stable is the DBCO group in aqueous buffers and what can cause it to degrade?

A3: The DBCO group is generally stable in buffers used for bioconjugation (pH 6-9).[12] However, its reactivity can be compromised under certain conditions:

  • Hydrolytic Degradation: Prolonged incubation in aqueous solutions can lead to the slow addition of water across the strained triple bond, reducing its ability to react with azides.[12] One study noted a 3-5% loss of reactivity for a DBCO-modified antibody stored for four weeks at 4°C.[12]

  • Acid-Mediated Degradation: Strongly acidic conditions (pH < 5) should be avoided as they can promote the rearrangement and degradation of the DBCO ring structure.[12]

  • Oxidation: The DBCO group is susceptible to oxidation, which can also lead to a loss of reactivity.

How to Avoid DBCO Side Reactions:

  • Perform conjugation reactions at a neutral to slightly basic pH (7.0-8.5).

  • Use freshly prepared aqueous solutions of the linker for experiments.[12]

  • Avoid storing DBCO-containing molecules in aqueous buffers for extended periods.

  • Do not use buffers containing sodium azide (B81097), as it will react with and consume the DBCO group.[1][13]

Part B: The Val-Cit-PAB Moiety

Q4: What is "premature cleavage" of the Val-Cit linker and why is it a problem?

A4: Premature cleavage is the unintended release of the cytotoxic payload in systemic circulation before the ADC reaches the target tumor cell. This is a significant issue as it can lead to off-target toxicity and reduced therapeutic efficacy.[7][14][15] The Val-Cit linker is susceptible to cleavage by certain proteases found in plasma.[7][16]

  • Human Neutrophil Elastase (NE): This enzyme, found in human plasma, can cleave the Val-Cit bond, leading to off-target payload release and potentially causing neutropenia.[7][14][15]

  • Carboxylesterase 1C (Ces1C): In preclinical mouse and rat models, Ces1C in the plasma is known to hydrolyze the Val-Cit dipeptide, complicating the evaluation of ADC efficacy and toxicity.[7][8][16]

How to Avoid Premature Cleavage:

  • Linker Modification: Introduce a hydrophilic amino acid, such as glutamic acid, to create a Glu-Val-Cit (EVCit) linker. This modification has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[8]

  • Alternative Linker Chemistries: For preclinical models or if human plasma instability is observed, consider alternative cleavable linkers that are not substrates for these enzymes, such as triglycyl peptides.[8]

  • Plasma Stability Assays: Conduct in vitro stability assays using human and relevant preclinical species (e.g., mouse) plasma to quantify the rate of premature payload release.

Q5: My ADC is aggregating. Could the Val-Cit-PAB linker be the cause?

A5: Yes. The Val-Cit-PAB portion of the linker is hydrophobic, especially when combined with a hydrophobic payload.[14][15] This hydrophobicity can cause ADC molecules to interact and form aggregates, particularly at higher drug-to-antibody ratios (DARs > 4).[14][15] Aggregation can negatively impact the ADC's solubility, pharmacokinetics, and manufacturing feasibility.[8]

How to Avoid Aggregation:

  • Optimize DAR: Aim for a lower, more homogeneous DAR.

  • Leverage the PEG4 Spacer: The included PEG4 spacer is designed to increase hydrophilicity and mitigate this issue.[4][6] For highly hydrophobic payloads, a longer PEG chain may be necessary.

  • Formulation: Develop a suitable formulation with excipients that minimize protein aggregation.

  • Analytical Monitoring: Use Size Exclusion Chromatography (SEC) to monitor for the formation of soluble and insoluble aggregates during development.[4]

Q6: What can inhibit the self-immolation of the PAB spacer?

A6: The self-immolation of the PAB spacer is a critical step for releasing the active drug. This process can be slow or inefficient if the payload attached to it is not a good leaving group. The pKa of the leaving group is a key factor; molecules with a pKa above 9.0 may not be released efficiently following enzymatic cleavage.[10][11] For example, the release of phenolic payloads can be slow, and the rate is influenced by the electronic properties of the phenol.[17][18]

How to Ensure Efficient Self-Immolation:

  • Payload Selection: Ensure the payload has a suitable pKa for efficient release. This is generally not an issue for common payloads with amine attachment points, which are released as carbamates.

  • Characterize Drug Release: Use LC-MS to analyze the cleavage products and confirm the efficient release of the unmodified payload.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during conjugation experiments.

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield 1. Inactive DBCO Reagent: The DBCO linker was hydrolyzed or oxidized due to improper storage or handling.[12][19]1. Use a fresh aliquot of the linker. Ensure stock solutions are made with anhydrous solvent and that aqueous working solutions are prepared immediately before use.[12]
2. Incompatible Buffer: The reaction buffer contains sodium azide or other nucleophiles that react with the DBCO group.[1][13]2. Exchange the buffer to a non-reactive one, such as PBS (pH 7.4), prior to adding the DBCO linker.[1]
3. Suboptimal Reaction Conditions: Reaction time, temperature, or concentration is too low.3. Increase incubation time (e.g., overnight at 4°C) or temperature (e.g., 2-4 hours at room temperature).[1][20] Increase the molar excess of the DBCO-linker payload.
ADC Aggregation Detected by SEC 1. High DAR and Hydrophobicity: The combined hydrophobicity of the linker and payload is causing aggregation.[8][14][15]1. Reduce the molar excess of the linker during conjugation to target a lower average DAR. Purify the ADC to remove highly conjugated species.
2. Buffer/Formulation Issues: The pH or ionic strength of the formulation buffer is not optimal for the ADC's stability.2. Perform a buffer screen to find optimal formulation conditions for the final ADC product.
Premature Drug Release in Plasma Stability Assay 1. Enzymatic Cleavage: The Val-Cit linker is being cleaved by plasma proteases like neutrophil elastase (human) or Ces1C (mouse).[7][8]1. Confirm the identity of the released species via LC-MS. Consider re-engineering the linker (e.g., using a Glu-Val-Cit sequence) to improve plasma stability.[8]
Incomplete Payload Release in Cell-Based Assays 1. Inefficient PAB Self-Immolation: The attached payload is a poor leaving group (e.g., a high pKa phenol), hindering the final release step.[11][18]1. This is an intrinsic property of the payload. The payload may need to be re-engineered or a different self-immolative chemistry considered.
2. Low Cathepsin B Activity: The target cells have low levels of the necessary lysosomal proteases.2. Confirm Cathepsin B expression in your cell line. Use a control ADC with a known sensitive linker.

Section 4: Data Presentation & Key Analytical Methods

Table 1: Stability of DBCO Moiety in Aqueous Solution

This table provides an estimate of the remaining reactivity of a DBCO-functionalized molecule under various conditions.

pH Temperature Time Approx. % Reactivity Remaining Notes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation.[12]
7.4 (PBS)4°C48 hours>95%Optimal condition for short-term storage of working solutions.[12]
7.4 (PBS)25°C24 hours90 - 95%Good stability for typical room-temperature reaction times.[12]
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates the rate of degradation.[12]
8.525°C24 hours90 - 95%Generally stable, though higher pH can increase hydrolysis rates of other functional groups (e.g., esters).[12]
Data is illustrative and based on typical observations. For critical applications, an in-house stability study is recommended.[12]
Table 2: Key Analytical Techniques for ADC Characterization

A multi-faceted analytical approach is required to characterize the final conjugate and identify impurities.[21][22]

Technique Primary Measurement Information Provided
UV/Vis Spectroscopy Absorbance at 280 nm and ~309 nmUsed to calculate the average Drug-to-Antibody Ratio (DAR).[19][23] The peak at ~309 nm for DBCO disappears upon reaction.[1]
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusQuantifies monomers, dimers, and higher-order aggregates.[4] Monitors ADC purity and stability.
Hydrophobic Interaction Chromatography (HIC) HydrophobicitySeparates species with different numbers of conjugated drugs, allowing for determination of DAR distribution.[24]
Reverse-Phase Liquid Chromatography (RP-LC) Hydrophobicity (denaturing)Measures free drug and other process-related impurities.[23][25] Can also be used to determine DAR on light and heavy chains.
Liquid Chromatography-Mass Spectrometry (LC-MS) Mass-to-Charge RatioConfirms the identity of the conjugate, determines the precise DAR distribution, and identifies impurities and degradation products.[21][25]

Section 5: Experimental Protocols

Protocol 1: General Procedure for ADC Synthesis via SPAAC

Objective: To conjugate an azide-functionalized antibody with a DBCO-linker-payload construct.

Materials:

  • Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4). Note: Buffer must be free of sodium azide.[1][13]

  • This compound-Payload construct.

  • Anhydrous DMSO.

  • Purification system (e.g., SEC or Protein A chromatography).

Methodology:

  • Prepare Reagents:

    • Dissolve the DBCO-linker-payload construct in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Ensure the azide-functionalized antibody is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.[1]

  • Conjugation Reaction:

    • Add the desired molar excess of the DBCO-linker-payload stock solution to the antibody solution. A typical starting point is 5-10 molar equivalents. The final DMSO concentration should ideally be below 10% to avoid protein precipitation.[13]

    • Gently mix the reaction.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.[1][20] Reaction progress can be monitored by analyzing aliquots via RP-LC or LC-MS.

  • Purification:

    • Once the reaction is complete, remove unreacted linker-payload and any aggregates.

    • Size Exclusion Chromatography (SEC) is a common method for separating the conjugated antibody from small molecule impurities.

  • Characterization:

    • Analyze the purified ADC using the techniques described in Table 2 to determine the final DAR, level of aggregation, and amount of free drug.

Protocol 2: Assessing ADC Stability in Mouse Plasma

Objective: To determine the rate of premature cleavage of the Val-Cit linker in mouse plasma.

Materials:

  • Purified ADC.

  • Freshly collected mouse plasma (with anticoagulant like heparin).

  • Incubator at 37°C.

  • Analysis system (e.g., RP-HPLC, LC-MS).

Methodology:

  • Sample Preparation:

    • Spike the ADC into the mouse plasma at a final concentration of ~100 µg/mL.

    • Prepare a control sample by spiking the ADC into PBS buffer.

  • Incubation:

    • Incubate both samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each sample.

    • Immediately process the aliquot to precipitate plasma proteins (e.g., with acetonitrile) and stop the reaction.

    • Centrifuge to pellet the proteins and collect the supernatant.

  • Quantification:

    • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of released payload.

    • Plot the percentage of released payload versus time to determine the stability profile of the ADC in plasma.

Section 6: Visualizations

Diagram 1: Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis mAb Azide-Functionalized Antibody Conjugation SPAAC Conjugation (Click Reaction) mAb->Conjugation Linker DBCO-Linker-Payload (in DMSO) Linker->Conjugation Purify Purification (e.g., SEC) Conjugation->Purify Crude ADC Analysis Characterization (HIC, RP-LC, MS) Purify->Analysis Purified ADC Final Purified ADC Analysis->Final

Caption: General experimental workflow for creating an ADC using SPAAC click chemistry.

Diagram 2: Troubleshooting Decision Tree for Low Conjugation Yield

Troubleshooting_Yield start_node Low Conjugation Yield q1 Buffer contains azide? start_node->q1 decision_node decision_node action_node action_node result_node result_node a1_yes Action: Exchange buffer to PBS q1->a1_yes Yes q2 DBCO reagent fresh? q1->q2 No a1_yes->q2 a2_no Action: Use fresh DBCO-linker aliquot q2->a2_no No q3 Reaction conditions optimal? q2->q3 Yes a2_no->q3 a3_no Action: Increase time, temp, or molar excess q3->a3_no No end_ok Yield Improved q3->end_ok Yes a3_no->end_ok

Caption: Decision tree for troubleshooting low ADC conjugation yield.

Diagram 3: Intended Intracellular Cleavage Pathway

Cleavage_Pathway adc_node adc_node process_node process_node cleaved_node cleaved_node release_node release_node drug_node drug_node ADC ADC in Lysosome Cleavage Cathepsin B Cleavage ADC->Cleavage Intermediate PAB-Payload Intermediate Cleavage->Intermediate Immolation Self-Immolation (1,6-Elimination) Intermediate->Immolation Drug Active Payload Released Immolation->Drug Waste Linker Remnant Immolation->Waste

References

Technical Support Center: Optimizing Drug-to-Antibody Ratios with DBCO-PEG4-Propionic-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the drug-to-antibody ratio (DAR) using the DBCO-PEG4-Propionic-Val-Cit-PAB linker. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and characterization of antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation process and subsequent analysis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation (Low DAR) 1. Inefficient initial labeling with the azide (B81097) moiety on the antibody. 2. Hydrolysis of the DBCO-linker before it can react with the azide-modified antibody. [1]3. Suboptimal reaction conditions for the strain-promoted azide-alkyne cycloaddition (SPAAC). [2][3]4. Presence of interfering substances in the antibody buffer. [4]1. Optimize the molar ratio of the azide-labeling reagent to the antibody. 2. Prepare the DBCO-linker solution immediately before use and add it to the antibody solution promptly. [1]3. Optimize reaction conditions: increase incubation time, adjust temperature (4-37°C), and ensure appropriate pH (typically 6-9). [3][5]4. Perform a buffer exchange to remove interfering substances like primary amines (e.g., Tris), sodium azide, BSA, and gelatin. [4]
High DAR or ADC Aggregation 1. Hydrophobic nature of the DBCO-linker and payload leading to aggregation, especially at higher DARs. [6][7][8][9]2. Excessive molar ratio of the DBCO-linker-drug to the antibody. 1. The PEG4 spacer is designed to enhance hydrophilicity and reduce aggregation. [6][7][10] If aggregation persists, consider a longer PEG spacer.2. Carefully control and optimize the molar ratio of the linker-drug to the antibody to achieve the desired DAR. [11]3. Filter the final ADC solution through a 0.22 µm spin filter to remove aggregates before use. [1]
Inconsistent DAR Between Batches 1. Variability in the degree of initial azide labeling of the antibody. 2. Degradation of the DBCO-linker during storage. [1]3. Inconsistent reaction parameters (time, temperature, pH). 1. Precisely control the azide labeling step and characterize the azide-to-antibody ratio before proceeding. 2. Store the DBCO-linker at -20°C or -80°C in a dry, dark place and use it under an inert atmosphere to maintain stability. [12][13]3. Standardize all reaction parameters across all batches.
Premature Drug Release 1. Instability of the Val-Cit linker in certain preclinical models (e.g., mouse plasma due to carboxylesterase 1c). [14][15]2. Cleavage of the Val-Cit linker by human neutrophil elastase, leading to off-target toxicity. [8][9][14][16]1. For preclinical mouse studies, consider using Ces1c-knockout mice or a more stable linker. [14][15]2. Evaluate linker stability in the presence of purified human neutrophil elastase. [14] Consider linker modifications to enhance stability if necessary.[14]

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: Each component of this linker has a specific function:

  • DBCO (Dibenzocyclooctyne): This is a cyclooctyne (B158145) group that enables a highly efficient and specific "click chemistry" reaction with azide groups in the absence of a copper catalyst (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC).[10][12][17]

  • PEG4 (Polyethylene glycol, 4 units): The PEG spacer enhances the hydrophilicity and solubility of the ADC, which can help to reduce aggregation and improve its pharmacokinetic profile.[6][7][18][]

  • Propionic Acid: This component acts as a spacer and provides a point of attachment for the rest of the linker.

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is a cleavable linker designed to be selectively hydrolyzed by cathepsin B, an enzyme that is abundant in the lysosomes of cancer cells.[8][9][16][20]

  • PAB (p-aminobenzylcarbamate): This is a self-immolative spacer that, after the cleavage of the Val-Cit linker, releases the unmodified drug payload.[16]

Q2: How can I accurately determine the Drug-to-Antibody Ratio (DAR)?

A2: Several analytical methods can be used to determine the DAR. The choice of method depends on the desired level of detail and accuracy.[21]

MethodPrincipleAdvantagesLimitations
UV-Vis Spectrophotometry Measures absorbance at different wavelengths to determine the concentrations of the antibody and the drug.[21][]Quick and simple.[23]Provides an average DAR only; cannot determine the distribution of different DAR species.[23][24] Can be inaccurate if the free drug is present.[24]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The more drug molecules attached, the more hydrophobic the ADC.[21]Provides detailed information on DAR distribution.[21][23] Uses mild conditions that preserve the native protein structure.[24]Not directly compatible with mass spectrometry.[24]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates ADC species based on polarity.[]Provides detailed DAR analysis and drug load distribution.[23] Compatible with mass spectrometry.[24]May use denaturing conditions (organic solvents, temperature, pH).[]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by liquid chromatography and determines their mass, allowing for precise identification of different DAR species.[23]Highly accurate and provides detailed information on DAR distribution and conjugation sites.[23][25]More complex and requires specialized equipment.

Q3: What are the optimal storage conditions for the this compound linker and the final ADC?

A3:

  • DBCO-Linker: It is recommended to store the linker at -20°C or -80°C in a dry, dark place.[12][13] Once dissolved in an organic solvent like DMSO or DMF, it should be used promptly, as its reactivity can decrease over time.[4]

  • Antibody-Drug Conjugate (ADC): The optimal storage conditions for the final ADC should be determined experimentally. Generally, it is recommended to store the conjugate undiluted at 4°C for short-term storage or at -80°C for long-term storage. For some conjugates, lyophilization may be employed to ensure long-term stability.[26]

Q4: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?

A4: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that is known to hydrolyze the Val-Cit dipeptide.[14][15] This can lead to premature drug release and off-target toxicity in preclinical rodent models.[14] This enzyme is not present in human plasma, which is why the ADC appears stable.[15]

Experimental Protocols

Protocol 1: Azide Modification of Antibody

This protocol describes the introduction of azide groups onto the antibody surface for subsequent reaction with the DBCO-linker.

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of >0.5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

    • If the buffer contains interfering substances like Tris, sodium azide, BSA, or gelatin, perform a buffer exchange using an appropriate method such as dialysis or a spin desalting column.[4]

  • Activation of Azide Linker:

    • Prepare a fresh stock solution of an amine-reactive azide linker (e.g., Azide-PEG4-NHS ester) in anhydrous DMSO or DMF.

  • Antibody Labeling:

    • Add a 10-20 fold molar excess of the activated azide linker solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted azide linker using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the average number of azide groups per antibody using a suitable quantification method.

Protocol 2: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of the azide-modified antibody with the this compound-drug conjugate.

  • Preparation of Reagents:

    • Prepare the azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4).

    • Dissolve the this compound-drug conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a 2-4x molar excess of the DBCO-linker-drug solution to the azide-modified antibody solution.[4]

    • Incubate the reaction overnight at 4°C or for 2-12 hours at room temperature.[4][5] Reaction times may need to be optimized.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted linker-drug and other impurities.[27] Suitable methods include:

      • Size-Exclusion Chromatography (SEC)

      • Hydrophobic Interaction Chromatography (HIC)

      • Dialysis

  • Characterization of the ADC:

    • Determine the final protein concentration of the ADC.

    • Analyze the DAR and DAR distribution using methods described in the FAQ section (e.g., HIC, RP-HPLC, or LC-MS).

    • Assess the level of aggregation using SEC.

    • Confirm the integrity of the ADC using SDS-PAGE.

Visualizations

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_azide_modification Azide Modification cluster_drug_linker_prep Drug-Linker Preparation cluster_spaac SPAAC Conjugation cluster_purification_analysis Purification & Analysis mAb Monoclonal Antibody buffer_exchange Buffer Exchange (if necessary) mAb->buffer_exchange azide_labeling Labeling Reaction buffer_exchange->azide_labeling azide_linker Azide-PEG4-NHS Ester azide_linker->azide_labeling azide_purification Purification azide_labeling->azide_purification azide_mAb Azide-Modified Antibody azide_purification->azide_mAb spaac_reaction SPAAC Reaction (Click Chemistry) azide_mAb->spaac_reaction dbco_linker_drug DBCO-Linker-Drug (in DMSO) dbco_linker_drug->spaac_reaction adc_purification ADC Purification (SEC/HIC) spaac_reaction->adc_purification final_adc Final ADC adc_purification->final_adc dar_analysis DAR Analysis (HIC/LC-MS) final_adc->dar_analysis

Caption: Workflow for ADC synthesis using a DBCO-linker and SPAAC.

Troubleshooting_DAR start DAR Optimization Issue low_dar Low DAR? start->low_dar high_dar High DAR / Aggregation? low_dar->high_dar No cause_low_dar Potential Causes: - Inefficient Labeling - Linker Hydrolysis - Suboptimal Reaction low_dar->cause_low_dar Yes inconsistent_dar Inconsistent DAR? high_dar->inconsistent_dar No cause_high_dar Potential Causes: - Hydrophobicity - Excessive Linker high_dar->cause_high_dar Yes cause_inconsistent_dar Potential Causes: - Variable Labeling - Linker Degradation - Inconsistent Parameters inconsistent_dar->cause_inconsistent_dar Yes end DAR Optimized inconsistent_dar->end No solution_low_dar Solutions: - Optimize Molar Ratios - Use Fresh Linker - Optimize Reaction Conditions - Buffer Exchange cause_low_dar->solution_low_dar solution_low_dar->end solution_high_dar Solutions: - Control Molar Ratio - Filter Final ADC - Consider Longer PEG cause_high_dar->solution_high_dar solution_high_dar->end solution_inconsistent_dar Solutions: - Standardize Labeling - Proper Linker Storage - Standardize Protocol cause_inconsistent_dar->solution_inconsistent_dar solution_inconsistent_dar->end

Caption: Troubleshooting decision tree for DAR optimization.

References

Technical Support Center: Enhancing the In Vivo Stability of Val-Cit PAB Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Valine-Citrulline (Val-Cit) para-aminobenzylcarbamate (PAB) linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the observed in vivo instability of Val-Cit PAB linkers?

The in vivo instability of Val-Cit PAB linkers, leading to premature payload release, is primarily attributed to off-target enzymatic cleavage in the systemic circulation. The two main culprits identified are:

  • Mouse Carboxylesterase 1c (Ces1c): This enzyme, present in rodent plasma, is known to hydrolyze the Val-Cit dipeptide, leading to significant instability of ADCs in mouse models.[1][2] This can result in misleading preclinical efficacy and toxicity data.

  • Human Neutrophil Elastase (NE): Secreted by neutrophils, NE can cleave the peptide bond between valine and citrulline.[3][4] This premature cleavage can lead to off-target toxicity, particularly neutropenia, as the cytotoxic payload is released systemically instead of within the target tumor cells.[3][4]

Q2: My Val-Cit ADC shows excellent stability in human plasma but is rapidly cleared in mice. What could be the cause and how can I address this?

This discrepancy is a classic sign of susceptibility to mouse carboxylesterase 1c (Ces1c).[1][2] To address this, consider the following strategies:

  • Linker Modification: Introduce a hydrophilic amino acid at the P3 position of the peptide linker. The most well-documented modification is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker.[2][5] The EVCit linker has been shown to be significantly more stable in mouse plasma while retaining its susceptibility to cleavage by lysosomal proteases like Cathepsin B within the target cell.[5][6]

  • Alternative Linker Technologies: Explore linker designs that are not substrates for Ces1c. Examples include:

    • Exo-linkers: These linkers reposition the cleavable peptide, which can enhance stability and hydrophilicity.

    • Tandem-cleavage linkers: These require two sequential enzymatic steps for payload release, thereby increasing stability in circulation.[7]

Q3: We are observing off-target toxicity, specifically neutropenia, in our in vivo studies with a Val-Cit ADC. What is the likely mechanism and how can it be mitigated?

Neutropenia is often linked to the premature release of the cytotoxic payload due to cleavage of the Val-Cit linker by human neutrophil elastase (NE).[3][4] To mitigate this:

  • Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase to confirm its susceptibility.

  • Linker Modification: Modify the linker to be resistant to NE cleavage. Replacing valine at the P2 position with glycine (B1666218) to create a Glu-Gly-Cit linker is one strategy that has been shown to confer resistance to NE.

Q4: How can I improve the hydrophilicity of my ADC to prevent aggregation, which can be exacerbated by the hydrophobic Val-Cit PAB linker?

The hydrophobicity of the Val-Cit PAB linker can contribute to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[3][4] To counter this:

  • Incorporate Hydrophilic Moieties: The addition of hydrophilic amino acids, such as glutamic acid in the EVCit linker, increases the overall hydrophilicity of the linker-payload system, which can reduce the risk of aggregation.[5]

  • Use Hydrophilic Polymer Scaffolds: Strategies such as PEGylation of the PAB moiety can help to mask the hydrophobicity of the payload.[3]

  • Exo-linker Technology: This approach can also improve the hydrophilicity and stability of the ADC.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Premature drug release in mouse models Cleavage by mouse carboxylesterase 1c (Ces1c).[1][2]1. Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. 2. Modify the Linker: Synthesize and test an ADC with a Glu-Val-Cit (EVCit) linker.[2][5] 3. Evaluate Alternative Linkers: Consider exo-linkers or other Ces1c-resistant linker designs.
Off-target toxicity (e.g., neutropenia) in preclinical/clinical studies Cleavage by human neutrophil elastase (NE).[3][4]1. Assess NE Sensitivity: Perform an in vitro cleavage assay with purified human NE. 2. Modify the Linker: Design and test linkers with amino acid substitutions that confer resistance to NE (e.g., Glu-Gly-Cit).
ADC aggregation and poor pharmacokinetics Hydrophobicity of the Val-Cit PAB linker and payload.[3][4]1. Increase Linker Hydrophilicity: Utilize linkers with hydrophilic components like the EVCit linker.[5] 2. Incorporate Hydrophilic Polymers: Explore PEGylation or other hydrophilic polymer conjugation strategies.[3] 3. Optimize DAR: A lower drug-to-antibody ratio may reduce aggregation.
Inconsistent payload release at the target site Inefficient cleavage by lysosomal proteases.1. Perform a Lysosomal Cleavage Assay: Verify efficient payload release using isolated lysosomes or purified Cathepsin B. 2. Optimize Linker Sequence: While Val-Cit is a good substrate for Cathepsin B, linker modifications should be re-evaluated to ensure they do not negatively impact cleavage efficiency.

Quantitative Data Summary

Table 1: Comparison of In Vivo Stability of Different Linkers

Linker TypeADC ModelAnimal ModelKey Stability FindingsReference
Val-Cit anti-CD79b-MMAERatShowed rapid payload loss in plasma.[7]
Glu-Val-Cit (EVCit) anti-HER2 ADCMouseDramatically improved ADC half-life from 2 days (Val-Cit) to 12 days.[5]
Tandem-Cleavage (Glucuronide-Dipeptide) anti-CD79b-MMAERatRemained mostly intact through day 12 in plasma.[7]
Val-Cit Trastuzumab-MMAEMouse74% loss of conjugated MMAE after 14 days in plasma.[8]
Glu-Val-Cit (EVCit) Trastuzumab-MMAEMouseAlmost no linker cleavage after 14 days in plasma.[8]
Glu-Gly-Cit (EGCit) Trastuzumab-MMAEMouseAlmost no linker cleavage after 14 days in plasma.[8]

Experimental Protocols

Protocol 1: In Vitro ADC Stability Assay in Mouse Plasma

Objective: To evaluate the stability of an ADC and the rate of payload release in mouse plasma.

Materials:

  • ADC of interest

  • Control ADC (with a known stable linker, if available)

  • Freshly collected mouse plasma (e.g., from CD-1 mice) containing an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Sample collection tubes

  • Analytical system for ADC analysis (e.g., HPLC with UV and/or MS detection, ELISA)

Methodology:

  • ADC Preparation: Dilute the ADC to a final concentration of 1 mg/mL in PBS.

  • Incubation: Add the ADC solution to the mouse plasma to a final concentration of 100 µg/mL.

  • Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: Immediately after collection, stop the reaction by freezing the samples at -80°C until analysis.

  • Analysis:

    • Thaw the samples on ice.

    • Analyze the samples to determine the concentration of intact ADC and/or released payload. This can be done by:

      • Hydrophobic Interaction Chromatography (HIC)-HPLC: To determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload release.

      • LC-MS: To identify and quantify the released payload and ADC fragments.

      • ELISA: To measure the concentration of total antibody and antibody-conjugated drug.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile.

Protocol 2: Human Neutrophil Elastase (NE) Cleavage Assay

Objective: To assess the susceptibility of the Val-Cit PAB linker to cleavage by human neutrophil elastase.

Materials:

  • ADC of interest

  • Purified human neutrophil elastase (NE)

  • NE assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Incubator at 37°C

  • Analytical system for payload detection (e.g., RP-HPLC, LC-MS)

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the ADC (e.g., 10 µM final concentration) in NE assay buffer.

  • Enzyme Addition: Add purified human NE to the reaction mixture to a final concentration of 100 nM.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction by adding a protease inhibitor (e.g., PMSF) or by acidifying the sample (e.g., with formic acid).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to detect and quantify the released payload.

  • Data Analysis: Plot the amount of released payload as a function of time to determine the rate of cleavage.

Protocol 3: Lysosomal Cathepsin B Cleavage Assay

Objective: To confirm that the linker can be efficiently cleaved by lysosomal proteases to release the payload.

Materials:

  • ADC of interest

  • Rat or human liver lysosomal fractions or purified Cathepsin B

  • Cathepsin B assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • Analytical system for payload detection (e.g., LC-MS)

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10 µM final concentration) in the Cathepsin B assay buffer.

  • Enzyme/Lysosome Addition: Add either the lysosomal fraction or purified Cathepsin B to the reaction mixture.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Processing: Stop the reaction, for example, by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard) to precipitate proteins. Centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.

Visualizations

G cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment & Target Cell ADC Val-Cit PAB ADC Ces1c Mouse Ces1c ADC->Ces1c Cleavage (in mice) NE Human Neutrophil Elastase ADC->NE Cleavage Tumor_Cell Target Tumor Cell ADC->Tumor_Cell Internalization Released_Payload_Off_Target Prematurely Released Payload Ces1c->Released_Payload_Off_Target NE->Released_Payload_Off_Target Off_Target_Toxicity Off-Target Toxicity (e.g., Neutropenia) Released_Payload_Off_Target->Off_Target_Toxicity Released_Payload_Off_Target->Off_Target_Toxicity Lysosome Lysosome (pH ~5.0) Cathepsin B Tumor_Cell->Lysosome Released_Payload_On_Target Released Payload Lysosome->Released_Payload_On_Target Cleavage Cell_Death Cell Death Released_Payload_On_Target->Cell_Death Induces

Figure 1: In vivo fate of a Val-Cit PAB ADC.

G cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Instability Observed In Vivo Instability Plasma_Assay In Vitro Plasma Stability Assay Instability->Plasma_Assay Exo_Linker Use Exo-Linker Instability->Exo_Linker Off_Target Off-Target Toxicity NE_Assay Neutrophil Elastase Cleavage Assay Off_Target->NE_Assay Aggregation ADC Aggregation HIC_SEC HIC/SEC Analysis Aggregation->HIC_SEC EVCit Use Glu-Val-Cit (EVCit) Linker Plasma_Assay->EVCit EGCit Use Glu-Gly-Cit Linker NE_Assay->EGCit Hydrophilic Increase Linker Hydrophilicity HIC_SEC->Hydrophilic

Figure 2: Troubleshooting workflow for Val-Cit PAB linker instability.

References

troubleshooting low yield in ADC synthesis with DBCO-PEG4-Propionic-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of antibody-drug conjugates (ADCs) using the DBCO-PEG4-Propionic-Val-Cit-PAB linker.

Troubleshooting Guide: Low ADC Synthesis Yield

Low yield is a common challenge in ADC synthesis. This guide provides a systematic approach to identifying and resolving potential issues during the conjugation of a drug payload to an antibody via the this compound linker.

Question: We are experiencing significantly lower than expected yields in our ADC synthesis. What are the common causes and how can we troubleshoot them?

Answer: Low ADC yield can stem from several factors throughout the synthesis process. Below is a step-by-step guide to help you identify the root cause.

Step 1: Verify the Quality and Integrity of Starting Materials

The quality of your antibody, linker, and payload is paramount for a successful conjugation.

  • Antibody:

    • Purity and Aggregation: Ensure the antibody is highly pure and free of aggregates. Aggregated antibodies can have reduced reactivity and lead to purification challenges.

    • Buffer Composition: The antibody should be in an amine-free and azide-free buffer (e.g., PBS) prior to conjugation, as these can interfere with the reaction.

  • This compound Linker:

    • Storage and Handling: The linker should be stored under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.[1] Prepare fresh solutions of the linker before each experiment.[1]

    • Purity: Use a high-purity linker to avoid side reactions.

  • Azide-Modified Payload:

    • Purity and Stability: Ensure the payload is pure and has not degraded. The azide (B81097) group is generally stable but should be handled with care.

Step 2: Optimize the Antibody Modification (Azidation)

If you are performing a site-specific conjugation by first introducing an azide group onto the antibody, this step is critical.

  • Reaction Conditions: The efficiency of the azide labeling reaction can vary. It is important to control the reaction conditions precisely and to characterize the degree of labeling for each batch.[1]

  • Enzyme Activity: If using an enzymatic approach for azidation (e.g., with galactosyltransferase), ensure the enzyme is active and the reaction conditions (pH, temperature, co-factors) are optimal.[1]

Step 3: Troubleshoot the SPAAC "Click" Chemistry Reaction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between the DBCO-linker and the azide-modified antibody is a critical step.[2][3]

  • Reaction Kinetics:

    • Temperature: While the SPAAC reaction can proceed at 4°C, increasing the temperature to room temperature (25°C) or 37°C can significantly enhance the reaction rate.[1][4]

    • Reaction Time: Monitor the reaction over 24-48 hours to ensure it goes to completion.[1]

  • Reactant Molar Ratio and Concentration:

    • Molar Excess: A 1.5 to 5-fold molar excess of the DBCO-linker-payload construct over the azide-modified antibody is typically recommended.[2]

    • Concentration: Low reactant concentrations can lead to slow reaction rates. Increasing the concentration of one or both reactants can improve efficiency.[1]

  • Buffer and Co-solvents:

    • pH: Ensure the reaction buffer has a pH of around 7.4 for optimal click reaction kinetics.[2]

    • Co-solvent: The DBCO-linker-payload may have limited aqueous solubility. Using a co-solvent like DMSO is common, but the final concentration should generally not exceed 10% (v/v) to avoid antibody denaturation.[1][2]

Step 4: Evaluate the Purification Process

Yield loss can occur during the purification of the final ADC.

  • Purification Method: Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are common methods for purifying ADCs and removing unconjugated antibodies, linkers, and payloads.[5]

  • Aggregation: The hydrophobicity of the linker and payload can lead to ADC aggregation, which can be lost during purification.[6] Consider optimizing the formulation buffer to include excipients that reduce aggregation.

Frequently Asked Questions (FAQs)

Q1: What is a typical Drug-to-Antibody Ratio (DAR) to expect with this linker?

The DAR is a critical quality attribute of an ADC.[7] For site-specific conjugation methods using DBCO-azide chemistry, a more homogeneous product with a defined DAR (e.g., DAR 2 or DAR 4) is often achievable. For non-specific lysine (B10760008) conjugation, the average DAR can be controlled by adjusting the molar ratio of the linker-payload to the antibody during the reaction.[2] An average DAR of 2 to 4 is often targeted to balance efficacy and potential toxicity.[3]

Q2: Can the PEG4 spacer in the linker affect the conjugation yield?

Yes, the PEG4 spacer is designed to enhance the hydrophilicity of the linker-payload construct.[5][8] This can improve its solubility in aqueous buffers, potentially leading to a better reaction efficiency and a higher yield compared to linkers without a PEG spacer. It can also help to reduce aggregation of the final ADC.[2]

Q3: How does the Val-Cit-PAB component of the linker influence the synthesis?

The Val-Cit-PAB portion is a cathepsin B-cleavable dipeptide linker system.[] During the synthesis itself, its primary influence is on the overall hydrophobicity of the linker-payload construct. More hydrophobic payloads can be challenging to work with and may require the use of co-solvents to maintain solubility during the conjugation reaction.[10]

Q4: We observe ADC aggregation after the conjugation reaction. How can we minimize this?

ADC aggregation can be a significant cause of low yield.[6] Here are some strategies to minimize it:

  • Optimize Co-solvent Concentration: While a co-solvent like DMSO can help solubilize the linker-payload, high concentrations can promote antibody aggregation. Keep the final concentration as low as possible (ideally ≤10%).[2]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 4°C) can sometimes reduce aggregation, although it will also slow down the reaction rate.[11]

  • Excipients: Consider adding stabilizing excipients to the reaction or formulation buffer.

  • Antibody Concentration: Using a lower antibody concentration during conjugation may help reduce aggregation.

Data Presentation

Table 1: Typical Reaction Parameters for DBCO-PEG4-Linker Conjugation to an Azide-Modified Antibody

ParameterRecommended RangeRationale
Molar Excess of DBCO-Linker-Payload 1.5 to 5-foldTo drive the reaction to completion.[2]
Antibody Concentration 1 - 10 mg/mLA balance between reaction efficiency and minimizing aggregation.
Reaction Buffer PBS, pH ~7.4Physiological pH is optimal for the click reaction.[2]
Co-solvent (e.g., DMSO) ≤ 10% (v/v)To improve linker-payload solubility while maintaining antibody integrity.[1][2]
Reaction Temperature 4°C to 37°CHigher temperatures increase reaction rate but may also increase aggregation.[1][4]
Reaction Time 4 to 48 hoursDependent on temperature and reactant concentrations.[1][2]

Experimental Protocols

Protocol 1: General Procedure for ADC Synthesis via SPAAC

This protocol outlines the general steps for conjugating a this compound-payload to an azide-functionalized antibody.

  • Preparation of Azide-Functionalized Antibody:

    • Prepare the azide-functionalized antibody using an appropriate enzymatic or chemical method.

    • Purify the modified antibody to remove any excess labeling reagents.

    • Ensure the antibody is in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Preparation of DBCO-Linker-Payload Solution:

    • Dissolve the this compound-payload in a minimal amount of an organic solvent such as DMSO to create a stock solution.

  • SPAAC Conjugation Reaction:

    • Add the desired molar excess (e.g., 3-fold) of the DBCO-linker-payload stock solution to the azide-functionalized antibody solution.

    • Ensure the final concentration of the organic co-solvent does not exceed 10% (v/v).[2]

    • Incubate the reaction mixture at the desired temperature (e.g., 25°C) for 12-24 hours with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and unconjugated antibody using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[5]

  • Characterization of the ADC:

    • Determine the final protein concentration (e.g., by UV-Vis spectroscopy).

    • Determine the average DAR using methods such as HIC, LC-MS, or UV-Vis spectroscopy.[7]

    • Assess the level of aggregation and fragmentation using SEC.[5]

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_prep Material Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization Antibody Antibody in Amine/Azide-Free Buffer Conjugation SPAAC Reaction (Antibody + Linker-Payload) Antibody->Conjugation LinkerPayload DBCO-Linker-Payload in DMSO LinkerPayload->Conjugation Purification Purification (e.g., SEC or HIC) Conjugation->Purification DAR_Analysis DAR Determination (HIC, LC-MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Final_ADC Final ADC Product DAR_Analysis->Final_ADC Aggregation_Analysis->Final_ADC Troubleshooting_Low_Yield Start Low ADC Yield Check_Reagents Verify Quality of Starting Materials Start->Check_Reagents Optimize_SPAAC Optimize SPAAC Reaction Conditions Check_Reagents->Optimize_SPAAC Reagents OK Reagent_Issues Degraded/Impure Antibody, Linker, or Payload Check_Reagents->Reagent_Issues Issue Found Evaluate_Purification Evaluate Purification Process Optimize_SPAAC->Evaluate_Purification Reaction OK SPAAC_Issues Suboptimal Temp, Time, Molar Ratio, or Buffer Optimize_SPAAC->SPAAC_Issues Issue Found Purification_Issues Aggregation & Loss During Purification Evaluate_Purification->Purification_Issues Issue Found Solution Successful ADC Synthesis Evaluate_Purification->Solution Purification OK Reagent_Issues->Start Address & Retry SPAAC_Issues->Start Address & Retry Purification_Issues->Start Address & Retry

References

impact of steric hindrance with PEG4 linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG4 linkers in bioconjugation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during bioconjugation experiments involving PEG4 linkers.

Issue 1: Low or No Conjugation Yield

Question: I am observing a low or no yield of my desired bioconjugate when using a PEG4 linker. What are the possible causes and how can I troubleshoot this?

Answer:

Low conjugation yield is a common issue that can arise from several factors related to steric hindrance, reaction conditions, and reagent quality.

Possible Causes & Solutions:

  • Steric Hindrance at the Conjugation Site: The target functional group (e.g., lysine (B10760008) amine or cysteine thiol) on your biomolecule may be located in a sterically hindered environment, preventing the PEG4 linker from accessing it efficiently.[1]

    • Solution: While PEG4 is relatively short, its flexibility can help overcome some steric hindrance.[2] However, if the site is highly buried, consider site-directed mutagenesis to introduce a more accessible reactive residue.[1] Mild, reversible denaturation of the protein could also expose buried residues, but this must be done cautiously to avoid irreversible unfolding.[1]

  • Suboptimal Reaction Conditions: The efficiency of the conjugation chemistry is highly dependent on factors like pH, temperature, and reaction time.

    • Solution: Optimize your reaction conditions. For example, NHS-ester reactions with primary amines are most efficient at a pH of 7.2-8.0.[2] Maleimide (B117702) reactions with thiols are typically performed at a pH of 6.5-7.5 to maintain thiol reactivity and minimize side reactions.[3] Most conjugations can be performed at room temperature for 1-2 hours or at 4°C overnight.[4]

  • Inactive or Degraded Reagents: The reactive groups on PEG4 linkers, such as NHS esters, are moisture-sensitive and can hydrolyze over time, rendering them inactive.[5]

    • Solution: Always use high-purity reagents from a reputable supplier.[5] Prepare stock solutions of the PEG4 linker immediately before use in an anhydrous solvent like DMSO or DMF.[2] Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Oxidized Thiols (for Maleimide Chemistry): If you are targeting cysteine residues, they may have formed disulfide bonds and will not be reactive with the maleimide group.

    • Solution: Reduce the biomolecule with a reducing agent like TCEP or DTT prior to conjugation.[4] It is critical to remove the reducing agent before adding the maleimide-PEG4 linker, which can be done using a desalting column.[4]

Issue 2: Aggregation of the Bioconjugate

Question: My final bioconjugate product shows significant aggregation. I thought PEG4 linkers were supposed to prevent this. What could be going wrong?

Answer:

While PEG4 linkers are incorporated into bioconjugate design to increase hydrophilicity and reduce aggregation, aggregation can still occur under certain circumstances.[2][6]

Possible Causes & Solutions:

  • Insufficient PEGylation: The degree of PEGylation may not be sufficient to provide an adequate hydrophilic shield, especially if the payload is highly hydrophobic.[7]

    • Solution: Increasing the molar excess of the PEG4 linker during the conjugation reaction can lead to a higher drug-to-antibody ratio (DAR) or degree of labeling. However, this must be carefully balanced, as excessive modification can also lead to aggregation or loss of activity.[8]

  • Hydrophobic Payloads: The conjugation of potent, often hydrophobic, small molecule drugs can lead to aggregation, even with a hydrophilic linker.[6][9]

    • Solution: The PEG4 linker provides a steric shield that physically separates hydrophobic payloads on adjacent molecules, reducing the likelihood of intermolecular aggregation.[6] If aggregation persists, a longer PEG linker (e.g., PEG8, PEG12) might be necessary to provide greater spatial separation and hydrophilicity.[5][10]

  • Over-modification of the Biomolecule: Excessive conjugation can alter the isoelectric properties of the protein, leading to aggregation and precipitation.[1]

    • Solution: Optimize the molar ratio of the linker to the biomolecule to achieve the desired degree of labeling without causing aggregation. Analyze the product using techniques like size-exclusion chromatography (SEC) to quantify monomeric and aggregated species.[6]

Frequently Asked Questions (FAQs)

Question 1: What is the primary role of a PEG4 linker in mitigating steric hindrance?

Answer:

A PEG4 linker acts as a flexible, hydrophilic spacer that provides critical spatial separation between the conjugated molecules (e.g., an antibody and a drug payload).[2] This spacing is crucial for:

  • Maintaining Biological Activity: It prevents the payload from interfering with the binding site of the antibody or protein.[2]

  • Reducing Aggregation: The flexible nature of the PEG chain creates a steric shield that physically separates hydrophobic payloads on adjacent bioconjugate molecules, thus reducing the tendency for intermolecular aggregation.[6]

Question 2: How does the length of a PEG linker, such as PEG4, impact the properties of a bioconjugate?

Answer:

The length of the PEG linker is a critical parameter that influences the solubility, stability, pharmacokinetics, and efficacy of a bioconjugate.[9] Shorter PEG linkers like PEG4 often provide a good balance between:

  • Improved Stability and Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the conjugate, which is particularly important when working with hydrophobic payloads.[2][5] This helps to prevent aggregation.[6]

  • Maintaining Molecular Size: A shorter linker results in a smaller overall hydrodynamic radius, which can be advantageous for efficient tumor penetration.[6] Longer PEG chains, while further increasing half-life, might impede this penetration.[6]

Question 3: What are the most common chemistries used with PEG4 linkers for bioconjugation?

Answer:

The most common reactive groups functionalized onto PEG4 linkers target primary amines and sulfhydryl groups:[2]

  • NHS Esters (N-hydroxysuccinimide): These are ideal for targeting the primary amines found in the side chains of lysine residues and the N-terminus of proteins.[3][5]

  • Maleimides: These selectively react with the free sulfhydryl groups on cysteine residues to form stable thioether bonds.[3][4]

Quantitative Data Summary

The following tables summarize the typical effects of incorporating PEG linkers of varying lengths on the properties of antibody-drug conjugates (ADCs). While specific data for PEG4 can be proprietary, these tables illustrate general trends.

Table 1: Impact of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR)

PEG Spacer LengthAverage DARReference
PEG42.5[4]
PEG65.0[4]
PEG84.8[4]

Table 2: Impact of PEG Chain Length on Pharmacokinetics (General Trends)

PEG Chain LengthImpact on Half-LifeRationale
Short (e.g., PEG4)Moderate increase in half-lifeProvides a balance between improved stability and a molecular size that allows for efficient tumor penetration.[6]
Long (e.g., PEG24)Significant increase in half-lifeLonger PEG chains lead to a larger hydrodynamic radius, which can reduce renal clearance and prolong circulation time.[6]

Experimental Protocols

Protocol 1: NHS-Ester-PEG4 Conjugation to Primary Amines

This protocol describes a general method for conjugating an NHS-ester functionalized PEG4 linker to primary amines (e.g., lysine residues) on a protein.[2]

Materials:

  • Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 2-10 mg/mL.

  • NHS-PEG4-Linker (e.g., NHS-PEG4-Payload).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.

  • Purification system: Size exclusion chromatography (SEC) column or dialysis cassettes.

Methodology:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the stock buffer contains Tris or glycine, perform a buffer exchange into PBS.

  • NHS-PEG4-Linker Stock Solution Preparation: Allow the vial of the NHS-ester linker to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[2]

  • Conjugation Reaction: Calculate the volume of linker stock solution needed to achieve the desired molar excess (typically 10- to 20-fold excess over the protein). Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.[2]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS-ester groups. Incubate for an additional 30 minutes.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.[2]

Protocol 2: Maleimide-PEG4 Conjugation to Sulfhydryl Groups

This protocol outlines the conjugation of a maleimide-functionalized PEG4 linker to free sulfhydryl groups (e.g., cysteine residues) on a protein.[2]

Materials:

  • Antibody (or protein) with available sulfhydryl groups in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).

  • Reducing agent (e.g., TCEP or DTT), if necessary.

  • Maleimide-PEG4-Linker.

  • Anhydrous DMSO or DMF.

  • Quenching reagent (e.g., free cysteine).

  • Purification system (SEC or dialysis).

Methodology:

  • Antibody Reduction (if necessary): If targeting cysteines in disulfide bonds, reduction is required. Incubate the antibody with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. If using DTT, it must be removed post-reduction via a desalting column before adding the maleimide linker.[2]

  • Maleimide-PEG4-Linker Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide-linker in anhydrous DMSO or DMF.[2]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the (reduced) antibody in the reaction buffer.[2]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add a quenching reagent such as free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.[2]

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.[2]

Visualizations

Steric_Hindrance_Mitigation cluster_0 Without PEG4 Linker cluster_1 With PEG4 Linker Antibody Antibody Payload Payload Antibody->Payload Direct Conjugation BindingSite Binding Site Payload->BindingSite Steric Hindrance Antibody_PEG Antibody PEG4 PEG4 Linker Antibody_PEG->PEG4 Payload_PEG Payload PEG4->Payload_PEG BindingSite_PEG Binding Site

Caption: Mitigation of steric hindrance by a PEG4 linker.

Bioconjugation_Workflow Start Start Buffer_Exchange 1. Buffer Exchange (if necessary) Start->Buffer_Exchange Prepare_Linker 2. Prepare PEG4 Linker Stock Buffer_Exchange->Prepare_Linker Conjugation 3. Conjugation Reaction Prepare_Linker->Conjugation Quench 4. Quench Reaction Conjugation->Quench Purification 5. Purification (SEC or Dialysis) Quench->Purification Characterization 6. Characterization (e.g., SEC, MS) Purification->Characterization End End Product Characterization->End

Caption: General experimental workflow for bioconjugation.

Troubleshooting_Logic Problem Low Yield or Aggregation? Check_Reagents Check Reagent Activity & Purity Problem->Check_Reagents Yes Optimize_Conditions Optimize pH, Temp, & Molar Ratios Check_Reagents->Optimize_Conditions Reagents OK Assess_Accessibility Assess Target Site Accessibility Optimize_Conditions->Assess_Accessibility Still Issues Consider_Longer_Linker Consider Longer PEG Linker Assess_Accessibility->Consider_Longer_Linker Steric Hindrance Suspected

Caption: A logical workflow for troubleshooting common issues.

References

Validation & Comparative

A Head-to-Head Comparison of ADC Linker Technologies: DBCO-PEG4-Val-Cit-PAB vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. This guide provides an objective, data-driven comparison of two prominent linker technologies: the cleavable DBCO-PEG4-Propionic-Val-Cit-PAB linker and the non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.

Introduction to the Linkers

This compound is a modern, cleavable linker system designed for site-specific conjugation. It features a dibenzocyclooctyne (DBCO) group that enables copper-free click chemistry (SPAAC) with an azide-modified antibody, offering a bioorthogonal conjugation strategy. The linker incorporates a polyethylene (B3416737) glycol (PEG4) spacer to enhance hydrophilicity and a valine-citrulline (Val-Cit) dipeptide that is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This enzymatic cleavage is followed by the self-immolation of a p-aminobenzylcarbamate (PAB) spacer, leading to the release of the active drug inside the target cancer cell.

SMCC is a well-established, non-cleavable linker widely used in ADC development, most notably in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®). It is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester reacts with primary amines, typically on lysine (B10760008) residues of the antibody, while the maleimide group forms a stable thioether bond with a sulfhydryl group on the cytotoxic payload. Unlike cleavable linkers, drug release from an SMCC-based ADC relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.

Mechanism of Action and Conjugation Chemistry

The fundamental difference between these two linkers lies in their conjugation chemistry and mechanism of payload release.

Linker_Mechanisms cluster_DBCO DBCO-PEG4-Val-Cit-PAB (Cleavable) cluster_SMCC SMCC (Non-Cleavable) Azide_Ab Azide-Modified Antibody ADC_DBCO ADC (Stable Triazole Linkage) Azide_Ab->ADC_DBCO SPAAC (Click Chemistry) DBCO_Linker_Payload DBCO-Linker-Payload DBCO_Linker_Payload->ADC_DBCO Internalization_DBCO Internalization into Target Cell ADC_DBCO->Internalization_DBCO 1. Binding & Endocytosis Lysosome_DBCO Lysosome Internalization_DBCO->Lysosome_DBCO 2. Trafficking Cleavage Cathepsin B Cleavage Lysosome_DBCO->Cleavage 3. Enzymatic Action Payload_Release_DBCO Active Payload Release Cleavage->Payload_Release_DBCO 4. Self-Immolation Cell_Death_DBCO Cell Death Payload_Release_DBCO->Cell_Death_DBCO 5. Cytotoxicity Lysine_Ab Antibody (Lysine Residue) Ab_Linker Antibody-Linker Intermediate Lysine_Ab->Ab_Linker NHS Ester Reaction (Amide Bond) SMCC_Linker SMCC Linker SMCC_Linker->Ab_Linker Thiol_Payload Thiol-Containing Payload ADC_SMCC ADC (Stable Thioether Bond) Thiol_Payload->ADC_SMCC Ab_Linker->ADC_SMCC Maleimide Reaction Internalization_SMCC Internalization into Target Cell ADC_SMCC->Internalization_SMCC 1. Binding & Endocytosis Lysosome_SMCC Lysosome Internalization_SMCC->Lysosome_SMCC 2. Trafficking Degradation Proteolytic Degradation Lysosome_SMCC->Degradation 3. Antibody Digestion Payload_Release_SMCC Payload-Linker-Amino Acid Metabolite Release Degradation->Payload_Release_SMCC 4. Release of Metabolite Cell_Death_SMCC Cell Death Payload_Release_SMCC->Cell_Death_SMCC 5. Cytotoxicity

Caption: Conjugation and payload release mechanisms for DBCO and SMCC linkers.

Performance Data: A Comparative Analysis

The choice of linker significantly impacts the pharmacokinetic properties, stability, and overall efficacy of an ADC. The following table summarizes key performance parameters based on available experimental data.

FeatureThis compoundSMCCKey Considerations
Linker Type CleavableNon-cleavableDictates mechanism of drug release and potential for bystander effect.
Conjugation Site-specific via copper-free click chemistry (SPAAC)Primarily random via lysine amine reactivitySite-specific conjugation leads to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).
Plasma Stability Generally stable; susceptibility to premature cleavage by certain proteases can be a concern.High plasma stability due to robust amide and thioether bonds.Linker stability is crucial for minimizing off-target toxicity and ensuring the ADC reaches the tumor intact.
Drug Release Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).Proteolytic degradation of the entire antibody in the lysosome.The released drug from a cleavable linker is often the parent compound, while non-cleavable linkers release a drug-linker-amino acid metabolite.
Bystander Effect Possible. The released, membrane-permeable drug can kill adjacent antigen-negative tumor cells.Not possible. The released metabolite is charged and generally cannot cross cell membranes.The bystander effect can be advantageous in treating heterogeneous tumors.
Hydrophilicity Enhanced by the PEG4 spacer, which can improve solubility and pharmacokinetics.The linker itself is relatively hydrophobic.Increased hydrophilicity can help to mitigate aggregation issues, especially with hydrophobic payloads.

Experimental Protocols

Accurate evaluation of ADC performance requires robust experimental protocols. Below are methodologies for key experiments used to compare ADCs constructed with DBCO-PEG4-Val-Cit-PAB and SMCC linkers.

Protocol 1: ADC Synthesis and Characterization

Objective: To synthesize and characterize ADCs with a defined drug-to-antibody ratio (DAR).

A. ADC Synthesis with DBCO-PEG4-Val-Cit-PAB Linker (Site-Specific):

  • Antibody Modification: Introduce an azide (B81097) group onto the antibody at a specific site using enzymatic (e.g., transglutaminase) or genetic engineering methods.

  • Drug-Linker Conjugation: Dissolve the DBCO-PEG4-Val-Cit-PAB-payload construct in an appropriate solvent (e.g., DMSO).

  • Click Chemistry Reaction: Add the drug-linker construct to the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) at a molar excess. Incubate at room temperature or 4°C for 1-4 hours.

  • Purification: Remove unconjugated drug-linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Determine the DAR and aggregation levels using hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

B. ADC Synthesis with SMCC Linker (Random):

  • Antibody Modification: Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP to generate free thiol groups.

  • Drug-Linker Conjugation: React the thiol-containing payload with the SMCC linker to form a maleimide-activated payload.

  • Conjugation Reaction: Add the maleimide-activated payload to the reduced antibody in a buffer with a chelating agent (e.g., EDTA) to prevent re-oxidation of disulfides. Incubate at room temperature for 1-2 hours. Quench the reaction with an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the ADC using SEC or TFF.

  • Characterization: Determine the average DAR and distribution of drug-loaded species using HIC and mass spectrometry.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Study s1 Antibody Modification s2 Drug-Linker Conjugation s1->s2 s3 Purification (e.g., SEC) s2->s3 s4 Characterization (HIC, MS) s3->s4 iv1 Cell Seeding (Antigen +/-) s4->iv1 Test ADC Batches iv2 ADC Treatment (Dose-Response) iv1->iv2 iv3 Incubation (e.g., 72-96h) iv2->iv3 iv4 Viability Assay (e.g., MTT, CellTiter-Glo) iv3->iv4 iv5 IC50 Determination iv4->iv5 v1 Tumor Xenograft Implantation iv5->v1 Select Lead Candidates v2 Tumor Growth to Required Size v1->v2 v3 ADC Administration (e.g., IV) v2->v3 v4 Tumor Volume Measurement v3->v4 v5 Endpoint Analysis v4->v5 ADC_Apoptosis_Pathway ADC ADC binds to Tumor Antigen Internalization Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (Cleavage or Degradation) Lysosome->Payload_Release Tubulin_Inhibition Payload Binds to Tubulin, Inhibiting Microtubule Polymerization Payload_Release->Tubulin_Inhibition e.g., MMAE, DM1 Spindle_Disruption Mitotic Spindle Disruption Tubulin_Inhibition->Spindle_Disruption G2M_Arrest Cell Cycle Arrest at G2/M Phase Spindle_Disruption->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Initiates Apoptotic Signaling Apoptosis Apoptosis Caspase_Activation Caspase Cascade Activation Bcl2_Family->Caspase_Activation Caspase_Activation->Apoptosis

A Head-to-Head Battle: Selecting the Optimal Linker for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of these two pivotal ADC components, supported by experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action and the development workflow.

The linker in an ADC is far more than a simple bridge; it is a sophisticated chemical entity that dictates the stability of the conjugate in circulation, the mechanism of payload release, and ultimately, the therapeutic index of the drug.[1] An ideal linker ensures the ADC remains intact in the bloodstream to minimize off-target toxicity, while facilitating the efficient release of the cytotoxic payload upon reaching the tumor.[1][2] The two primary strategies for linker design, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully weighed based on the specific target, payload, and desired therapeutic outcome.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Triggered by specific conditions in the tumor microenvironment or within the cell (e.g., enzymes, pH, reducing agents).[3][4]Relies on the complete proteolytic degradation of the antibody in the lysosome.[3][4]
Payload Form Released in its native, often highly potent, and membrane-permeable form.[5]Released as an amino acid-linker-payload adduct, which is typically less membrane-permeable.[6]
Plasma Stability Generally lower stability compared to non-cleavable linkers, with a higher risk of premature payload release.[6][7]High plasma stability, minimizing off-target toxicity from premature drug release.[3][6][8]
Bystander Effect Capable of inducing a potent bystander effect, killing adjacent antigen-negative tumor cells.[4][6]Limited to no bystander effect due to the charged nature of the released payload-adduct.[4][6]
Therapeutic Window Potentially narrower therapeutic window due to the risk of off-target toxicity.[9]Potentially wider therapeutic window due to enhanced stability and reduced off-target toxicity.[3][8][10]
Ideal Application Heterogeneous tumors with varying antigen expression.[6]Homogeneous tumors with high antigen expression or hematological malignancies.[11]

Delving Deeper: Mechanisms of Action

The fundamental difference between cleavable and non-cleavable linkers lies in how they release their cytotoxic payload.

ADC_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Target Cancer Cell ADC_cleavable->Internalization_c 1. Binding Lysosome_c Trafficking to Lysosome/Endosome Internalization_c->Lysosome_c 2. Trafficking Cleavage Linker Cleavage (Enzymatic/pH/Reductive) Lysosome_c->Cleavage 3. Trigger Payload_Release_c Release of Free, Membrane-Permeable Payload Cleavage->Payload_Release_c 4. Release Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_c->Bystander_Effect 5b. Diffusion Target_Cell_Death_c Target Cell Death Payload_Release_c->Target_Cell_Death_c 5a. Cytotoxicity ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Target Cancer Cell ADC_non_cleavable->Internalization_nc 1. Binding Lysosome_nc Trafficking to Lysosome Internalization_nc->Lysosome_nc 2. Trafficking Degradation Antibody Degradation Lysosome_nc->Degradation 3. Proteolysis Payload_Release_nc Release of Payload-Linker-Amino Acid Adduct Degradation->Payload_Release_nc 4. Release Target_Cell_Death_nc Target Cell Death Payload_Release_nc->Target_Cell_Death_nc 5. Cytotoxicity

Fig. 1: Mechanisms of payload release for cleavable and non-cleavable linkers.

Cleavable linkers are designed to be sensitive to the unique conditions of the tumor microenvironment or the intracellular compartments of cancer cells.[7] These triggers can include:

  • Enzymatic Cleavage: Utilizing proteases like cathepsins that are overexpressed in tumors to cleave specific peptide sequences in the linker (e.g., valine-citrulline).[4][12]

  • pH-Sensitivity: Exploiting the acidic environment of endosomes and lysosomes (pH 4.5-6.5) to hydrolyze acid-labile linkers like hydrazones.[4][12]

  • Reductive Cleavage: Taking advantage of the higher intracellular concentrations of reducing agents like glutathione (B108866) to cleave disulfide bonds.[4][12]

This triggered release often results in the liberation of the unmodified, highly potent payload, which can then diffuse across cell membranes to exert a "bystander effect" on neighboring antigen-negative tumor cells.[4][6]

In contrast, non-cleavable linkers are designed for maximum stability and rely on the complete degradation of the antibody component within the lysosome to release the payload.[3][4] This process results in the release of a payload-linker-amino acid adduct. This charged adduct is generally less permeable to cell membranes, thus limiting the bystander effect.[6]

Quantitative Performance Data

Direct head-to-head comparisons of ADCs where only the linker is varied are limited in published literature. However, data from various preclinical studies provide a comparative overview of their performance.

Table 1: Comparative In Vitro Cytotoxicity of MMAE-Based ADCs

ADC ConstructLinker TypeTarget Cell LineIC50 (ng/mL)Bystander Killing
Trastuzumab-vc-MMAECleavable (vc)SK-BR-3 (HER2+++)~10Yes
Trastuzumab-mc-MMAENon-Cleavable (mc)SK-BR-3 (HER2+++)~30No
anti-CD22-vc-MMAECleavable (vc)Ramos (CD22+)~0.5Yes
anti-CD22-mc-MMAFNon-Cleavable (mc)Ramos (CD22+)~0.1No

Table 2: Comparative Plasma Stability of MMAE-Based ADCs

ADC ConstructLinker TypeSpecies% Payload Release (Time)Half-life (t½)
Trastuzumab-vc-MMAECleavable (vc)Mouse~25% (6 days)~3.4 - 12 days (antibody-conjugated MMAE)
Trastuzumab-vc-MMAECleavable (vc)Human<1% (6 days)~3.4 - 12 days (antibody-conjugated MMAE)
Cys-linker-MMAE ADCNon-CleavableHuman<0.01% (7 days)Not directly comparable, but generally higher than cleavable counterparts.

Table 3: Comparative In Vivo Efficacy of MMAE-Based ADCs in Xenograft Models

ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)
Fc-U-ZHER2-MMAECleavable (novel)NCI-N87 Gastric CancerSingle doseComplete tumor regression in a portion of animals.[13]
ADC-MMAE-2Cleavable (azobenzene)SUNE2 XenograftCombination with X-ray>90%.[13]
Trastuzumab-mc-DM1Non-Cleavable (mc)KPL-4 Breast CancerSingle doseSignificant tumor regression.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.

ADC_Development_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) Stability Plasma Stability Assay Decision1 Candidate Selection Cytotoxicity->Decision1 Internalization Internalization Assay Stability->Decision1 Bystander Bystander Effect Assay Internalization->Decision1 Bystander->Decision1 PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Efficacy Xenograft Efficacy Study Decision2 Lead Optimization PK_PD->Decision2 Toxicity Toxicology Studies Efficacy->Decision2 Toxicity->Decision2 Decision1->PK_PD

Fig. 2: Preclinical development workflow for comparing ADC linker technologies.
In Vitro Cytotoxicity Assay (MTT/XTT)

Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable ADCs, as well as relevant controls (unconjugated antibody, free payload). Treat the cells and incubate for a period of 72-96 hours.[5]

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.[14]

  • Solubilization (MTT only): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the ADC concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[14]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • ADC Incubation: Incubate the test ADCs in plasma from relevant species (e.g., human, mouse) at 37°C.[15]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours) and store at -80°C.[15]

  • Sample Analysis:

    • Intact ADC (DAR analysis): Isolate the ADC from plasma using affinity capture (e.g., Protein A beads) and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.[15]

    • Released Payload: Extract the free payload from the plasma and quantify using LC-MS/MS.[15]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.

Bystander Effect Assay

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Co-culture: Co-culture antigen-positive and antigen-negative cells. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for identification.[16]

  • ADC Treatment: Treat the co-culture with the ADCs at various concentrations for 72-96 hours.[16]

  • Viability Assessment: Use flow cytometry or high-content imaging to selectively quantify the viability of the fluorescently labeled antigen-negative cells.[16]

  • Data Analysis: Compare the viability of the antigen-negative cells in the presence and absence of antigen-positive cells and the ADC to determine the extent of the bystander effect.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADCs in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[13]

  • Tumor Growth and Randomization: Once tumors reach a specific volume (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, cleavable ADC, non-cleavable ADC).[13]

  • ADC Administration: Administer the ADCs, typically via a single intravenous injection.[13]

  • Monitoring: Measure tumor volume and body weight regularly.[13]

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Survival analysis can also be performed.[13]

Conclusion: A Strategic Choice

The decision between a cleavable and a non-cleavable linker is not a one-size-fits-all solution and must be tailored to the specific therapeutic context. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which is particularly advantageous in treating heterogeneous solid tumors.[6] However, this comes with the trade-off of potentially lower plasma stability and a higher risk of off-target toxicity.

Non-cleavable linkers provide superior plasma stability, which can lead to a more favorable safety profile and a wider therapeutic window.[3][6][8] This makes them an attractive option for treating hematological malignancies or highly homogeneous tumors with high antigen expression.

Ultimately, a thorough preclinical evaluation that includes the robust experimental methodologies outlined in this guide is paramount to making an informed decision and advancing the most promising ADC candidate toward clinical development. The continuous innovation in linker technology, including the development of novel cleavable linkers with improved stability, will further expand the toolkit for designing the next generation of highly effective and safe ADCs.

References

Validating Cathepsin B Cleavage of DBCO-PEG4-Propionic-Val-Cit-PAB: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective cleavage of linkers within antibody-drug conjugates (ADCs) is a critical determinant of therapeutic efficacy and safety. The DBCO-PEG4-Propionic-Val-Cit-PAB linker is designed for targeted drug release, relying on the enzymatic activity of Cathepsin B, a lysosomal protease often upregulated in tumor cells. This guide provides an objective comparison of the Val-Cit-PAB cleavage motif with alternative substrates, supported by experimental data and detailed protocols to aid in the validation process.

The Val-Cit-PAB linker system is a cornerstone in ADC technology, engineered for stability in systemic circulation and rapid cleavage upon internalization into target cells.[1] The dipeptide valine-citrulline (Val-Cit) is specifically recognized and cleaved by Cathepsin B at the amide bond between citrulline and the self-immolative para-aminobenzyl (PAB) spacer.[2][3] This cleavage initiates a cascade that results in the release of the conjugated payload.[2] The DBCO (dibenzocyclooctyne) and PEG4 (polyethylene glycol) moieties of the specified linker facilitate copper-free click chemistry for antibody conjugation and enhance solubility and pharmacokinetic properties, respectively.[4][5]

Performance Comparison of Cathepsin B Substrates

Substrate/Linker MotifReporter GroupKey FeaturesKinetic Parameters (kcat/Km) [M⁻¹s⁻¹]
Val-Cit-PAB PAB-PayloadWidely used in ADCs; designed for intracellular cleavage.[6]Data highly dependent on the attached payload and specific assay conditions.
Z-Arg-Arg-AMCAMC (Fluorogenic)Commonly used, but not entirely specific for Cathepsin B; cleaved by other cathepsins.[7]~123,000
Z-Phe-Arg-AMCAMC (Fluorogenic)Broad-spectrum cysteine protease substrate with lower specificity for Cathepsin B.[8][7]~200,000
Z-Nle-Lys-Arg-AMCAMC (Fluorogenic)Exhibits high specificity for Cathepsin B over a broad pH range.[8][7]~313,000
Glu-Val-CitPAB-PayloadModified to enhance stability in mouse plasma by resisting cleavage by carboxylesterase 1C (Ces1C).[9][10]N/A
cBu-CitPAB-PayloadPeptidomimetic linker with increased specificity for Cathepsin B.[9]N/A

Note: Kinetic parameters for fluorogenic substrates are derived from studies comparing their cleavage by Cathepsin B and may not directly translate to the cleavage rates of ADC linkers. The efficiency of linker cleavage is also influenced by steric hindrance from the antibody and the payload.

Experimental Protocols

Accurate validation of Cathepsin B-mediated cleavage is essential. Below are detailed methodologies for key experiments.

In Vitro Cathepsin B Cleavage Assay (HPLC-MS/MS Analysis)

This method allows for the direct quantification of the released payload from the ADC.

Objective: To determine the rate and extent of payload release from an ADC upon incubation with purified Cathepsin B.

Materials:

  • ADC construct (e.g., Antibody-DBCO-PEG4-Propionic-Val-Cit-PAB-Payload)

  • Purified human Cathepsin B

  • Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT (prepare fresh).[10]

  • Quenching Solution: Acetonitrile containing an internal standard.[1]

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare a stock solution of the ADC in an appropriate buffer. Activate the lyophilized Cathepsin B according to the manufacturer's instructions.

  • Enzymatic Reaction: In a microcentrifuge tube, combine the ADC (to a final concentration of approximately 1-10 µM) with the assay buffer.

  • Initiate the reaction by adding the activated Cathepsin B solution.

  • Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Reaction Quenching: Terminate the reaction at each time point by adding an excess of the cold quenching solution.

  • Sample Preparation: Centrifuge the samples to precipitate the enzyme and antibody. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is suitable for screening and comparing the susceptibility of different peptide sequences to Cathepsin B cleavage.

Objective: To measure the kinetic parameters of Cathepsin B activity using a fluorogenic substrate.

Materials:

  • Purified human Cathepsin B

  • Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer: 25 mM MES, pH 5.0.[11]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh).[11]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Dilute the recombinant Cathepsin B in the Activation Buffer and incubate at room temperature for 15 minutes.[11]

  • Reaction Setup: Add the activated Cathepsin B solution to the wells of the 96-well plate. Include a blank control with buffer only.

  • Initiate Reaction: Add the fluorogenic substrate solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC substrates).[12]

  • Data Analysis: Determine the rate of cleavage from the linear portion of the fluorescence versus time plot.

Visualizing the Process

Diagrams can clarify complex experimental workflows and biological mechanisms.

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Processing & Analysis ADC ADC Stock Solution Incubation Combine ADC, Buffer, and Enzyme Incubate at 37°C ADC->Incubation Enzyme Activated Cathepsin B Enzyme->Incubation Buffer Assay Buffer (pH 5.0 + DTT) Buffer->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Quench Quench Reaction with Acetonitrile Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant via LC-MS/MS Centrifuge->Analyze G ADC Antibody-Linker-Payload (Extracellular) Internalization Internalization into Target Cell (Endocytosis) ADC->Internalization Lysosome Lysosome (Acidic pH) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release Self-Immolation of PAB Spacer Cleavage->Release Payload Active Payload Released (Intracellular) Release->Payload

References

Performance of DBCO-PEG4-Propionic-Val-Cit-PAB in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of antibody-drug conjugates (ADCs) utilizing the DBCO-PEG4-Propionic-Val-Cit-PAB linker system in various cancer models. We will delve into its mechanism of action, compare its efficacy with alternative linker technologies, and provide detailed experimental protocols to support further research and development.

The this compound Linker: A Modular Design for Targeted Therapy

The this compound linker is a sophisticated chemical entity engineered to connect a potent cytotoxic payload to a tumor-targeting antibody. Its modular design ensures stability in circulation and precise drug release within the tumor microenvironment.

  • DBCO (Dibenzocyclooctyne): This moiety enables a highly efficient and bioorthogonal copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) for conjugating the linker to an azide-modified antibody.[1][2] This method offers a robust and biocompatible approach for creating stable ADCs.[3]

  • PEG4 (Four-unit Polyethylene Glycol): The PEG4 spacer enhances the solubility and pharmacokinetic properties of the ADC.[4] It can also reduce steric hindrance, potentially allowing for a higher drug-to-antibody ratio (DAR) without promoting aggregation.

  • Propionic Acid: This component serves as a stable connection point within the linker's architecture.

  • Val-Cit (Valine-Citrulline): This dipeptide is the cornerstone of the linker's targeted release mechanism. It is specifically designed to be cleaved by Cathepsin B, a protease that is significantly upregulated in the lysosomes of many tumor cells.[4][][6]

  • PAB (p-aminobenzylcarbamate): Acting as a self-immolative spacer, the PAB group connects the dipeptide to the cytotoxic drug.[] Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes spontaneous electronic cascade fragmentation, releasing the payload in its unmodified, active form.[7]

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The therapeutic efficacy of an ADC equipped with a this compound linker is contingent on a multi-step process that ensures the cytotoxic payload is delivered directly to the cancer cells, minimizing systemic toxicity.

a cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC ADC in Circulation (Stable) Binding ADC Binds to Tumor Antigen ADC->Binding Targeting TumorCell Tumor Cell (Antigen Expression) Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Internalization Lysosome Lysosome (High Cathepsin B) Endocytosis->Lysosome Trafficking Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage Enzymatic Action Release Payload Release (via PAB self-immolation) Cleavage->Release Target Payload Binds to Intracellular Target (e.g., Tubulin, DNA) Release->Target Apoptosis Apoptosis Target->Apoptosis

Comparative Performance Analysis

While specific quantitative data for ADCs using the precise this compound linker is limited in publicly available literature, we can infer its performance based on studies of ADCs with highly similar Val-Cit-PAB linkers. The following tables summarize the performance of Val-Cit-based ADCs in comparison to other cleavable linker technologies.

Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

Linker TypeADC Target & PayloadCancer Cell LineIC50 (pM)Reference
Val-Cit Trastuzumab-MMAESK-BR-3 (Breast Cancer)14.3[1]
β-Galactosidase-cleavableTrastuzumab-MMAESK-BR-3 (Breast Cancer)8.8[1]
Val-Cit Anti-CD30-MMAEKarpas 299 (Lymphoma)~100[1]
cBu-CitAnti-CD30-MMAEKarpas 299 (Lymphoma)~100[1]

Note: Lower IC50 values indicate higher potency.

Table 2: In Vivo Efficacy of ADCs with Different Peptide Linkers

Linker TypeADC Target & PayloadXenograft ModelDosingTumor Growth InhibitionReference
Val-Cit Anti-HER2-MMAENCI-N87 (Gastric Cancer)3 mg/kgSignificant[8]
Exo-linker (EVC)Anti-HER2-ExatecanNCI-N87 (Gastric Cancer)3 mg/kgComparable to T-DXd[8]
Val-Cit Anti-CD30-MMAEKarpas 299 (Lymphoma)3 mg/kgEfficacious[1]
cBu-CitAnti-CD30-MMAEKarpas 299 (Lymphoma)3 mg/kgGreater than Val-Cit[1]

Alternative Linker Technologies: A Comparative Overview

The choice of linker is critical to the success of an ADC. While the Val-Cit-PAB system is widely used, several alternatives have been developed to address specific challenges.

G cluster_alternatives Key Alternatives VC Val-Cit-PAB Alternatives Alternative Linkers VA Val-Ala Alternatives->VA Improved Hydrophilicity EVC Glu-Val-Cit Alternatives->EVC Enhanced Mouse Plasma Stability cBu cBu-Cit Alternatives->cBu Increased Cathepsin B Specificity Exo Exo-Linkers Alternatives->Exo Higher DAR, Improved Stability Disulfide Disulfide (Redox-sensitive) Alternatives->Disulfide Intracellular Reducing Environment Hydrazone Hydrazone (pH-sensitive) Alternatives->Hydrazone Acidic Endosomal/Lysosomal pH Galactosidase β-Galactosidase Cleavable Alternatives->Galactosidase Tumor-Specific Enzyme Overexpression

Key Considerations for Linker Selection:

  • Plasma Stability: The linker must remain intact in circulation to prevent premature drug release and associated off-target toxicity. While generally stable in human plasma, Val-Cit linkers have shown susceptibility to cleavage by carboxylesterases in mouse plasma, which can complicate preclinical evaluation.[] The Glu-Val-Cit linker was developed to improve stability in murine models.[10]

  • Cleavage Specificity: Ideally, the linker should only be cleaved by enzymes that are highly expressed in the tumor microenvironment. The cBu-Cit linker was designed to have greater specificity for Cathepsin B compared to the broader cathepsin sensitivity of Val-Cit.[1][]

  • Hydrophobicity: The hydrophobicity of the linker-payload can lead to ADC aggregation, particularly at higher DARs.[] The Val-Ala linker offers a more hydrophilic alternative to Val-Cit.[1] Exo-linkers also incorporate hydrophilic residues to improve solubility and allow for higher DARs.[12]

  • Bystander Effect: The ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells can be advantageous. Cleavable linkers, like Val-Cit, are generally more effective at mediating the bystander effect than non-cleavable linkers.

Experimental Protocols

The following are generalized protocols for the synthesis of an ADC using a this compound linker and for assessing its cleavage by Cathepsin B.

1. ADC Synthesis via Copper-Free Click Chemistry

G

  • Materials:

    • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • This compound-Payload conjugate dissolved in an organic solvent (e.g., DMSO).

    • Purification system (e.g., Size Exclusion Chromatography - SEC).

  • Procedure:

    • Antibody Preparation: Ensure the azide-modified antibody is at the desired concentration and in an appropriate buffer.

    • Conjugation Reaction: Add a molar excess of the DBCO-linker-payload solution to the antibody solution. The final concentration of the organic solvent should typically not exceed 10-20% (v/v) to maintain antibody integrity.[3]

    • Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 1 to 24 hours.[13]

    • Purification: Remove unreacted linker-payload and other impurities by SEC or another suitable chromatographic method.

    • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry. Assess the purity and aggregation state of the final ADC product by SEC-HPLC.

2. Cathepsin B Cleavage Assay

  • Materials:

    • Purified ADC with this compound linker.

    • Recombinant human Cathepsin B.

    • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).[14]

    • Activation Buffer (Assay Buffer with fresh DTT).[14]

    • Cathepsin B inhibitor (e.g., CA-074) for negative control.[14]

    • Analytical system (e.g., HPLC-MS) to detect the released payload.

  • Procedure:

    • Enzyme Activation: Pre-incubate Cathepsin B in the Activation Buffer to ensure its activity.

    • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

    • Initiate Reaction: Add the activated Cathepsin B to the ADC solution to start the cleavage reaction. A typical final enzyme concentration is in the nanomolar range, while the ADC concentration is in the micromolar range.[6]

    • Incubation: Incubate the reaction at 37°C.

    • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid or the Cathepsin B inhibitor).

    • Analysis: Analyze the samples by HPLC-MS to quantify the amount of released payload at each time point, allowing for the determination of the cleavage rate.

Conclusion

The this compound linker represents a highly refined system for the development of targeted antibody-drug conjugates. Its modular design, incorporating a robust conjugation chemistry, a beneficial pharmacokinetic modulator, and a highly specific, tumor-activated cleavage site, makes it a compelling choice for a wide range of cancer therapies. While direct comparative data for this specific linker is emerging, the extensive research on its core components, particularly the Val-Cit-PAB moiety, provides a strong foundation for its predicted efficacy and safety profile. As with all ADC development, empirical testing in relevant in vitro and in vivo models is crucial to fully characterize its performance and therapeutic potential. The ongoing innovation in linker technology, with a focus on improving plasma stability, cleavage specificity, and hydrophilicity, will continue to advance the field of ADCs and offer new hope for cancer patients.

References

A Comparative Guide to the Stability of PEGylated Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release its cytotoxic payload within the target tumor cell. The incorporation of polyethylene (B3416737) glycol (PEG) moieties into ADC linkers has emerged as a key strategy to modulate their physicochemical properties, enhancing stability, solubility, and pharmacokinetic profiles.[1][2][3] This guide provides an objective comparison of the stability of various PEGylated ADC linkers, supported by experimental data and detailed methodologies.

The Role of PEGylation in ADC Linker Stability

PEGylation, the covalent attachment of PEG chains, confers several advantageous properties to ADC linkers. The hydrophilic nature of PEG can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[3][4] This enhanced solubility contributes to improved formulation stability.[5] Furthermore, the flexible PEG chains can create a steric shield, reducing non-specific interactions with plasma proteins and proteolytic enzymes, thereby prolonging the ADC's circulation half-life.[6] The length of the PEG chain is a crucial parameter, with studies showing that longer PEG chains can lead to increased plasma half-life, though potentially at the cost of reduced in vitro cytotoxicity.[7][8]

Comparative Stability of PEGylated ADC Linkers

The stability of an ADC linker is primarily assessed in two key biological environments: the systemic circulation (plasma) and the lysosomal compartment of the target cell. An ideal linker remains intact in the former to prevent premature drug release and is efficiently cleaved in the latter to ensure payload delivery.

Plasma Stability

Plasma stability is a critical attribute for minimizing off-target toxicity. The data below summarizes the stability of different classes of cleavable PEGylated linkers in plasma. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Linker TypeCleavage MechanismPEG ConfigurationStability in Human Plasma (t½)Key Findings & References
Valine-Citrulline (vc) Protease-sensitive (Cathepsin B)PEG4, PEG8, PEG12, PEG24Generally > 150 hoursHighly stable in human plasma.[9] PEGylation can further enhance stability and improve pharmacokinetics.[6] However, it can be less stable in rodent plasma due to carboxylesterase activity.[5]
Glutamic acid-Valine-Citrulline (EVCit) Protease-sensitive (Cathepsin B)PEGylatedSignificantly more stable in mouse plasma than vc linkersThe glutamic acid residue protects the linker from premature cleavage in mouse plasma, making it a more suitable model for preclinical studies.[6]
Hydrazone pH-sensitivePEGylatedVariable (t½ ≈ 2 days)Stability is pH-dependent and can be insufficient, leading to premature drug release in circulation.[5]
Disulfide Redox-sensitivePEGylatedVariable, can be improved with steric hindranceStability can be compromised by thiol-disulfide exchange with circulating thiols like albumin. Linker design can incorporate steric hindrance to improve stability.[5]
β-Glucuronide Enzyme-sensitive (β-glucuronidase)PEG12HighDemonstrates high stability in plasma with specific cleavage in the tumor microenvironment where β-glucuronidase is often upregulated.[10]
Non-Cleavable (e.g., SMCC) Proteolytic degradation of the antibodyPEG4, PEG8Very HighOffers the highest plasma stability as payload release is dependent on the complete degradation of the antibody in the lysosome.[11]
Lysosomal Stability and Payload Release

Once the ADC is internalized into the target cancer cell, the linker must be efficiently cleaved within the lysosome to release the cytotoxic payload. The rate of cleavage is a key determinant of the ADC's potency.

Linker TypeCleavage EnzymePEG ConfigurationCleavage RateKey Findings & References
Valine-Citrulline (vc) Cathepsin BPEGylatedRapidThe valine-citrulline dipeptide is an efficient substrate for cathepsin B, leading to rapid payload release. The valine-citrulline linker can be cleaved in over 80% of cases within 30 minutes in human liver lysosomes.[8][12]
Glutamic acid-Valine-Citrulline (EVCit) Cathepsin BPEGylatedHalf-life of 2.8 hoursMore sensitive to cathepsin B-mediated cleavage than the standard vc linker.[6]
Asn-Asn LegumainPEGylated5x higher than Val-Cit in lysosomesOffers an alternative cleavage strategy and demonstrates high stability in serum.[9]
Non-Cleavable (e.g., SMCC) Lysosomal ProteasesPEGylatedSlowRelease is dependent on the complete degradation of the antibody backbone, resulting in a slower release of the payload-linker-amino acid adduct.[11]

Experimental Protocols

Accurate assessment of ADC linker stability is crucial for development. Below are detailed methodologies for key in vitro experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation and aggregation of an ADC in plasma from various species.

Methodology:

  • ADC Incubation:

    • Dilute the test ADC to a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat, monkey) and in a control buffer (e.g., PBS).

    • Incubate the samples at 37°C with gentle agitation for a time course (e.g., 0, 6, 24, 48, 72, 168 hours).

    • At each time point, collect aliquots and immediately freeze them at -80°C to halt any degradation.[13]

  • Sample Analysis by LC-MS for Drug-to-Antibody Ratio (DAR) Determination:

    • Immunoaffinity Capture: Isolate the ADC from the plasma using immunoaffinity capture, for example, with Protein A magnetic beads.[13]

    • LC-MS Analysis:

      • Analyze the intact ADC using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a UHPLC system.[1][14]

      • Use a column suitable for protein separation (e.g., Agilent Poroshell 300SB-C8).

      • Employ a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

      • Deconvolute the resulting mass spectra to determine the relative abundance of each drug-loaded species (D0, D1, D2, etc.).

      • Calculate the average DAR at each time point. A decrease in the average DAR over time indicates linker cleavage.[14][15]

  • Sample Analysis by ELISA for Intact ADC Quantification:

    • Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.

    • Blocking: Block non-specific binding sites with a suitable blocking buffer.

    • Sample Incubation: Add diluted plasma samples to the wells.

    • Detection: Use an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.

    • Substrate Addition: Add a chromogenic substrate and measure the absorbance. The signal is proportional to the amount of intact ADC.

Lysosomal Stability Assay

Objective: To evaluate the rate of linker cleavage and payload release in a simulated lysosomal environment.

Methodology:

  • Lysosome Isolation:

    • Isolate lysosomes from cultured cells or tissue homogenates using a lysosome isolation kit or through differential and density gradient centrifugation.[16][17]

    • Characterize the isolated lysosomes by measuring the activity of lysosomal marker enzymes (e.g., acid phosphatase, cathepsin B).[10]

  • ADC Incubation with Lysosomes:

    • Incubate the test ADC (e.g., at a final concentration of 1.3 mg/mL) with the isolated lysosomal fraction at 37°C.[18]

    • Include a catabolic buffer and cofactors (e.g., NADPH) to ensure enzymatic activity.[18]

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes, and up to 24 hours).[8]

    • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).[18]

  • Sample Analysis by LC-MS for Released Payload Quantification:

    • Protein Precipitation: Remove proteins from the samples by adding an organic solvent (e.g., acetonitrile) and centrifuging.

    • LC-MS/MS Analysis:

      • Analyze the supernatant containing the released payload using a triple quadrupole or high-resolution mass spectrometer.

      • Use a C18 column for separation.

      • Employ a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

      • Quantify the released payload using a standard curve.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC PEGylated ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Target Intracellular Target (e.g., Tubulin) Payload->Target 5. Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for a PEGylated antibody-drug conjugate.

Plasma_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Start Incubate ADC in Plasma (37°C) Timepoints Collect Aliquots at Various Time Points Start->Timepoints Immunoaffinity Immunoaffinity Capture (e.g., Protein A beads) Timepoints->Immunoaffinity LCMS LC-MS Analysis Immunoaffinity->LCMS DAR Determine Average DAR LCMS->DAR Plot Plot DAR vs. Time DAR->Plot HalfLife Calculate Plasma Half-life Plot->HalfLife

Caption: Experimental workflow for in vitro plasma stability assessment of ADCs.

Conclusion

The stability of PEGylated linkers is a multifaceted parameter that is crucial for the successful development of safe and effective ADCs. PEGylation offers a powerful tool to enhance the stability and pharmacokinetic properties of ADCs, thereby widening the therapeutic window. The choice between a cleavable and a non-cleavable linker, as well as the specific chemistry and PEG length, must be carefully considered based on the target antigen, the payload, and the desired mechanism of action. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of linker stability, enabling the rational design of next-generation ADCs with optimized performance.

References

A Head-to-Head Comparison of Val-Cit and Other Cleavable Peptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a pivotal class of biopharmaceuticals. Their efficacy hinges on the synergistic action of a highly specific monoclonal antibody and a potent cytotoxic payload, connected by a chemical linker. The linker is a critical component, dictating the stability of the ADC in systemic circulation and the efficiency of payload release within the target cancer cells. Among the various linker technologies, the valine-citrulline (Val-Cit) dipeptide has emerged as a gold standard for protease-cleavable linkers.

This guide provides an objective, data-driven comparison of the Val-Cit linker with other cleavable peptide alternatives. We will delve into their mechanisms of action, comparative performance metrics, and the experimental protocols used to evaluate them, offering researchers and drug developers a comprehensive resource for informed linker selection.

The Val-Cit Linker: Mechanism of Action

The Val-Cit linker is designed for selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][] The cleavage process is a multi-step event that occurs after the ADC has been internalized by the target cancer cell.

  • Receptor-Mediated Endocytosis : The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome.[3]

  • Lysosomal Trafficking : The endosome fuses with a lysosome, exposing the ADC to a highly acidic environment (pH 4.5-5.5) and a cocktail of hydrolytic enzymes, including Cathepsin B.[3]

  • Enzymatic Cleavage : Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues.[][4]

  • Self-Immolation and Payload Release : The cleavage of the dipeptide triggers the self-immolation of a p-aminobenzyloxycarbonyl (PABC) spacer, which is typically positioned between the peptide and the drug.[][4] This cascade reaction ultimately liberates the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect.[4]

cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Fusion Payload Active Cytotoxic Payload Lysosome->Payload 4. Val-Cit Cleavage by Cathepsin B & Drug Release Nucleus Nucleus Payload->Nucleus 5. Cytotoxicity

Figure 1. ADC internalization and payload release pathway.

Comparative Performance of Peptide Linkers

The ideal peptide linker must strike a delicate balance: it needs to be exceptionally stable in the bloodstream to prevent premature drug release and off-target toxicity, yet be efficiently cleaved by proteases upon reaching the target cell's lysosome.[5] The following table summarizes quantitative data comparing the Val-Cit linker to other peptide-based alternatives.

LinkerCleavage Enzyme(s)Plasma StabilityCleavage EfficiencyKey Characteristics & Representative ADCs
Val-Cit (VC) Cathepsin B, K, L[1]Human: Generally stable[6]. Mouse: Unstable due to carboxylesterase 1c (Ces1c)[1][6].Standard benchmark for cleavage.Widely used, hydrophobic nature can limit Drug-to-Antibody Ratio (DAR)[7]. ADC: Brentuximab vedotin (Adcetris®)[1].
Val-Ala (VA) Cathepsin B[1]Similar to Val-Cit in buffer[1]. Susceptible to hydrolysis in mouse plasma[8].Similar to Val-Cit.More hydrophilic than Val-Cit, allowing for higher DARs without aggregation[8][]. ADC: Loncastuximab tesirine.
Phe-Lys Cathepsin B (isolated)Generally stable.~30-fold faster cleavage than Val-Cit by isolated Cathepsin B, but similar rates in lysosomal extracts[3].An alternative dipeptide linker.
Gly-Phe-Leu-Gly CathepsinsMore stable in circulation compared to dipeptides.Efficiently cleaved in lysosomes.Tetrapeptide linker designed for enhanced stability.
Glu-Val-Cit (EVCit) Cathepsin BHuman: Stable (>28 days)[6]. Mouse: Highly stable, resistant to Ces1c cleavage (>14 days)[6].Responsive to Cathepsin B-mediated cleavage[6].Tripeptide design to overcome instability in mouse plasma, enabling more reliable preclinical studies[6][10].
Asn-Asn LegumainStable in mouse and human serum[11].Cleavage rate in lysosomes is 5 times higher than Val-Cit[11].Offers an alternative cleavage pathway, potentially avoiding Cathepsin B-related resistance mechanisms[4][12].

Experimental Protocols

The quantitative data presented above are derived from a suite of standardized in vitro assays. Below are detailed methodologies for these key experiments.

In Vitro Plasma Stability Assay

This assay assesses the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[5]

  • Objective : To determine the rate of linker cleavage and payload release in plasma from various species.

  • Materials :

    • Test ADC and control ADC

    • Plasma (e.g., human, mouse, rat, cynomolgus monkey)[5]

    • Phosphate-buffered saline (PBS)

    • 37°C incubator

    • Analytical instrumentation (e.g., LC-MS, ELISA)[5]

    • Reagents for sample processing (e.g., immunoaffinity capture beads)[5]

  • Procedure :

    • ADC Incubation : Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample in PBS.[5]

    • Incubate all samples at 37°C with gentle agitation.[5]

    • Time-Point Sampling : Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours).[5]

    • Immediately freeze samples at -80°C to halt degradation until analysis.[5]

    • Sample Analysis (LC-MS for DAR) :

      • Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).[5]

      • Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[5]

      • A decrease in DAR over time indicates linker cleavage and payload loss.[5]

start Start prep Prepare ADC solutions in plasma and PBS (control) start->prep incubate Incubate samples at 37°C prep->incubate sampling Collect aliquots at pre-defined time points (e.g., 0, 24, 48, 96h) incubate->sampling freeze Flash freeze samples at -80°C sampling->freeze capture Thaw samples and isolate ADC via immunoaffinity capture freeze->capture analyze Analyze DAR by LC-MS capture->analyze end End analyze->end start Start culture Culture cells to 70-80% confluency start->culture lyse Harvest and lyse cells to create lysosomal extract culture->lyse protein_quant Quantify total protein in lysate lyse->protein_quant incubate Incubate ADC with lysate and DTT at 37°C protein_quant->incubate analyze Monitor released payload/ fluorescence over time incubate->analyze end End analyze->end start Start seed Seed cells in 96-well plate start->seed incubate1 Allow cells to adhere overnight seed->incubate1 treat Treat cells with serial dilutions of ADC incubate1->treat incubate2 Incubate for 72-96 hours treat->incubate2 add_mtt Add MTT solution and incubate for 2-4 hours incubate2->add_mtt solubilize Remove medium and add solubilization solution add_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate cell viability and determine IC50 read->analyze end End analyze->end

References

A Comparative Performance Review of DBCO-PEG4-Propionic-Val-Cit-PAB in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the DBCO-PEG4-Propionic-Val-Cit-PAB linker's performance against other common cleavable linkers, supported by experimental data and detailed methodologies.

The this compound linker is a sophisticated, multi-component system designed for high stability in systemic circulation and precise enzymatic cleavage within target tumor cells. Its architecture comprises a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a four-unit polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and the well-established Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) motif for controlled drug release.

Mechanism of Action: Cathepsin B-Mediated Payload Release

The therapeutic efficacy of an ADC utilizing a Val-Cit-PAB linker hinges on a specific, multi-step process initiated upon internalization into the target cancer cell.

ADC 1. ADC binds to target antigen Endocytosis 2. Receptor-mediated endocytosis ADC->Endocytosis Endosome 3. Trafficking to endosome Endocytosis->Endosome Lysosome 4. Fusion with lysosome Endosome->Lysosome Cleavage 5. Cathepsin B cleaves Val-Cit bond Lysosome->Cleavage Acidic pH (4.5-5.5) SelfImmolation 6. PAB self-immolation Cleavage->SelfImmolation DrugRelease 7. Active drug released into cytosol SelfImmolation->DrugRelease

Caption: Intracellular trafficking and payload release pathway for a Val-Cit-PAB linked ADC.

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) provides the optimal conditions for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells, to recognize and cleave the amide bond between the citrulline and the PAB spacer.[1] This cleavage event triggers a spontaneous 1,6-elimination reaction of the PAB spacer, a process known as self-immolation, which results in the release of the unmodified, fully active cytotoxic payload into the cytosol.[1]

Performance Comparison of Cleavable ADC Linkers

The ideal ADC linker must strike a delicate balance between stability in circulation to minimize off-target toxicity and efficient cleavage at the tumor site to maximize therapeutic efficacy. The following tables provide a comparative overview of the this compound linker against other widely used cleavable linkers.

Table 1: In Vitro Performance Comparison
ParameterThis compoundβ-Glucuronide LinkerSilyl Ether-Based LinkerPyrophosphate Linker
Cleavage Mechanism Cathepsin B-mediated proteolysisβ-glucuronidase hydrolysisAcid-catalyzed hydrolysisPhosphatase-mediated cleavage
In Vitro Cytotoxicity (IC50) Potent (low nM to pM range)[2][3]Comparable to Val-Cit linkers[2]Potent, with IC50 values in the range of 0.028-0.170 nM reported for a HER2-targeting ADC[4]Demonstrates potent, targeted delivery of glucocorticoids[5]
Cathepsin B Cleavage Efficiency High, with rapid release kinetics[6]Not ApplicableNot ApplicableNot Applicable
Aggregation Propensity Can be influenced by payload hydrophobicity; PEG spacer helps mitigate this.[7]Minimal aggregation (<5%) reported in comparative studies.[8]Data not widely available, but design can incorporate hydrophilic elements.High hydrophilicity, mitigating aggregation potential.[2]
Table 2: In Vivo Performance Comparison
ParameterThis compoundβ-Glucuronide LinkerSilyl Ether-Based LinkerPyrophosphate Linker
Plasma Stability (Human) High stability, with long half-life.[8][9]High stability.[9]High stability, with a reported half-life of >7 days.[4][10][11]Robust plasma stability.[5]
Plasma Stability (Mouse) Unstable due to cleavage by carboxylesterase 1c (Ces1c); more stable variants like Glu-Val-Cit (EVCit) have been developed.[12][13]Generally stable.High stability reported.High stability over 7 days in mouse plasma.[2]
In Vivo Efficacy Demonstrates significant tumor growth inhibition in xenograft models.[14]Greater in vivo efficacy reported in some studies compared to Val-Cit-PAB, but potentially lower tolerability.Strong tumor inhibition in vivo with a good safety profile reported.[15]Effective in vivo performance in preclinical models.
Bystander Effect Dependent on payload permeability; MMAE, a common payload, is membrane-permeable and can induce a bystander effect.Dependent on payload permeability.Dependent on payload permeability.Dependent on payload permeability.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of ADC performance. Below are methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a widely used colorimetric method to assess the ability of an ADC to inhibit cell proliferation.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5-6 cluster_3 Analysis Seed Seed cells in 96-well plate Treat Treat cells with serial dilutions of ADC Seed->Treat MTT Add MTT solution (incubate 2-4h) Treat->MTT Incubate 72-96h Solubilize Solubilize formazan (B1609692) crystals (e.g., with DMSO) MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Calculate Calculate % cell viability and determine IC50 Read->Calculate

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for a period of 72-96 hours.[16]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[16]

In Vivo Xenograft Efficacy Study

Xenograft models are essential for evaluating the anti-tumor efficacy of an ADC in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells with known target antigen expression into immunocompromised mice (e.g., athymic nude or NOD-scid mice).[14]

  • Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the animals into treatment and control groups (typically 5-10 mice per group) to ensure a similar average tumor volume across all groups.[14]

  • ADC Administration: Administer the ADC, a vehicle control, and any other control antibodies intravenously at specified doses and schedules.

  • Monitoring: Regularly measure tumor volume (typically twice a week) using calipers. Monitor animal body weight and overall health as indicators of toxicity.[14]

  • Endpoint and Analysis: The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or when signs of excessive toxicity are observed.[14] Tumor growth inhibition is calculated, and statistical analyses are performed to compare the efficacy of different treatment groups. Kaplan-Meier survival curves can also be generated.[14]

Conclusion

The this compound linker represents a robust and versatile platform for the development of antibody-drug conjugates. Its key advantages include high stability in human plasma and a well-characterized, efficient cleavage mechanism within target cells. The inclusion of a PEG spacer helps to mitigate potential aggregation issues associated with hydrophobic payloads.

However, researchers must be mindful of the species-specific instability of the Val-Cit motif, particularly its rapid cleavage in mouse plasma, which can complicate preclinical evaluation. The development of more stable tripeptide variants like EVCit has provided a valuable solution to this challenge.

The choice of an ADC linker is a critical decision that must be guided by the specific characteristics of the antibody, the payload, and the intended therapeutic application. While the Val-Cit-PAB system remains a cornerstone of ADC technology, ongoing innovation in linker design, including the development of alternative cleavable and non-cleavable linkers, continues to expand the toolkit for creating next-generation ADCs with improved therapeutic indices. A thorough understanding of the comparative performance data and the underlying experimental methodologies is essential for making informed decisions in the complex landscape of ADC development.

References

Safety Operating Guide

Navigating the Safe Disposal of DBCO-PEG4-Propionic-Val-Cit-PAB: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of antibody-drug conjugates (ADCs), the proper handling and disposal of specialized chemical reagents like DBCO-PEG4-Propionic-Val-Cit-PAB is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the safe disposal of this cleavable ADC linker, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a complex molecule containing a dibenzocyclooctyne (DBCO) group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, and a Val-Cit-PAB linker that is cleavable by enzymes.[1][2] While specific hazard classifications may vary, it is imperative to treat this compound as a chemical waste product and avoid its release into the environment.[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to work in a well-ventilated area, such as a chemical fume hood, and to don the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation.[3][4]

Personal Protective Equipment (PPE)
Safety Goggles or Glasses
Chemical-Resistant Gloves
Lab Coat

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] This ensures that the material is managed in an environmentally safe and compliant manner.

  • Waste Segregation and Collection :

    • Solid Waste : Collect any unused or expired solid this compound in a clearly labeled and sealed container. The container must be compatible with the chemical and marked with its full chemical name.[4]

    • Liquid Waste (Solutions) : If the compound is dissolved in a solvent (e.g., DMSO, DMF), it should be collected in a designated, sealed container for chemical waste. Do not mix with aqueous waste or other incompatible chemical streams.[4]

    • Contaminated Labware : Dispose of any materials that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[4]

  • Storage Pending Disposal :

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

    • Ensure the storage area is away from incompatible materials and sources of ignition.[3]

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and any available Safety Data Sheet (SDS) information to the disposal service.[3][4]

Discharge of this chemical into the environment, including drains, must be strictly avoided.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe segregate Segregate Waste ppe->segregate solid Solid Waste: - Unused/Expired Solid - Contaminated Labware segregate->solid Is it solid? liquid Liquid Waste: - Solutions in Solvents (e.g., DMSO, DMF) segregate->liquid Is it liquid? collect_solid Collect in Labeled, Sealed Solid Chemical Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Chemical Waste Container liquid->collect_liquid store Store in Designated Chemical Waste Area collect_solid->store collect_liquid->store contact Contact EHS or Licensed Waste Disposal Service store->contact end End: Proper Disposal contact->end

Disposal workflow for this compound.

Experimental Protocols

References

Safeguarding Your Research: A Guide to Handling DBCO-PEG4-Propionic-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals.

This guide provides critical operational and disposal plans for the safe handling of DBCO-PEG4-Propionic-Val-Cit-PAB, a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] Adherence to these procedures is paramount to ensure personal safety and minimize environmental contamination.

Immediate Safety and Handling Protocols

This compound is a potent compound that requires careful handling in a controlled laboratory environment.[5] The valine-citrulline (Val-Cit) dipeptide component is designed for cleavage by enzymes like cathepsin B, which are highly expressed in tumor cells, indicating its cytotoxic potential.[2][][7]

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area.[5]

  • For procedures that may generate dust or aerosols, a Class II, Type B biological safety cabinet is recommended to prevent inhalation exposure.[8]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to create a barrier between the researcher and the chemical.[9]

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of powder-free nitrile gloves tested for use with chemotherapy drugs (meeting ASTM D6978 standard).[10] Change gloves immediately if contaminated, torn, or punctured.[10]
Body Protection GownDisposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back.[10][11]
Eye Protection Safety Glasses/GogglesChemical splash goggles or a full-face shield to protect from splashes.[11][12]
Respiratory Protection MaskA surgical mask should be worn to prevent inhalation of airborne particles.[11][12] For tasks with a higher risk of aerosol generation, a NIOSH-approved respirator (e.g., N95) may be necessary.[9]

Step-by-Step Handling and Experimental Workflow

A systematic approach is crucial for the safe handling of this compound from receipt to disposal.

cluster_handling Handling Workflow prep Preparation - Don full PPE - Work in a ventilated hood weigh Weighing - Use a dedicated, contained balance - Handle as a solid to minimize dust prep->weigh Proceed to prep->weigh solubilize Solubilization - Dissolve in appropriate solvent (e.g., DMSO, DMF) - Use Luer-lock syringes/needles weigh->solubilize Proceed to weigh->solubilize reaction Reaction - Perform conjugation in a closed system - Maintain inert atmosphere if required solubilize->reaction Proceed to solubilize->reaction cleanup Workstation Cleanup - Decontaminate surfaces with appropriate cleaning agents - Dispose of all materials as cytotoxic waste reaction->cleanup After experiment reaction->cleanup disposal Waste Disposal - Segregate solid and liquid waste - Use clearly labeled, sealed containers cleanup->disposal Segregate waste cleanup->disposal storage Storage - Store at -20°C - Protect from light and moisture

Figure 1. A procedural workflow for the safe handling of this compound.

Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place at -20°C, protected from light and moisture.[2][5]

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[13]
Spills Evacuate the area and ensure adequate ventilation.[5] Wear appropriate PPE, including respiratory protection.[11] Contain the spill using absorbent materials and collect it in a sealed container for disposal as hazardous waste.[11] Prevent the chemical from entering drains.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous and cytotoxic waste.

Waste Segregation and Collection:

  • Solid Waste: Collect contaminated lab supplies (e.g., gloves, gowns, pipette tips) in a dedicated, clearly labeled, and sealed container for cytotoxic waste.[14]

  • Liquid Waste: Collect all solutions containing the compound in a sealed, leak-proof container.[5] Do not dispose of this chemical down the drain.[5] The first rinse of any glassware must also be collected as hazardous waste.[14]

  • Sharps: Needles and syringes must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[5]

  • Arrange for collection by a licensed hazardous waste disposal service.[13] Ensure all containers are properly labeled with the contents.[14]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。